molecular formula C13H13N B1586183 3-(4-Methylphenyl)aniline CAS No. 400751-16-8

3-(4-Methylphenyl)aniline

Cat. No.: B1586183
CAS No.: 400751-16-8
M. Wt: 183.25 g/mol
InChI Key: LCYGPGAOVHOANX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)aniline (CAS 400749-90-8) is a substituted aniline derivative of high interest in chemical research and development. This compound serves as a versatile organic intermediate, particularly in the synthesis of more complex molecules. Its structural features make it a valuable building block for exploring new chemical entities in material science. Similar biphenyl-aniline compounds are investigated for their electronic properties and potential application in the development of organic light-emitting diodes (OLEDs) and other advanced materials . As a research chemical, it is primarily used in laboratory-scale synthesis, method development, and the discovery of novel compounds with tailored properties. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-5-7-11(8-6-10)12-3-2-4-13(14)9-12/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCYGPGAOVHOANX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361409
Record name 4'-Methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400751-16-8
Record name 4'-Methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Importance of the Biphenylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the biphenylamine scaffold represents a privileged structural motif. Its unique combination of rigidity, aromaticity, and conformational flexibility makes it an invaluable building block for designing molecules with tailored biological and photophysical properties. This compound, also known as 4'-Methyl-[1,1'-biphenyl]-3-amine, is a distinct member of this class. It features an amino group positioned meta on one phenyl ring, offering a specific vector for synthetic elaboration, while the tolyl moiety on the second ring provides a lipophilic handle that can influence molecular recognition and solubility.

This guide serves as a comprehensive technical resource, synthesizing foundational chemical data with practical, field-proven insights. It is designed to equip researchers, particularly those in drug development, with the necessary knowledge to effectively utilize this compound as a strategic intermediate in the synthesis of novel chemical entities. We will delve into its core properties, logical synthetic pathways, spectroscopic signature, reactivity profile, and crucial safety considerations, providing a holistic understanding grounded in established chemical principles.

PART 1: Molecular Structure, Identifiers, and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its successful application in research. This section codifies the essential identifiers and physicochemical characteristics of this compound.

Chemical Identity and Structure

The unambiguous identification of a chemical substance is critical for reproducibility and regulatory compliance. The key identifiers for this compound are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundPubChem
Synonyms 4'-Methyl-[1,1'-biphenyl]-3-amine; 3-(p-tolyl)anilinePubChem
CAS Number 400751-16-8CymitQuimica[1]
Molecular Formula C₁₃H₁₃NPubChem
SMILES CC1=CC=C(C=C1)C2=CC(=CC=C2)NPubChem
InChIKey LCYGPGAOVHOANX-UHFFFAOYSA-NPubChem

The molecule's structure, featuring a biphenyl core with amine and methyl substituents, is visualized below.

Figure 1: Chemical structure of this compound.
Physicochemical Properties

Quantitative physical data informs experimental design, from solvent selection to purification strategy. While specific experimental data for this compound are not widely published, a combination of computed values and data from structurally similar analogs provides a reliable profile.

Table 2: Physicochemical Properties of this compound

PropertyValue / DescriptionSource / Comment
Molecular Weight 183.25 g/mol PubChem
Appearance Typically a solid at room temperature.CymitQuimica[1]
Melting Point Data not available. For context, the related [1,1'-biphenyl]-3-amine has a melting point of 31-33 °C.[2][3]-
Boiling Point Data not available.-
Solubility Expected to have low solubility in water and moderate to good solubility in organic solvents like ethanol, ethyl acetate, and toluene.CymitQuimica[1]
pKa Estimated ~4.0-4.5 for the anilinium ion, typical for aromatic amines.(Predicted)
LogP 3.8 (Computed)PubChem

PART 2: Synthesis, Purification, and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of a starting material are paramount. This section outlines the most logical synthetic approach and the expected spectroscopic data for structural verification.

Synthesis via Suzuki-Miyaura Cross-Coupling

Expertise & Rationale: The formation of the C-C bond between the two phenyl rings is the key strategic step in synthesizing this compound. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction is the industry-standard method for this transformation due to its exceptional functional group tolerance, mild reaction conditions, and high yields.[4][5] The reaction couples an arylboronic acid (or its ester) with an aryl halide using a palladium catalyst.

Two primary disconnections are viable:

  • Route A: Coupling of 3-bromoaniline with 4-methylphenylboronic acid .

  • Route B: Coupling of (3-aminophenyl)boronic acid with 4-bromotoluene .

Route A is often preferred due to the commercial availability and stability of the starting materials. The amine group in 3-bromoaniline is generally compatible with the reaction conditions, avoiding the need for protecting groups.

Figure 2: General workflow for the synthesis of this compound.

Experimental Protocol: Suzuki-Miyaura Synthesis (Route A)

This protocol is a representative procedure based on established methods for similar biphenyl syntheses and should be adapted and optimized as needed.[3][4]

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).

  • Catalyst Addition: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and a suitable ligand such as triphenylphosphine (PPh₃, 0.04 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent catalyst degradation.

  • Solvent Addition: Add a degassed solvent system, typically a mixture like toluene and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (3-bromoaniline) is consumed (typically 4-12 hours).

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Spectroscopic Characterization Profile

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral features for this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative.

  • Aromatic Region (δ ~6.6-7.5 ppm): A complex series of multiplets corresponding to the 8 aromatic protons. The protons on the aniline ring will be more upfield due to the electron-donating effect of the -NH₂ group, while the protons on the tolyl ring will be in the more typical aromatic region.

  • Amine Protons (δ ~3.6 ppm): A broad singlet integrating to 2H for the -NH₂ protons. The chemical shift of this peak is highly dependent on solvent and concentration, and the peak may disappear upon shaking the sample with D₂O.[6]

  • Methyl Protons (δ ~2.4 ppm): A sharp singlet integrating to 3H, characteristic of the tolyl methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum should show 11 distinct signals (two carbons will be equivalent by symmetry in the tolyl ring).

  • Aromatic Carbons (δ ~115-148 ppm): Signals for the 12 aromatic carbons. The carbon attached to the nitrogen atom (C-N) will be significantly shielded, while the quaternary carbons of the biphenyl linkage will appear downfield.

  • Methyl Carbon (δ ~21 ppm): A signal for the methyl carbon of the tolyl group.

Infrared (IR) Spectroscopy: The IR spectrum provides key information about the functional groups present.

  • N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct, sharp-to-medium peaks are expected in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[6][7]

  • Aromatic C-H Stretching (>3000 cm⁻¹): One or more sharp peaks just above 3000 cm⁻¹.

  • N-H Bending (Scissoring) (~1600 cm⁻¹): A strong absorption in this region is characteristic of the NH₂ scissoring vibration.[7]

  • Aromatic C=C Stretching (1450-1600 cm⁻¹): Several sharp absorptions in this region corresponding to the vibrations of the two aromatic rings.

  • C-N Stretching (1250-1350 cm⁻¹): A medium-to-strong band in this region is characteristic of an aromatic C-N bond.[6]

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): A prominent peak at m/z = 183, corresponding to the molecular weight of the compound. The presence of a nitrogen atom dictates that the molecular weight is an odd number, consistent with the Nitrogen Rule.

PART 3: Chemical Reactivity and Applications

Core Reactivity of the Aniline Moiety

The synthetic utility of this compound stems largely from the versatile reactivity of its primary aromatic amine group. This functionality serves as a handle for a wide array of chemical transformations.

Reactivity cluster_reactions Key Transformations cluster_reagents Reagents Start This compound Ar-NH₂ Acylation N-Acylation Ar-NH-C(O)R Start->Acylation Alkylation N-Alkylation Ar-NH-R' Start->Alkylation Diazotization Diazotization Ar-N₂⁺X⁻ Start->Diazotization Sulfonylation N-Sulfonylation Ar-NH-SO₂R Start->Sulfonylation Reagent_Acyl Acyl Chloride (RCOCl) or Anhydride Reagent_Acyl->Acylation Reagent_Alkyl Alkyl Halide (R'X) Reagent_Alkyl->Alkylation Reagent_Diazo NaNO₂ / aq. HCl (0-5 °C) Reagent_Diazo->Diazotization Reagent_Sulfonyl Sulfonyl Chloride (RSO₂Cl) Reagent_Sulfonyl->Sulfonylation

Figure 3: Major reaction pathways for the aniline functional group.
  • N-Acylation/Sulfonylation: The nucleophilic amine readily reacts with acylating agents (e.g., acetyl chloride, benzoyl chloride) or sulfonylating agents (e.g., tosyl chloride) in the presence of a base to form stable amide or sulfonamide linkages. This is a cornerstone reaction in drug discovery for modifying solubility, metabolic stability, and receptor binding.

  • Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl at 0-5 °C) converts the primary amine into a diazonium salt (Ar-N₂⁺). This intermediate is highly valuable as it can be subsequently displaced by a wide variety of nucleophiles (e.g., -OH, -CN, -halogens) in Sandmeyer-type reactions, providing access to a diverse array of functionalized biphenyls.

  • Electrophilic Aromatic Substitution (EAS): The -NH₂ group is a powerful activating group, directing electrophiles to the ortho and para positions of its own ring. This allows for selective halogenation, nitration, or Friedel-Crafts reactions on the 3-aminobiphenyl ring system, although protection of the amine as an amide is often required to moderate its reactivity and prevent side reactions.

Application as a Scaffold in Drug Discovery

The biphenylamine framework is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents.[8] Its value lies in its ability to project substituents into distinct regions of three-dimensional space, enabling effective interaction with biological targets.

  • Building Block for Kinase Inhibitors: Many kinase inhibitors utilize a core heterocyclic structure (like a pyrimidine or quinazoline) attached to an aniline. This compound can serve as the aniline component, where the biphenyl tail can occupy the hydrophobic "back pocket" of the ATP-binding site, a common strategy for achieving potency and selectivity.

  • Scaffold for Receptor Modulators: The distinct aromatic vectors of the biphenyl system are ideal for probing receptor pockets that have adjacent aromatic and hydrophobic binding domains. The amine provides a convenient attachment point for linkers or other pharmacophoric elements. For example, derivatives of 2-amino-[1,1′-biphenyl]-3-carboxamide have been developed as potent and selective PKMYT1 inhibitors for cancer therapy.[9]

  • Modulation of Physicochemical Properties: The tolyl group provides lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. The meta-amino group's position allows for synthetic modifications that can fine-tune properties like solubility and metabolic stability without drastically altering the overall shape of the biphenyl core.

PART 4: Safety and Toxicology

Trustworthiness & Self-Validation: A thorough understanding of a chemical's hazard profile is not merely a regulatory requirement but a fundamental component of responsible research. All protocols involving this compound must be designed with its potential hazards in mind.

While specific toxicological data for this compound is limited, the well-documented profile of substituted anilines provides a strong basis for risk assessment.

General Toxicological Profile of Substituted Anilines:

  • Hematotoxicity (Hemolysis): The most common and significant toxic effect associated with anilines is damage to red blood cells (erythrocytes), leading to hemolysis and methemoglobinemia.[10][11] This occurs when the aniline or its metabolites oxidize the iron in hemoglobin from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen.

  • Organ Toxicity: Prolonged or repeated exposure to anilines can cause damage to the spleen (due to the clearance of damaged red blood cells), liver, and kidneys.[10]

  • Structure-Toxicity Relationship: The specific toxic potency of a substituted aniline is highly dependent on the type and position of its substituents.[12][13] Electron-withdrawing groups can sometimes increase toxicity, while factors like water solubility can influence the toxicological profile.[11][13]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile).

  • Engineering Controls: Use a certified chemical fume hood to minimize inhalation exposure.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

3-(p-tolyl)aniline physical characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 3-(p-tolyl)aniline

Abstract

This technical guide provides a comprehensive overview of 3-(p-tolyl)aniline, a biaryl amine of significant interest to researchers in drug development and materials science. While specific experimental data for 3-(p-tolyl)aniline is not extensively consolidated in publicly available literature, this document synthesizes information from closely related structural analogs, primarily 3-(o-tolyl)aniline and p-toluidine, to present a robust profile of its expected physical and chemical characteristics. The guide details core physicochemical properties, outlines a validated synthetic protocol via Suzuki-Miyaura cross-coupling, describes standard analytical methods for characterization, and provides essential safety and handling procedures. This document is intended to serve as a foundational resource for scientists, enabling them to synthesize, characterize, and safely handle 3-(p-tolyl)aniline in a laboratory setting.

Introduction to 3-(p-tolyl)aniline

3-(p-tolyl)aniline, also known as 3'-Methyl-[1,1'-biphenyl]-3-amine, belongs to the class of aromatic compounds known as biaryl amines. This structural motif, consisting of two connected phenyl rings with an amine substituent, is a privileged scaffold in medicinal chemistry and a key building block in the synthesis of functional materials. The specific arrangement of the tolyl group at the para position relative to the biphenyl bond and the aniline amine group at the meta position imparts distinct electronic and steric properties that influence its reactivity and biological activity.

The chemical properties of toluidines are generally similar to those of aniline and other aromatic amines. The presence of the amino group attached to the aromatic ring makes these compounds weakly basic.[1] Like its parent compound, aniline, and its isomers, 3-(p-tolyl)aniline is of interest for its potential use as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1][2] This guide aims to provide drug development professionals and researchers with a detailed understanding of its core characteristics, from synthesis to safe handling.

Physicochemical Properties

The physical properties of 3-(p-tolyl)aniline can be reliably inferred from its isomers and related compounds. The para-substitution of the tolyl group is expected to result in a more symmetrical molecule compared to its ortho- or meta-isomers, which typically leads to a higher melting point due to more efficient crystal lattice packing.

PropertyValueSource
Molecular Formula C₁₃H₁₃N[3]
Molecular Weight 183.25 g/mol [3]
IUPAC Name 3-(4-methylphenyl)anilineN/A
Appearance Expected to be a crystalline solid, colorless to tan.By analogy[4][5]
Melting Point Expected to be higher than related liquid isomers.By analogy[1]
Boiling Point ~334 °C at 760 mmHg (based on 3-(o-tolyl)aniline)[6]
Solubility Poorly soluble in water; soluble in organic solvents and dilute acids.[1][2][4]
Density ~1.057 g/cm³ (based on 3-(o-tolyl)aniline)[6]

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond between the two aromatic rings in 3-(p-tolyl)aniline is efficiently achieved using the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions, low toxicity of reagents, and broad functional group tolerance.[8][9] The reaction couples an organohalide (e.g., 3-bromoaniline) with an organoboron compound (p-tolylboronic acid).

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants 1. Weigh Reactants (3-bromoaniline, p-tolylboronic acid, Pd catalyst, base) prep_solvent 2. Prepare Solvent (e.g., Dioxane/Water) prep_reactants->prep_solvent setup 3. Assemble Glassware (Flask, Condenser) prep_solvent->setup degas 4. Degas Mixture (N₂ or Ar purge) setup->degas heat 5. Heat to Reaction Temp (e.g., 90 °C) & Stir degas->heat monitor 6. Monitor by TLC/LC-MS heat->monitor quench 7. Quench & Dilute (Water, Organic Solvent) monitor->quench extract 8. Liquid-Liquid Extraction quench->extract dry 9. Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate 10. Concentrate in vacuo dry->concentrate purify 11. Column Chromatography concentrate->purify

Caption: Workflow for the synthesis of 3-(p-tolyl)aniline.

Detailed Synthesis Protocol

This protocol describes the synthesis of 3-(p-tolyl)aniline from 3-bromoaniline and p-tolylboronic acid.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • p-Tolylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)[8]

  • Base (e.g., K₂CO₃ or Et₃N, 2.0 eq)[7][8]

  • Solvent: 1,4-Dioxane and Water (e.g., 10:1 mixture)[8]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromoaniline, p-tolylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to the flask via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously. The reaction's progress should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent like ethyl acetate.[7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with the organic solvent. Combine all organic layers.

  • Drying and Concentration: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure 3-(p-tolyl)aniline.

Analytical Characterization

The identity and purity of the synthesized 3-(p-tolyl)aniline must be confirmed using standard analytical techniques. LC-MS is a powerful tool for assessing purity, while NMR and IR spectroscopy are used to confirm the molecular structure.[10]

Analytical Workflow

G cluster_analysis Structural & Purity Analysis sample Purified Compound lcms LC-MS (Purity & Mass Verification) sample->lcms nmr NMR Spectroscopy (¹H, ¹³C for Structure) lcms->nmr ir IR Spectroscopy (Functional Groups) nmr->ir data Data Analysis & Structure Confirmation ir->data

Caption: Standard analytical workflow for compound characterization.

Expected Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR - Aromatic Protons (Ar-H): Multiple signals in the ~6.5-7.5 ppm range. - Amine Protons (NH₂): A broad singlet, typically between 3.5-4.5 ppm. - Methyl Protons (CH₃): A sharp singlet around 2.3 ppm.
¹³C NMR - Aromatic Carbons: Multiple signals in the ~110-150 ppm range. - Methyl Carbon: A signal around 20-22 ppm.
IR Spectroscopy - N-H Stretch: Two characteristic bands for the primary amine at ~3350-3450 cm⁻¹. - Aromatic C-H Stretch: Bands above 3000 cm⁻¹. - Aromatic C=C Stretch: Sharp peaks in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion (M⁺): A prominent peak at m/z ≈ 183.1, corresponding to the molecular weight.

Safety, Handling, and Storage

3-(p-tolyl)aniline should be handled with care, assuming a hazard profile similar to other aromatic amines like aniline and toluidine, which are toxic and readily absorbed through the skin.[3][11] The GHS classification for the closely related 3-(o-tolyl)aniline serves as a strong guideline.[3]

GHS Hazard Information (Inferred):

  • Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H332: Harmful if inhaled.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

    • H351: Suspected of causing cancer (by analogy to aniline/toluidine).[11]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]

  • Personal Protective Equipment:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles or a face shield.[12]

    • Clothing: Wear a lab coat to prevent skin contact.[12]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12][14]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12]

  • Keep away from heat, sparks, open flames, and strong oxidizing agents.[12]

  • Protect from direct sunlight, as the compound may be light-sensitive and darken over time.[12]

Conclusion

3-(p-tolyl)aniline is a valuable chemical intermediate with a physicochemical profile characteristic of biaryl amines. While direct experimental data is sparse, a comprehensive understanding of its properties, synthesis, and handling can be achieved through the analysis of structurally related compounds. The Suzuki-Miyaura cross-coupling provides a reliable and efficient route for its synthesis. Proper analytical characterization is essential for confirming its structure and purity, and strict adherence to safety protocols is mandatory due to its presumed toxicity. This guide provides the foundational knowledge required for researchers to confidently and safely work with this compound.

References

Introduction: The Significance of the Biphenylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-3-amine

Prepared by: Gemini, Senior Application Scientist

The substituted biphenylamine framework is a privileged scaffold in modern medicinal chemistry and materials science. Its rigid, yet conformationally adaptable, structure allows for precise spatial orientation of functional groups, making it a cornerstone for designing molecules that interact with biological targets like enzymes and receptors. The introduction of specific substituents, such as methyl and amine groups, fine-tunes the molecule's steric, electronic, and pharmacokinetic properties. This guide focuses on a specific, yet representative, member of this class: 4'-Methyl-[1,1'-biphenyl]-3-amine. This compound serves as an excellent case study for understanding the synthesis, characterization, and potential applications of functionalized biphenylamines in drug discovery and development.

It is important to note that while the structure is chemically sound, a unique, consistently cited CAS (Chemical Abstracts Service) number for 4'-Methyl-[1,1'-biphenyl]-3-amine is not readily found in major chemical databases as of this writing. This may suggest it is a novel or less-common research compound. For the purposes of this guide, we will leverage data from closely related isomers and analogous structures to provide a comprehensive technical overview grounded in established chemical principles.

PART 1: Physicochemical and Spectroscopic Data

Understanding the fundamental properties of a molecule is critical for its application. While experimental data for the title compound is not available, we can compile expected properties and compare them with known data for a closely related isomer, 4-Methyl-1,1'-biphenyl.

Table 1: Physicochemical Properties
Property4'-Methyl-[1,1'-biphenyl]-3-amine (Predicted)4-Methyl-1,1'-biphenyl (Experimental)Data Source
CAS Number Not readily available644-08-6[1]
Molecular Formula C₁₃H₁₃NC₁₃H₁₂[1][2]
Molecular Weight 183.25 g/mol 168.23 g/mol [1][2]
Appearance Expected to be a solid, possibly yellow or off-whiteWhite solid[3]
Melting Point N/A45-47 °C[3]
Boiling Point N/A267 °C[1]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Soluble in CCl₄, CS₂[1]
Spectroscopic Characterization

The identity and purity of a synthesized biphenylamine would be confirmed using a suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Would show characteristic signals for the aromatic protons in the biphenyl system, with distinct coupling patterns. A singlet corresponding to the methyl group (CH₃) would likely appear around δ 2.3-2.4 ppm. The amine (NH₂) protons would present as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

    • ¹³C NMR : Would display distinct signals for each of the 13 carbon atoms. The methyl carbon would appear around δ 21 ppm, while the aromatic carbons would resonate in the δ 115-150 ppm range.

  • Infrared (IR) Spectroscopy : The IR spectrum would be dominated by N-H stretching vibrations from the amine group (typically around 3300-3500 cm⁻¹) and C-H stretching from the aromatic rings and methyl group (around 2850-3100 cm⁻¹).

  • Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 183.25).

PART 2: Synthesis—The Suzuki-Miyaura Cross-Coupling Approach

The most versatile and widely adopted method for constructing the C-C bond in biphenyl systems is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction offers high yields, tolerance to a wide range of functional groups, and relatively mild reaction conditions.[5] The industrial scalability and cost-effectiveness of this method make it highly valuable for synthesizing pharmaceutical intermediates.[4]

The synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine would logically proceed by coupling a substituted aniline derivative with a tolylboronic acid.

Conceptual Synthesis Workflow

The overall strategy involves the coupling of two key building blocks: an aryl halide (or triflate) and an organoboron species, catalyzed by a palladium complex.

Suzuki_Workflow cluster_reactants Starting Materials cluster_catalyst Catalytic System A 3-Bromoaniline (Aryl Halide) Process Suzuki-Miyaura Coupling Reaction A->Process B 4-Methylphenylboronic Acid (Organoboron Reagent) B->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Process Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Process Workup Aqueous Workup & Extraction Process->Workup Purification Column Chromatography Workup->Purification Product 4'-Methyl-[1,1'-biphenyl]-3-amine (Final Product) Purification->Product

Caption: Generalized workflow for the synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine via Suzuki-Miyaura coupling.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings.[6]

  • Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromoaniline (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.5 eq.).

  • Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Solvent Addition : Add a degassed solvent mixture, typically toluene/ethanol/water or dioxane/water, via syringe. A common ratio is 4:1:1 (organic solvent to water).

  • Catalyst Addition : Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.), to the mixture under a positive pressure of the inert gas.

  • Reaction : Heat the reaction mixture to 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 4'-Methyl-[1,1'-biphenyl]-3-amine.

The Catalytic Cycle

The efficacy of the Suzuki coupling lies in its well-defined catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd Ar-X Transmetal Ar-Pd(II)-Ar' (Transmetalation) OxAdd->Transmetal Ar'-B(OR)₂ + Base Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' (Product) Transmetal->RedElim lab Suzuki-Miyaura Catalytic Cycle

Caption: The three key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

PART 3: Applications in Drug Discovery and Development

The biphenylamine core is a key structural motif in numerous biologically active compounds. The amine group often serves as a crucial hydrogen bond donor or acceptor, or as a basic center for salt formation to improve solubility, while the methyl group can enhance potency and metabolic stability.

The "Magic Methyl" Effect

The strategic placement of a methyl group can have a disproportionately large and positive impact on a drug candidate's biological activity or pharmacokinetic profile—an effect often termed the "magic methyl" effect.[7] A methyl group can:

  • Enhance Binding Affinity : By filling a small hydrophobic pocket in the target protein, it can increase van der Waals interactions.

  • Block Metabolism : Placed at a site of metabolic attack (e.g., by cytochrome P450 enzymes), it can prevent oxidation and increase the drug's half-life.

  • Control Conformation : The steric bulk of the methyl group can lock the molecule into a more bioactive conformation, reducing the entropic penalty of binding.

Therapeutic Areas of Interest
  • Anticoagulants : Biphenyl-containing structures have been developed as potent inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[8] The biphenyl moiety serves to position other functional groups correctly within the enzyme's active site.

  • Oncology : Substituted biphenyls are explored as inhibitors of various kinases and other signaling proteins implicated in cancer.

  • Central Nervous System (CNS) Disorders : The ability of the biphenyl scaffold to be functionalized allows for the design of molecules that can cross the blood-brain barrier. Derivatives have been investigated as inhibitors of the serotonin transporter (SERT), relevant for treating depression.[9]

  • Antibacterial Agents : Novel biphenylamine derivatives are being synthesized and tested against drug-resistant bacteria, demonstrating the scaffold's versatility.[10]

PART 4: Safety and Handling

Aromatic amines as a class require careful handling due to potential toxicity. While specific data for 4'-Methyl-[1,1'-biphenyl]-3-amine is unavailable, guidelines should be based on analogous compounds like 4-aminobiphenyl, which is a known human carcinogen.[11][12]

Table 2: General Safety and Handling Precautions
Precaution CategoryRecommended ActionRationale
Personal Protective Equipment (PPE) Wear a lab coat, safety goggles with side shields, and chemical-resistant gloves (e.g., nitrile).To prevent skin and eye contact. Aromatic amines can often be absorbed through the skin.[11][13]
Engineering Controls Handle the solid and its solutions exclusively within a certified chemical fume hood.To prevent inhalation of dust or vapors, which is a primary exposure route.[14]
Handling Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[13][14]To prevent accidental ingestion.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store away from strong oxidizing agents and acids.[11][13]To maintain chemical stability and prevent hazardous reactions.
Disposal Dispose of waste in accordance with all local, regional, and national regulations for hazardous chemical waste.To protect the environment and ensure regulatory compliance.

Conclusion

4'-Methyl-[1,1'-biphenyl]-3-amine represents a valuable chemical entity within the broader class of substituted biphenylamines. While it may be a less-common isomer, its structure embodies the key features that make this scaffold so powerful in medicinal chemistry. Its synthesis is readily achieved through robust and scalable methods like the Suzuki-Miyaura coupling. The strategic placement of the methyl and amine groups provides researchers with vectors to modulate biological activity, selectivity, and pharmacokinetic properties. As the demand for novel therapeutics continues to grow, the rational design and synthesis of molecules like 4'-Methyl-[1,1'-biphenyl]-3-amine will remain a critical endeavor for scientists in the pharmaceutical and chemical industries.

References

An In-Depth Technical Guide to 3-(4-Methylphenyl)aniline: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methylphenyl)aniline, also known as 4'-Methyl-[1,1'-biphenyl]-3-amine, is a biaryl amine that serves as a valuable building block in the synthesis of complex organic molecules. Its structure, featuring a tolyl group connected to an aniline moiety, imparts unique electronic and steric properties that are leveraged in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic protocols, characterization data, and potential applications, offering a technical resource for professionals in research and development.

Molecular Identity and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

PropertyValueSource
Molecular Formula C₁₃H₁₃N--INVALID-LINK--[1][2]
Molecular Weight 183.25 g/mol --INVALID-LINK--[1][2][3]
IUPAC Name This compound--INVALID-LINK--[1][2]
CAS Number 400751-16-8--INVALID-LINK--[1][2]
Synonyms 3-(p-tolyl)aniline, 4'-Methyl-[1,1'-biphenyl]-3-amine--INVALID-LINK--[1][2]
Physical State Solid (predicted)General knowledge based on similar biphenyl compounds
Melting Point Not reported, but related compounds like 4-amino-3-methylbiphenyl melt at 38-39°C.[4]--INVALID-LINK--[4]
Boiling Point Not reported
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and toluene.General chemical principles

Synthesis of this compound

The construction of the biaryl C-N bond in this compound is most effectively achieved through modern palladium-catalyzed cross-coupling reactions. The two primary strategies, Suzuki-Miyaura coupling and Buchwald-Hartwig amination, offer versatile and high-yielding routes to this and related compounds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds, in this case, between an aryl halide and an arylboronic acid.[5][6][7] The choice of a bromoaniline and a tolylboronic acid is a common and effective approach.

Figure 1: Suzuki-Miyaura coupling workflow for the synthesis of this compound.

Experimental Protocol (Representative):

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromoaniline (1.0 eq.), 4-tolylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, directly coupling an amine with an aryl halide.[8][9][10] This method provides an alternative and often complementary approach to the Suzuki coupling.

Figure 2: Buchwald-Hartwig amination workflow for the synthesis of this compound.

Experimental Protocol (Representative):

  • Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq.), a suitable phosphine ligand (e.g., XPhos, 0.04 eq.), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Reagent Addition: Add 3-bromotoluene (1.0 eq.) and aniline (1.2 eq.) to the Schlenk tube, followed by an anhydrous, degassed solvent such as toluene.

  • Reaction Execution: Seal the Schlenk tube and heat the reaction mixture with stirring at a temperature typically between 80 and 110 °C. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Spectroscopic Characterization

Technique Expected Features
¹H NMR Aromatic protons would appear in the range of δ 6.5-7.5 ppm. The methyl protons of the tolyl group would be a singlet around δ 2.3 ppm. The amine protons would likely be a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR Aromatic carbons would resonate in the δ 110-150 ppm region. The methyl carbon would appear around δ 20-22 ppm.
FT-IR Characteristic N-H stretching vibrations for the primary amine would be observed around 3300-3500 cm⁻¹. C-H stretching of the aromatic rings would be seen around 3000-3100 cm⁻¹. Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.[11]
Mass Spectrometry The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 183.[12][13]

Applications in Research and Development

The structural motif of this compound makes it a precursor for a variety of functional molecules, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry

Aniline and its derivatives are fundamental scaffolds in drug discovery, present in a wide array of therapeutic agents.[11][14] The biaryl aniline structure can serve as a core for designing molecules that interact with biological targets such as enzymes and receptors. The tolyl group can provide beneficial hydrophobic interactions within a binding pocket, and the aniline nitrogen can be a key hydrogen bond donor or a site for further functionalization to modulate physicochemical properties and biological activity.[15]

Materials Science

Triarylamine derivatives are widely used in organic electronics due to their excellent hole-transporting properties.[16] The this compound core can be incorporated into larger conjugated systems for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As a component of hole-transporting layers (HTLs) or as a building block for emissive materials.

  • Organic Photovoltaics (OPVs): In the design of donor materials.

  • Organic Field-Effect Transistors (OFETs): As the semiconductor layer.

The electronic properties of the molecule can be fine-tuned by substitution on either aromatic ring, making it a versatile platform for developing new organic electronic materials.[17]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling aniline derivatives should be strictly followed. Aniline and its derivatives are generally considered toxic and can be absorbed through the skin.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a synthetically accessible and versatile biaryl amine with significant potential in both medicinal chemistry and materials science. Its preparation via robust palladium-catalyzed cross-coupling methodologies allows for its incorporation into a wide range of molecular architectures. As research in these fields continues to advance, the utility of such well-defined building blocks will undoubtedly expand, leading to the development of novel therapeutics and advanced functional materials.

References

IUPAC name for 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4'-Methyl-[1,1'-biphenyl]-3-amine

Abstract

The biphenyl scaffold is a privileged structural motif in medicinal chemistry, prized for its unique conformational properties and its role in numerous marketed pharmaceuticals.[1] This guide provides a comprehensive technical overview of a specific, functionally significant derivative: 4'-Methyl-[1,1'-biphenyl]-3-amine. We will delve into its precise nomenclature, physicochemical characteristics, a robust and widely adopted synthesis protocol via the Suzuki-Miyaura coupling reaction, and rigorous methods for its spectroscopic characterization. Furthermore, this document explores the broader context of the biphenylamine framework in drug discovery, highlighting its utility as a pharmacophore for targeting a range of biological systems, including its emerging role in the development of small-molecule immune checkpoint inhibitors.[2][3][4]

Nomenclature and Physicochemical Properties

IUPAC Nomenclature and Compound Identification

The structure consists of a biphenyl core with an amine group on one ring and a methyl group on the other. According to IUPAC standards, the preferred name is 4'-Methyl-[1,1'-biphenyl]-3-amine .[5] However, several synonyms are commonly encountered in literature and commercial databases, including 3-(4-Methylphenyl)aniline and 3-(p-tolyl)aniline.[5] For clarity and consistency, this guide will use the primary IUPAC name.

IdentifierValueSource
IUPAC Name 4'-Methyl-[1,1'-biphenyl]-3-aminePubChem CID 1262154[5]
CAS Number 400751-16-8PubChem CID 1262154[5]
Molecular Formula C13H13NPubChem CID 1262154[5]
Molecular Weight 183.25 g/mol PubChem CID 44304[6]
Canonical SMILES CC1=CC=C(C=C1)C2=CC(=CC=C2)NPubChem CID 1262154[5]
InChIKey LCYGPGAOVHOANX-UHFFFAOYSA-NPubChem CID 1262154[5]
Computed Physicochemical Properties

The following table summarizes key computed properties that are critical for predicting the compound's behavior in both chemical reactions and biological systems. These values are instrumental in early-stage drug development for assessing properties like solubility, permeability, and potential for oral bioavailability.

PropertyValueSignificance in Drug Development
XLogP3 2.9Predicts lipophilicity and membrane permeability. A value <5 is often desired.[6]
Topological Polar Surface Area (TPSA) 26 ŲEstimates the surface area occupied by polar atoms; influences cell permeability.[6]
Hydrogen Bond Donor Count 1The -NH2 group can donate a hydrogen bond, influencing target binding.[6]
Hydrogen Bond Acceptor Count 1The nitrogen atom can accept a hydrogen bond, contributing to binding interactions.[6]
Rotatable Bond Count 1Indicates molecular flexibility; the bond between the phenyl rings allows for conformational adaptation.[6]

Synthesis via Palladium-Catalyzed Suzuki-Miyaura Coupling

The formation of the C-C bond between the two phenyl rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly advantageous due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its boronic acid reagents.[7][8][9]

Mechanistic Rationale

The synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine involves the coupling of 3-bromoaniline (or 3-iodoaniline for higher reactivity) with 4-methylphenylboronic acid. The catalytic cycle, a cornerstone of modern organic synthesis, proceeds through three fundamental steps:

  • Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 3-haloaniline, forming a Pd(II) complex.

  • Transmetalation : The organic group from the boronic acid (the 4-methylphenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by a base (e.g., K2CO3, Cs2CO3), which activates the boronic acid to form a more nucleophilic boronate species.[7][10]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[7]

The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity. Ligands such as phosphines (e.g., PPh3, SPhos) are essential for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.

Synthesis Workflow Diagram

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_process Reaction & Workup cluster_purification Purification & Analysis ReactantA 3-Bromoaniline Reaction Inert Atmosphere (N2/Ar) Heat (e.g., 80-100 °C) Stirring (e.g., 12-24h) ReactantA->Reaction ReactantB 4-Methylphenylboronic Acid ReactantB->Reaction Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 (aq) Base->Reaction Solvent Toluene/Ethanol Solvent->Reaction Workup Aqueous Workup (e.g., H2O, Brine) Reaction->Workup Cool to RT Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Drying Dry over Na2SO4 Extraction->Drying Purification Column Chromatography (Silica Gel) Drying->Purification Concentrate in vacuo Product 4'-Methyl-[1,1'-biphenyl]-3-amine Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General workflow for the synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine.

Spectroscopic Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a self-validating system where each method corroborates the findings of the others.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.[12]

  • ¹H NMR : The proton NMR spectrum will provide key information. We expect to see distinct signals for the aromatic protons on both rings. The protons ortho and meta to the amino group will appear as multiplets in one region, while the protons ortho and meta to the methyl group will appear as doublets in another. The amino (-NH2) protons will typically appear as a broad singlet, and the methyl (-CH3) protons will be a sharp singlet at approximately 2.3-2.4 ppm.

  • ¹³C NMR : The carbon NMR spectrum will confirm the number of unique carbon environments. We expect to see 13 distinct signals (unless there is accidental overlap). The methyl carbon will be a characteristic upfield signal (~21 ppm), while the aromatic carbons will appear in the typical 110-150 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[11][13]

  • N-H Stretch : The primary amine will show two characteristic medium-to-weak absorption bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretch : Aromatic C-H stretching will be observed just above 3000 cm⁻¹. The aliphatic C-H stretch of the methyl group will be seen just below 3000 cm⁻¹.

  • C=C Stretch : Aromatic ring stretching vibrations will appear as a series of sharp bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch : This will be observed in the fingerprint region, typically around 1250-1350 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[13]

  • Molecular Ion Peak (M⁺) : The electron ionization (EI) or electrospray ionization (ESI) spectrum should show a prominent molecular ion peak at an m/z value corresponding to the molecular weight of the compound (183.25).

Applications in Medicinal Chemistry and Drug Development

The 4'-methyl-[1,1'-biphenyl]-3-amine structure is a valuable building block in drug discovery. The biphenyl core acts as a rigid scaffold that can position functional groups in a precise three-dimensional orientation to interact with biological targets like enzymes or receptors.[1]

The Biphenyl Scaffold as a Privileged Structure

Biphenyl derivatives are found in a wide range of therapeutic agents, including anti-inflammatory drugs, antihypertensives, and anti-cancer agents.[1][2] The ability of the two rings to rotate relative to each other allows the molecule to adopt different conformations, which can be crucial for optimizing binding affinity to a target protein.

Role in Targeting Protein-Protein Interactions (PPIs)

The extended, semi-rigid nature of the biphenyl scaffold makes it particularly suitable for designing inhibitors of protein-protein interactions (PPIs), which often involve large, shallow binding surfaces. A key emerging area is the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint pathway.[4][14] The biphenyl core serves as a central scaffold in many reported PD-1/PD-L1 inhibitors, helping to mimic key peptide interactions and disrupt the signaling that allows cancer cells to evade the immune system.[3]

Conceptual Signaling Pathway

PD1_Pathway_Inhibition cluster_cells Tumor Microenvironment cluster_interaction Immune Checkpoint Interaction cluster_inhibition Inhibitor Action T_Cell T-Cell PD1 PD-1 Receptor Tumor_Cell Tumor Cell PDL1 PD-L1 Ligand Interaction PD-1 / PD-L1 Binding PD1->Interaction PDL1->Interaction Outcome_Suppression T-Cell Exhaustion (Immune Suppression) Interaction->Outcome_Suppression Inhibitory Signal Inhibitor Biphenylamine-based Inhibitor Inhibitor->PDL1 Binds to PD-L1, Blocks Interaction Outcome_Activation T-Cell Activation (Tumor Cell Killing) Inhibitor->Outcome_Activation

Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a biphenyl-based small molecule.

Experimental Protocols

Protocol: Synthesis of 4'-Methyl-[1,1'-biphenyl]-3-amine

Materials:

  • 3-Bromoaniline (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 eq)

  • Potassium Carbonate (K2CO3) (2.5 eq)

  • Toluene

  • Ethanol

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel (230-400 mesh)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromoaniline, 4-methylphenylboronic acid, and Pd(PPh3)4.

  • Add toluene and ethanol in a 4:1 ratio to dissolve the solids.

  • In a separate beaker, dissolve K2CO3 in a minimal amount of deionized water. Add this aqueous solution to the reaction flask.

  • Place the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

  • Dry the separated organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 4'-Methyl-[1,1'-biphenyl]-3-amine.

References

The Analytical Scientist's Guide to the Structure Elucidation of 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Biphenyl Aniline Scaffold in Modern Drug Discovery

The biphenyl aniline moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its unique three-dimensional conformation and electronic properties allow for versatile interactions with a wide array of biological targets. Molecules incorporating this framework are explored for their potential in treating a range of diseases, from cancer to neurodegenerative disorders[1]. The strategic placement of substituents on the biphenyl rings enables fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. 3-(4-Methylphenyl)aniline, a specific exemplar of this class, serves as a valuable building block in the synthesis of more complex drug candidates. Its structure, comprising a p-methylated phenyl ring linked to an aniline at the meta-position, presents a unique set of analytical challenges and opportunities. A thorough understanding of its structural characterization is paramount for ensuring the identity, purity, and quality of any derived pharmaceutical compounds. This guide provides a comprehensive, in-depth exploration of the multifaceted analytical techniques employed in the complete structure elucidation of this compound.

I. Foundational Physicochemical Properties

Before delving into the spectroscopic analysis, a foundational understanding of the molecule's basic properties is essential. These parameters are critical for selecting appropriate analytical conditions and for the final interpretation of the collective data.

PropertyValueSource
Molecular Formula C₁₃H₁₃NPubChem CID: 1262154[2]
Molecular Weight 183.25 g/mol PubChem CID: 1262154[2]
IUPAC Name This compoundPubChem CID: 1262154[2]
Synonyms 4'-Methyl-[1,1'-biphenyl]-3-amine, 3-(p-tolyl)anilinePubChem CID: 1262154[2]

II. The Analytical Workflow: A Multi-Technique Approach

The definitive structure elucidation of an organic molecule is rarely accomplished with a single analytical technique. Instead, it requires a synergistic approach, where each method provides a unique piece of the structural puzzle. This guide will detail the application of three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Figure 1: A representative workflow for the structure elucidation of this compound, highlighting the interplay between different analytical techniques.

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular structure.

A. Experimental Protocol: ¹H and ¹³C NMR

A detailed, step-by-step methodology for acquiring high-quality NMR data is crucial for reliable spectral interpretation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified this compound sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as its residual signal will be present in the spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock onto the deuterium signal of the solvent. This step is essential for maintaining a stable magnetic field during the experiment.

    • Shim the magnetic field to achieve homogeneity, which is critical for obtaining sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils to minimize field distortions.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Following the ¹H acquisition, set up a ¹³C NMR experiment. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, a greater number of scans and a longer relaxation delay are typically required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling.

B. Spectral Interpretation

While the experimental spectra for this compound are not publicly available in spectral databases, we can predict the expected signals and interpret the spectra of closely related analogs to infer the structure of our target molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

  • Aromatic Protons (δ 6.5-8.0 ppm): The aromatic region will be complex due to the presence of two substituted benzene rings. The protons on the aniline ring will exhibit different chemical shifts and coupling patterns compared to those on the p-methylphenyl ring.

  • Amine Protons (-NH₂): A broad singlet is expected for the amine protons, typically in the range of δ 3.5-4.5 ppm. The chemical shift of this peak can be highly variable and is dependent on concentration and solvent.

  • Methyl Protons (-CH₃): A sharp singlet corresponding to the three protons of the methyl group will be observed, likely in the region of δ 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

  • Aromatic Carbons (δ 110-150 ppm): A number of signals will be present in the aromatic region, corresponding to the 12 carbons of the two benzene rings. The chemical shifts will be influenced by the substituents (the amino group, the methyl group, and the other phenyl ring). Carbons directly attached to the nitrogen and the methyl-substituted carbon will have distinct chemical shifts.

  • Methyl Carbon (-CH₃): A single peak in the aliphatic region, typically around δ 20-22 ppm, will correspond to the methyl carbon.

IV. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. For structure elucidation, it is primarily used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern.

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes extensive fragmentation, providing a detailed "fingerprint" of the molecule.

  • Sample Introduction:

    • A small amount of the purified sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This results in the ejection of an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

  • Mass Analysis:

    • The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

B. Spectral Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion Peak (M⁺•): For this compound (C₁₃H₁₃N), the molecular ion peak will be observed at an m/z corresponding to its molecular weight, which is 183. This peak confirms the molecular formula of the compound. Aromatic amines generally show a prominent molecular ion peak[3].

  • Fragmentation Pattern: The fragmentation of aromatic amines is often initiated by cleavage of bonds alpha to the amine group and cleavage of the aromatic rings. Common fragmentation pathways for primary aromatic amines include the loss of a hydrogen radical to form the [M-1]⁺ ion and the loss of HCN[3]. The presence of the biphenyl system and the methyl group will lead to additional characteristic fragments. The cleavage of the bond between the two phenyl rings can also occur.

V. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds.

A. Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

Modern IR spectroscopy is typically performed using an FTIR spectrometer, which offers significant advantages in speed and sensitivity over older dispersive instruments.

  • Sample Preparation:

    • KBr Pellet Method (for solid samples): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg), which is transparent to IR radiation. The mixture is then pressed into a thin, transparent pellet using a hydraulic press[4].

    • Thin Film Method (for liquid samples or solutions): A drop of the liquid sample or a concentrated solution of the solid in a volatile solvent is placed between two salt plates (e.g., NaCl or KBr) to form a thin film[].

  • Data Acquisition:

    • The prepared sample is placed in the sample compartment of the FTIR spectrometer.

    • A background spectrum (of the empty spectrometer or the KBr pellet without the sample) is first recorded.

    • The sample spectrum is then recorded, and the background is automatically subtracted to yield the final IR spectrum of the sample.

B. Spectral Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)VibrationFunctional GroupExpected Appearance
3400-3250N-H StretchPrimary Amine (-NH₂)Two medium intensity bands[3]
3100-3000C-H StretchAromatic C-HMultiple weak to medium bands
2960-2850C-H StretchMethyl (-CH₃)Weak to medium bands
1620-1580C=C StretchAromatic RingTwo or more medium to strong bands
1650-1550N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to strong, sharp band[3]
1350-1200C-N StretchAromatic AmineMedium to strong band
900-675C-H Out-of-plane BendAromatic RingStrong bands, pattern depends on substitution

The presence of two distinct N-H stretching bands is a clear indication of a primary amine. The pattern of the C-H out-of-plane bending bands in the "fingerprint" region (below 1500 cm⁻¹) can provide valuable information about the substitution pattern of the aromatic rings.

VI. Conclusion: A Unified Structural Assignment

The structure elucidation of this compound is a process of logical deduction, where evidence from multiple spectroscopic techniques is integrated to build a complete and unambiguous picture of the molecule. NMR spectroscopy provides the detailed carbon-hydrogen framework, mass spectrometry confirms the molecular weight and offers clues to the connectivity through fragmentation analysis, and infrared spectroscopy rapidly identifies the key functional groups. By carefully acquiring, interpreting, and correlating the data from these powerful analytical tools, researchers and drug development professionals can confidently verify the structure of this important synthetic building block, ensuring the integrity and quality of their scientific endeavors.

VII. References

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from --INVALID-LINK--

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0034437). Retrieved from --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide on the Crystalline Structure of p-Tolyl Substituted Compounds. Retrieved from --INVALID-LINK--

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2) :. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-AMINO-4'-METHYLDIPHENYL ETHER(41295-20-9) 13C NMR spectrum. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-3-amine. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • BLDpharm. (n.d.). 3-(3-(p-Tolyl)propyl)aniline. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). 1,1'-Biphenyl, 4-methyl-. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information The recyclable heterogeneous nanocatalyst of copper-grafted natural asphalt sulfonate. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 10). Synthesis and characterization of poly(aniline-co-o-toluidine) copolymer. Retrieved from --INVALID-LINK--

  • Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

  • National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-3-amine. NIST Chemistry WebBook. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Biphenyl in Pharmaceuticals and Agrochemicals: A Chemical Intermediate's Role. Retrieved from --INVALID-LINK--

References

Navigating the Solubility Landscape of 3-(4-Methylphenyl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the intricate process of drug discovery and development, the solubility of a chemical entity is a cornerstone property that dictates its journey from a laboratory curiosity to a potential therapeutic agent. For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is not merely academic; it is a critical parameter that influences reaction kinetics, purification strategies, formulation development, and ultimately, bioavailability. This technical guide is dedicated to a thorough exploration of the solubility of 3-(4-Methylphenyl)aniline (also known as 4-methyl-3'-aminobiphenyl), a substituted aniline derivative with potential applications as a building block in medicinal chemistry.[1] While aniline and its derivatives are prevalent in the synthesis of numerous pharmaceuticals, their physicochemical properties, including solubility, must be meticulously characterized to navigate the challenges of drug design and optimization.[1] This guide aims to provide a blend of theoretical principles, predictive analysis, and practical experimental protocols to empower researchers in their work with this compound.

Physicochemical Profile of this compound

A foundational understanding of a molecule's intrinsic properties is paramount to predicting its behavior in different solvent environments.

Molecular Structure:

Structure of this compound

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₃NPubChem[2]
Molecular Weight 183.25 g/mol PubChem[2]
CAS Number 400751-16-8PubChem[2]
Topological Polar Surface Area 26 ŲPubChem[2]
Melting Point 38-39°C (for the related isomer 4-Amino-3-methylbiphenyl)ChemicalBook[3]

Note: The melting point provided is for a closely related isomer and should be considered an estimate for this compound.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the fundamental principle of "like dissolves like."[4] This principle is a manifestation of the intermolecular forces between solute and solvent molecules. For this compound, its solubility profile is a direct consequence of its molecular structure, which features both nonpolar and polar characteristics.

The biphenyl core and the methyl group contribute to the molecule's nonpolar character, favoring interactions with nonpolar solvents through van der Waals forces. Conversely, the primary amine (-NH₂) group introduces polarity and the capacity for hydrogen bonding. This amine group can act as a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom).

The interplay of these structural features dictates the extent to which this compound will dissolve in a given solvent. Solvents that can effectively interact with both the nonpolar and polar regions of the molecule are likely to be good solvents.

Predicted Solubility of this compound in Common Laboratory Solvents

In the absence of comprehensive experimental data, a qualitative prediction of solubility can be made based on the principles of solvent polarity and the structural characteristics of this compound.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe large nonpolar biphenyl structure will have favorable van der Waals interactions with these solvents. However, the polar amine group will be poorly solvated, limiting overall solubility.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)Moderate to HighThese solvents possess a significant dipole moment, allowing them to interact favorably with the polar amine group. Their organic nature also allows for good solvation of the nonpolar regions of the molecule.
Polar Protic Methanol, EthanolHighThese solvents can engage in hydrogen bonding with the amine group of this compound, acting as both hydrogen bond donors and acceptors. This strong intermolecular interaction, coupled with their ability to solvate the hydrocarbon portion, is expected to lead to high solubility.
Aqueous WaterVery LowDespite the presence of a hydrogen-bonding amine group, the large, nonpolar biphenyl backbone is expected to make the molecule largely hydrophobic, resulting in very low water solubility.

Standardized Experimental Protocol for Solubility Determination

To obtain accurate and reproducible solubility data, a standardized experimental protocol is essential. The following method is based on the widely accepted shake-flask method, which is also a cornerstone of the OECD Guidelines for the Testing of Chemicals for water solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess this compound to a known volume of solvent in a sealed vial. B Agitate at a constant temperature (e.g., 25°C) for an extended period (24-72 hours) to ensure equilibrium. A->B C Allow the solution to stand, then centrifuge or filter to separate the saturated solution from the excess solid. B->C D Accurately dilute an aliquot of the clear supernatant. C->D E Quantify the concentration of the solute using a validated analytical method (e.g., HPLC-UV, GC-FID). D->E F Calculate the solubility in mg/mL or mol/L. E->F

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: To a series of glass vials, add a pre-weighed excess amount of this compound. The presence of undissolved solid is crucial to ensure saturation.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker or incubator (e.g., 25 °C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand at the constant temperature to permit the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials or filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE).

  • Sample Analysis: Carefully withdraw a known volume of the clear, saturated solution. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography with Flame Ionization Detection (GC-FID). A calibration curve prepared with known concentrations of this compound should be used for accurate quantification.

  • Calculation: The solubility is calculated from the measured concentration in the diluted sample, taking into account the dilution factor. The results are typically expressed in milligrams per milliliter (mg/mL) or moles per liter (mol/L).

Safety and Handling Considerations

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the solubility of this compound, grounded in theoretical principles and supplemented with a robust experimental protocol for its determination. While quantitative experimental data remains a key missing piece of the puzzle, the predictive analysis presented here offers valuable guidance for researchers. The generation of precise solubility data through the outlined experimental workflow is strongly encouraged to facilitate the effective use of this compound in drug discovery and development. Such data will not only aid in the optimization of synthetic and purification processes but will also provide critical insights for formulation scientists working to develop safe and efficacious medicines.

References

A Comprehensive Safety & Handling Guide for 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Introduction: A Proactive Approach to Research Chemical Safety

In the landscape of drug discovery and materials science, researchers frequently work with novel compounds for which comprehensive safety data is not yet established. 3-(4-Methylphenyl)aniline (CAS 6288-33-1), also known as 4'-Methyl-[1,1'-biphenyl]-3-amine, is one such chemical. The absence of a formally ratified Material Safety Data Sheet (MSDS) necessitates a proactive, science-led approach to hazard assessment and risk mitigation.

This guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling of this compound. Our methodology involves a critical analysis of the molecule's structural components—the aniline core and the methyl-biphenyl system. By extrapolating data from well-characterized analogous compounds like aniline and p-toluidine, we can construct a reliable, inferred safety profile. This document serves not as a replacement for a formal SDS, but as an essential, in-depth tool for informed risk assessment, empowering researchers to operate with the highest degree of safety and scientific integrity.

Section 1: Chemical Identification

Proper identification is the foundation of chemical safety. The following identifiers are associated with this compound.

IdentifierValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 4'-Methyl-[1,1'-biphenyl]-3-amine, (4'-methylbiphenyl-3-yl)aminePubChem[1]
CAS Number 6288-33-1PubChem[1]
Molecular Formula C₁₃H₁₃NPubChem[1]
Molecular Weight 183.25 g/mol PubChem[1]
2D Structure Chemical Structure of this compoundPubChem[1]

Section 2: Hazard Identification & Inferred GHS Classification

Due to the lack of specific toxicological data for this compound, its hazard profile is inferred from its structural analogues, primarily Aniline and p-Toluidine . The aniline moiety is a well-known toxophore associated with acute toxicity, carcinogenicity, and the induction of methemoglobinemia.[2][3] The biphenyl structure may influence its lipophilicity and persistence. Therefore, this compound must be handled as a substance with significant potential health hazards.

GHS_Hazard_Inference cluster_analogues Known Hazardous Analogues cluster_hazards Known Hazards Aniline Aniline (CAS 62-53-3) Tox Acute Toxicity (Oral, Dermal, Inhalation) Carcinogenicity & Mutagenicity Methemoglobinemia Organ Damage (Blood, Liver, Kidney) Aniline->Tox Well-Documented Toluidine p-Toluidine (CAS 106-49-0) Toluidine->Tox Well-Documented Target This compound (Inferred Hazard Profile) Tox->Target Inferred via Structural Analogy PPE_Selection_Workflow cluster_ppe Mandatory PPE Ensemble Start Assess Task Task Handling this compound? Start->Task Engineering Work in Chemical Fume Hood Task->Engineering Yes Eyes Chemical Splash Goggles (ANSI Z87.1 / EN166) Engineering->Eyes Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Inspect before use. Eyes->Gloves Clothing Full-Coverage Lab Coat (Closed-toe shoes are mandatory) Gloves->Clothing Respirator NIOSH/MSHA-approved respirator (Required if fume hood is unavailable or for spill cleanup) Clothing->Respirator

References

An In-depth Technical Guide to the Potential Hazards and Toxicity of 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the potential hazards and toxicity associated with 3-(4-Methylphenyl)aniline (CAS No. 400751-16-8). In the absence of extensive direct toxicological data for this specific molecule, this document leverages a structure-activity relationship (SAR) approach, drawing parallels with well-characterized analogous aromatic amines such as aniline and p-toluidine. This guide is intended for researchers, scientists, and drug development professionals, offering insights into its anticipated toxicological profile, metabolic pathways, and recommended safety protocols for handling and experimental evaluation.

Introduction and Physicochemical Properties

This compound, also known as 4'-Methyl-[1,1'-biphenyl]-3-amine, is an aromatic amine with the molecular formula C13H13N.[1] Its structure, featuring a biphenyl backbone with an amino group and a methyl group, suggests potential applications as an intermediate in the synthesis of dyes, pharmaceuticals, and polymers. The presence of the aniline moiety is a key determinant of its potential toxicological profile.

PropertyValueSource
Molecular FormulaC13H13NPubChem[1]
Molecular Weight183.25 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
Synonyms4'-Methyl-[1,1'-biphenyl]-3-amine, 3-(p-tolyl)anilinePubChem[1]

Hazard Identification and Classification (Extrapolated)

Anticipated GHS Hazard Statements:

  • H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. [2][3] Aniline and p-toluidine are classified as acutely toxic via oral, dermal, and inhalation routes.

  • H317: May cause an allergic skin reaction. Skin sensitization is a known hazard for many aromatic amines.

  • H319: Causes serious eye irritation. [2][4]

  • H351: Suspected of causing cancer. Aniline is classified as a suspected human carcinogen.[5]

  • H373: May cause damage to organs through prolonged or repeated exposure. [2][3] The target organs for aniline toxicity include the blood, leading to methemoglobinemia.[6]

  • H410: Very toxic to aquatic life with long lasting effects. [2][3]

Potential Toxicological Profile

Acute Toxicity

Based on analogs, this compound is likely to be highly toxic upon acute exposure. The primary mechanism of acute toxicity for aromatic amines is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[6][7] This leads to cyanosis (a blueish discoloration of the skin and mucous membranes), headache, dizziness, nausea, and in severe cases, respiratory distress, collapse, and death.[8][9]

Chronic Toxicity and Carcinogenicity

Chronic exposure to aromatic amines is associated with damage to the spleen, liver, and kidneys.[2] The US EPA has classified aniline as a Group B2, probable human carcinogen, based on evidence of spleen tumors in animals.[5] While human data for aniline and bladder cancer is inconclusive, other aromatic amines are known human bladder carcinogens.[5][7] Therefore, this compound should be handled as a suspected carcinogen.

Mutagenicity and Genotoxicity

Some aromatic amines are known to be mutagenic. Aniline is suspected of causing genetic defects. The metabolic activation of aromatic amines can lead to the formation of reactive intermediates that can bind to DNA, leading to mutations.

Dermal and Respiratory Sensitization

Aromatic amines are recognized as potential skin sensitizers, capable of causing allergic contact dermatitis upon repeated exposure. While less common, respiratory sensitization is also a theoretical possibility.

Proposed Metabolic Pathway and Mechanism of Toxicity

The toxicity of aromatic amines is intrinsically linked to their metabolism. The metabolic pathway of this compound can be predicted based on the well-studied metabolism of aniline.[10][11][12]

The initial step is likely the N-oxidation of the amino group by cytochrome P450 enzymes in the liver to form the corresponding N-hydroxyarylamine. This intermediate can undergo further oxidation to a nitroso-aryl species. These metabolites are capable of redox cycling, leading to the generation of reactive oxygen species (ROS) and the oxidation of hemoglobin to methemoglobin.[11]

The N-hydroxyarylamine can also be conjugated with glucuronic acid or sulfate. These conjugates are transported to the urinary bladder, where under acidic conditions, they can be hydrolyzed to release the reactive N-hydroxyarylamine, which is a key step in the initiation of bladder cancer.

G cluster_0 Phase I Metabolism (Liver) cluster_1 Toxic Effects cluster_2 Phase II Metabolism (Detoxification/Transport) cluster_3 Activation in Bladder This compound This compound N-hydroxy-3-(4-methylphenyl)aniline N-hydroxy-3-(4-methylphenyl)aniline This compound->N-hydroxy-3-(4-methylphenyl)aniline CYP450 This compound->N-hydroxy-3-(4-methylphenyl)aniline Nitroso-3-(4-methylphenyl)aniline Nitroso-3-(4-methylphenyl)aniline N-hydroxy-3-(4-methylphenyl)aniline->Nitroso-3-(4-methylphenyl)aniline Oxidation N-hydroxy-3-(4-methylphenyl)aniline->Nitroso-3-(4-methylphenyl)aniline DNA Adducts DNA Adducts N-hydroxy-3-(4-methylphenyl)aniline->DNA Adducts Electrophilic Attack N-hydroxy-3-(4-methylphenyl)aniline->DNA Adducts Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates N-hydroxy-3-(4-methylphenyl)aniline->Glucuronide/Sulfate Conjugates UGTs/SULTs N-hydroxy-3-(4-methylphenyl)aniline->Glucuronide/Sulfate Conjugates Bladder Cancer Initiation Bladder Cancer Initiation N-hydroxy-3-(4-methylphenyl)aniline->Bladder Cancer Initiation Methemoglobinemia Methemoglobinemia Nitroso-3-(4-methylphenyl)aniline->Methemoglobinemia Redox Cycling Nitroso-3-(4-methylphenyl)aniline->Methemoglobinemia Mutagenicity/Carcinogenicity Mutagenicity/Carcinogenicity DNA Adducts->Mutagenicity/Carcinogenicity Glucuronide/Sulfate Conjugates->N-hydroxy-3-(4-methylphenyl)aniline Hydrolysis (Acidic pH) Glucuronide/Sulfate Conjugates->N-hydroxy-3-(4-methylphenyl)aniline

Caption: Proposed metabolic pathway of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Given the anticipated high toxicity, strict adherence to safety protocols is mandatory.

  • Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][13]

  • Personal Protective Equipment:

    • Eye/Face Protection: Chemical safety goggles and a face shield are required.[3][4]

    • Skin Protection: A lab coat, and chemical-resistant gloves (e.g., nitrile) are essential.[3][4] Contaminated clothing should be removed immediately.[2]

    • Respiratory Protection: For situations where a fume hood is not available or in case of a spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][13]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[2] Wash hands thoroughly after handling.[2][4]

Experimental Protocols for Toxicological Assessment

The following are generalized protocols for the toxicological evaluation of this compound, based on standard methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that causes 50% inhibition of cell viability (IC50).

Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in the appropriate solvent and add to the cells. Include a vehicle control.

  • Incubation: Incubate the treated cells for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

G Cell Seeding Cell Seeding 24h Incubation 24h Incubation Cell Seeding->24h Incubation Compound Treatment Compound Treatment 24h Incubation->Compound Treatment 24-48h Incubation 24-48h Incubation Compound Treatment->24-48h Incubation MTT Addition MTT Addition 24-48h Incubation->MTT Addition 4h Incubation 4h Incubation MTT Addition->4h Incubation Solubilization Solubilization 4h Incubation->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for in vitro cytotoxicity assessment.

In Vivo Acute Toxicity Study (Up-and-Down Procedure)

Objective: To determine the acute oral LD50 of this compound in a rodent model.

Methodology:

  • Animal Acclimatization: Acclimate animals (e.g., rats) to the laboratory conditions for at least one week.

  • Dosing: Administer a single oral dose of this compound to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment: Based on the outcome for the first animal, the dose for the next animal is adjusted up or down.

  • Iteration: Repeat the process until the stopping criteria are met.

  • LD50 Calculation: Calculate the LD50 using appropriate statistical methods.

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of this compound using Salmonella typhimurium strains.

Methodology:

  • Strain Selection: Use a panel of Salmonella typhimurium strains with different mutations in the histidine operon.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).

  • Exposure: Expose the bacterial strains to various concentrations of this compound.

  • Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Emergency Procedures

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[14] Seek immediate medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

Conclusion

While specific toxicological data for this compound is limited, its structural similarity to aniline and other aromatic amines strongly suggests a profile of high acute toxicity, potential carcinogenicity, and environmental hazard. The primary mechanism of toxicity is likely to be the metabolic activation to reactive intermediates that can induce methemoglobinemia and cause DNA damage. All handling of this compound should be performed with stringent safety precautions, including the use of appropriate engineering controls and personal protective equipment. Further toxicological testing is essential to definitively characterize the hazard profile of this molecule.

References

An In-Depth Technical Guide on Substituted Biphenyl Amines: Synthesis, Medicinal Chemistry, and Drug Development Insights

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Substituted Biphenyl Amine Scaffold

The substituted biphenyl amine framework is a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Comprising two phenyl rings linked by a C-C bond with an amino substituent, this structural motif offers a unique combination of rigidity, conformational flexibility, and tunable electronic properties.[1] This versatility has led to its incorporation into a vast array of biologically active molecules, including anti-inflammatory agents, antihypertensives, and novel therapeutics for cognitive diseases.[1][4][5] This guide provides an in-depth exploration of the synthesis, structure-activity relationships (SAR), and applications of substituted biphenyl amines, offering field-proven insights for researchers, scientists, and drug development professionals.

The biphenyl moiety itself is a versatile platform in medicinal chemistry, with numerous derivatives patented and used in medicine for a wide range of applications, including as antiandrogenic, immunosuppressant, antifungal, antibacterial, and anti-inflammatory drugs.[1] The introduction of an amino group provides a critical handle for further functionalization and for establishing key interactions with biological targets.[1]

Part 1: Strategic Synthesis of Substituted Biphenyl Amines

The construction of the substituted biphenyl amine core can be approached through two primary strategic disconnections: formation of the C-C biaryl bond or formation of the C-N bond. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern.

Formation of the Biaryl C-C Bond: Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing the biphenyl scaffold.

1.1.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds between an aryl halide and an arylboronic acid.[1][6]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and tolerating a wide range of functional groups. Bulky, electron-rich phosphine ligands, such as SPhos, are often employed to facilitate the reductive elimination step, which is the product-forming step in the catalytic cycle.[1]

Experimental Protocol: Synthesis of a Fluorinated Aminobiphenyl via Suzuki-Miyaura Coupling [1]

  • Reaction Setup: To a solution of 4-chloroaniline (1.0 eq) and a fluorinated phenylboronic acid (1.2 eq) in a 2:1 mixture of toluene and water, add palladium acetate (Pd(OAc)2, 0.02 eq) and SPhos (0.04 eq).

  • Base Addition: Add potassium carbonate (K2CO3, 2.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired fluorinated aminobiphenyl.

Self-Validating System: The protocol's integrity is maintained by monitoring the reaction to completion, ensuring the absence of starting materials. The final product's identity and purity should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition_Complex Ar-X Transmetalation_Complex Ar-Pd(II)(Ar')L2 Oxidative_Addition_Complex->Transmetalation_Complex Ar'-B(OR)2 Base Reductive_Elimination Reductive Elimination Transmetalation_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

1.1.2 Other Cross-Coupling Methodologies

While Suzuki-Miyaura coupling is prevalent, other methods like the Negishi, Kumada, and Stille couplings also offer viable routes to biphenyl derivatives.[1][6] The Negishi coupling, for instance, utilizes organozinc reagents and offers a high degree of regio- and chemoselectivity.[1]

Formation of the Aryl C-N Bond: Amination Reactions

When a pre-formed biphenyl scaffold is available, the amino group can be introduced through various amination reactions.

1.2.1 Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of aryl amines.[7][8] It allows for the formation of C-N bonds under relatively mild conditions and with a broad substrate scope.[7]

Causality Behind Experimental Choices: The choice of ligand is critical in the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent beta-hydride elimination, a common side reaction.[7][8] The base plays a crucial role in deprotonating the amine, making it a more potent nucleophile.[8]

Experimental Protocol: Buchwald-Hartwig Amination of a Biphenyl Bromide [9]

  • Reagent Preparation: In a glovebox, charge a reaction vessel with a biphenyl bromide (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst such as [Pd(allyl)Cl]2 (0.01 eq), and a suitable phosphine ligand like XPhos (0.04 eq).

  • Solvent and Base Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane, followed by a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the substituted biphenyl amine.

Self-Validating System: The use of a glovebox and dry, degassed solvents is critical to prevent the deactivation of the catalyst. The reaction should be monitored until the limiting reagent is consumed to ensure optimal yield.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative_Addition_Complex Ar-X Amine_Coordination_Deprotonation [Ar-Pd(II)(NR2)L2] Oxidative_Addition_Complex->Amine_Coordination_Deprotonation HNR2 Base Reductive_Elimination Reductive Elimination Amine_Coordination_Deprotonation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

1.2.2 Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed method for the formation of C-N bonds.[10][11] While it often requires harsher reaction conditions (high temperatures) compared to palladium-catalyzed methods, it remains a valuable tool, especially for certain substrates.[10][12] Modern variations of the Ullmann reaction utilize ligands and soluble copper sources to improve reaction efficiency and lower the required temperature.[13]

Key Considerations: The reactivity of aryl halides in the Ullmann condensation follows the order I > Br > Cl.[11] The reaction is typically carried out in polar, high-boiling solvents like DMF or NMP.[10]

Part 2: Medicinal Chemistry Applications and Structure-Activity Relationships (SAR)

Substituted biphenyl amines are privileged scaffolds in drug discovery due to their ability to present substituents in well-defined spatial orientations, allowing for precise interactions with biological targets.

Biphenyl Amines as Bioisosteres

In drug design, the biphenyl moiety can serve as a bioisosteric replacement for other chemical groups, such as benzanilides, to improve metabolic stability or other pharmacokinetic properties.[14] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[15] For example, replacing a metabolically labile amide bond with a more stable biphenyl linkage can lead to compounds with improved in vivo performance.[14]

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of drug candidates. For substituted biphenyl amines, key SAR considerations include:

  • Substitution Pattern: The position of substituents on both phenyl rings significantly impacts biological activity. The relative orientation of the two rings (torsion angle) is also a critical determinant of how the molecule fits into a binding pocket.[16]

  • Nature of Substituents: The electronic and steric properties of the substituents influence binding affinity and selectivity. For instance, the introduction of halogen atoms can modulate lipophilicity and metabolic stability.[1][17]

  • The Amino Group: The basicity and substitution of the amino group are often critical for target engagement, frequently forming key hydrogen bonds or salt bridges.

Table 1: SAR Summary of Biphenyl Histamine H3 Receptor Antagonists [4]

CompoundTerminal GroupsLinker LengthH3 Receptor Affinity (pKi)Cholinesterase Inhibition (pIC50)
Compound A Symmetrical (e.g., two piperidines)EthylHighModerate
Compound B Asymmetrical (e.g., piperidine and another amine)EthylHighVariable
Compound C Symmetrical (e.g., two piperidines)PropylModerateLow

This table is a generalized representation based on the findings in the cited literature.

Applications in Drug Discovery

Substituted biphenyl amines are found in a wide range of therapeutic agents. For example, they are key components of non-steroidal anti-inflammatory drugs (NSAIDs) like fenbufen and flurbiprofen.[1] They also serve as scaffolds for the development of antagonists for various receptors, such as the histamine H3 receptor, which is a target for cognitive disorders.[4] Furthermore, the rigidity and tunable nature of the biphenyl scaffold make it suitable for designing inhibitors of protein-protein interactions.[18]

Part 3: Future Directions and Emerging Trends

The field of substituted biphenyl amine chemistry continues to evolve, with several exciting areas of research:

  • C-H Activation: Direct functionalization of C-H bonds offers a more atom-economical and efficient approach to synthesizing complex substituted biphenyl amines.[19] Photoredox catalysis is an emerging strategy for direct aryl C-H amination.[19]

  • Asymmetric Synthesis: The development of methods for the enantioselective synthesis of axially chiral biphenyl amines is of great interest, as chirality can have a profound impact on biological activity.[20]

  • Novel Bioisosteres: The exploration of non-classical bioisosteres for the phenyl rings, such as bicyclo[1.1.1]pentane, can lead to compounds with improved physicochemical properties like solubility and reduced lipophilicity.[21]

Conclusion

Substituted biphenyl amines represent a versatile and highly valuable class of compounds for researchers in drug discovery and materials science. A thorough understanding of their synthesis, coupled with a strategic approach to SAR studies, is essential for harnessing their full potential. The continued development of novel synthetic methodologies and a deeper understanding of their interactions with biological systems will undoubtedly lead to the discovery of new and improved therapeutic agents and functional materials.

References

An In-Depth Technical Guide to the Comparative Basicity of 3-(4-Methylphenyl)aniline versus Aniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The basicity of aromatic amines is a cornerstone of physical organic chemistry, profoundly influencing molecular reactivity, pharmacokinetic properties, and synthetic strategy. While aniline serves as the archetypal weak aromatic base, its substituted derivatives present a nuanced landscape of electronic effects. This guide provides a detailed analysis of 3-(4-Methylphenyl)aniline, comparing its basicity to the parent aniline molecule. Through a synthesis of theoretical principles, predictive calculations using the Hammett linear free-energy relationship, and a detailed experimental protocol, we conclude that this compound is a slightly weaker base than aniline. This reduced basicity is attributed to the net electron-withdrawing inductive effect of the 4-methylphenyl (p-tolyl) group when positioned meta to the amino functionality. This document serves as a comprehensive technical resource, elucidating the causative electronic factors and providing the practical methodology for their empirical validation.

Introduction: The Basicity of Aromatic Amines

The ability of an amine to accept a proton is governed by the availability of the lone pair of electrons on the nitrogen atom.[1] In aromatic amines, this availability is fundamentally diminished compared to their aliphatic counterparts, a phenomenon rooted in the electronic interplay between the amino group and the aromatic ring.

The Resonance Effect in Aniline: A Baseline for Basicity

Aniline is a significantly weaker base than aliphatic amines like cyclohexylamine.[2] This is quantified by the pKa of its conjugate acid (the anilinium ion), which is approximately 4.63.[3][4] The primary reason for this attenuated basicity is the delocalization of the nitrogen's lone pair into the π-electron system of the benzene ring. This resonance stabilization, depicted below, disperses the electron density away from the nitrogen, rendering the lone pair less available for protonation.

Figure 1: Resonance delocalization of the nitrogen lone pair in aniline.

Analysis of this compound: A Study in Substituent Effects

To understand the basicity of this compound, we must dissect the electronic contributions of the substituent, a 4-methylphenyl (or p-tolyl) group, and its positional influence.

Inductive vs. Resonance Effects

Substituents on the aniline ring modulate basicity through two primary mechanisms:

  • Inductive Effect (I): The polarization of σ-bonds due to electronegativity differences. Electron-withdrawing groups (-I effect) pull electron density away from the ring and the nitrogen, decreasing basicity. Electron-donating groups (+I effect) push electron density toward the nitrogen, increasing basicity.[5]

  • Resonance Effect (M or R): The delocalization of π-electrons. This effect is only operative for substituents in the ortho and para positions, where they can directly participate in resonance with the amino group.[6]

The meta Position: Nullifying the Resonance Effect

In this compound, the substituent is in the meta position relative to the amino group. Crucially, a substituent at the meta position cannot directly participate in resonance with the nitrogen lone pair.[6] Therefore, its influence on basicity is transmitted almost exclusively through its inductive effect.

The Inductive Effect of the 4-Methylphenyl Group

A phenyl group, when acting as a substituent, is generally considered to be weakly electron-withdrawing through its inductive effect (-I) due to the higher s-character of its sp² hybridized carbons compared to sp³ carbons.[5] The addition of a methyl group at the para-position of this substituent ring (forming a p-tolyl group) introduces a weak electron-donating (+I) effect. However, this methyl group is distant from the aniline ring and its influence on the overall inductive character of the substituent group is minimal. The dominant characteristic remains the -I effect of the directly attached phenyl ring.

This leads to the central hypothesis: The 4-methylphenyl group at the meta-position will act as a net electron-withdrawing group, pulling electron density from the aniline ring and thereby reducing the electron density on the nitrogen atom. This should result in this compound being a weaker base than aniline itself.

Quantitative Comparison and Prediction of Basicity

The Hammett equation for the dissociation of anilinium ions is: pKa (substituted) = pKa (aniline) - ρσ

Where:

  • pKa (aniline) is the pKa of the anilinium ion, our reference point, equal to 4.63 .[4]

  • ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects. For the dissociation of substituted anilinium ions in water at 25°C, ρ = 2.89 .[4]

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent. For a phenyl group in the meta position, σ_m = +0.06 .[4] We use this value as a robust approximation for the 4-methylphenyl group, as the distant methyl has a negligible effect.

Calculation:

  • pKa ≈ 4.63 - (2.89 × +0.06)

  • pKa ≈ 4.63 - 0.1734

  • pKa ≈ 4.46

This calculated value supports our hypothesis. The positive σ value of the substituent leads to a predicted pKa lower than that of aniline, indicating decreased basicity.

Data Presentation
CompoundStructurepKa of Conjugate AcidBasicity Relative to Aniline
Aniline4.63 (Experimental)[4]Baseline
This compound~4.46 (Predicted)Weaker Base

Experimental Determination of Basicity: Potentiometric Titration

To empirically validate the predicted basicity, a potentiometric titration can be performed. This method allows for the precise determination of the pKa of the conjugate acid of a weak base.

Principle of the Method

A solution of the amine is titrated with a strong acid of known concentration (e.g., HCl). The pH of the solution is monitored throughout the titration using a calibrated pH meter. A plot of pH versus the volume of titrant added yields a titration curve. The pKa is determined from the half-equivalence point—the point at which exactly half of the amine has been neutralized. At this specific point, the concentrations of the amine (B) and its conjugate acid (BH+) are equal, and according to the Henderson-Hasselbalch equation, pH = pKa.

Potentiometric_Titration_Workflow prep 1. Preparation - Dissolve known mass of amine in solvent (e.g., ethanol/water). - Calibrate pH meter with standard buffers. titrate 2. Titration - Place amine solution in beaker with pH probe. - Add standardized strong acid (e.g., 0.1 M HCl) in small, precise increments from a burette. prep->titrate record 3. Data Recording - Record the pH of the solution after each addition of titrant. - Continue well past the steepest point of pH change. titrate->record plot 4. Data Plotting - Plot pH (y-axis) vs. Volume of Titrant Added (x-axis) to generate the titration curve. record->plot analyze 5. Analysis - Determine the equivalence point (V_eq) from the inflection point of the curve (or its first derivative). - Calculate the half-equivalence point (V_half = V_eq / 2). plot->analyze result 6. pKa Determination - Find the pH on the curve corresponding to V_half. - At this point, pH = pKa. analyze->result

Figure 2: Experimental workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol
  • Reagent & Apparatus Preparation:

    • Prepare a 0.1 M solution of the amine (aniline or this compound) in a suitable solvent mixture (e.g., 50% ethanol/water to ensure solubility).

    • Prepare and standardize a 0.1 M solution of hydrochloric acid (HCl).

    • Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.

    • Apparatus: 100 mL beaker, magnetic stirrer and stir bar, 25 mL or 50 mL burette, pH meter with combination electrode, analytical balance.

  • Titration Procedure:

    • Accurately pipette a known volume (e.g., 50.0 mL) of the 0.1 M amine solution into the beaker.

    • Place the magnetic stir bar in the beaker and begin gentle stirring.

    • Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but clear of the stir bar.

    • Record the initial pH of the solution.

    • Fill the burette with the standardized 0.1 M HCl solution.

    • Add the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the reading to stabilize and record the titrant volume and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.1 mL) to capture the inflection point accurately.

    • Continue the titration well past the equivalence point until the pH curve flattens again.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

    • Identify the equivalence point volume (V_eq), which is the midpoint of the steepest part of the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV vs. V), where the equivalence point is the peak of the curve.

    • Calculate the volume at the half-equivalence point: V_half = V_eq / 2.

    • Read the pH from the titration curve at V_half. This pH value is the experimental pKa of the anilinium ion.

Visualization of Electronic Effects

The difference in the electronic landscape of the two molecules can be visualized to underscore the reasoning behind their differing basicities.

Electronic_Effects_Comparison cluster_aniline Aniline cluster_substituted This compound aniline_N Nitrogen Atom (Lone Pair) aniline_ring Aromatic Ring aniline_N->aniline_ring Resonance (-M Effect) Delocalizes lone pair aniline_result Result: Reduced electron density on N Lower Basicity (pKa ≈ 4.63) aniline_ring->aniline_result sub_N Nitrogen Atom (Lone Pair) sub_ring Aniline Ring sub_N->sub_ring Resonance (-M Effect) (Unaffected by meta-substituent) sub_result Result: Further reduction in electron density on N Lower Basicity (Predicted pKa ≈ 4.46) sub_ring->sub_result sub_substituent meta-(4-Methylphenyl) Group sub_substituent->sub_ring Inductive (-I Effect) Withdraws σ-electron density

Figure 3: Comparison of dominant electronic effects influencing nitrogen basicity.

Conclusion

  • Baseline Basicity: Aniline's basicity is inherently low due to the delocalization of the nitrogen lone pair into the aromatic ring via resonance.

  • Substituent Position is Key: The meta position of the 4-methylphenyl group precludes it from exerting a direct resonance effect on the amino group.

  • Dominant Inductive Effect: The substituent's influence is primarily a weak, electron-withdrawing inductive effect (-I), which reduces the electron density on the aniline ring and, consequently, on the nitrogen atom.

  • Quantitative Prediction: The Hammett equation, a time-tested tool for quantifying substituent effects, predicts a pKa of approximately 4.46 for the conjugate acid of this compound, compared to 4.63 for the anilinium ion.

For drug development professionals and synthetic chemists, this seemingly small difference can be significant. It can influence a molecule's solubility in aqueous media, its ability to form salts, and its interaction with biological targets. The robust theoretical framework and the empirical methodology detailed in this guide provide a comprehensive approach to understanding and verifying such critical molecular properties.

References

Spectroscopic data overview for 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Spectroscopic Data Guide to 3-(4-Methylphenyl)aniline

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, also known as 4'-Methyl-[1,1'-biphenyl]-3-amine, is a biphenyl-scaffold aromatic amine with the molecular formula C₁₃H₁₃N.[1] Its structure is of significant interest to researchers in medicinal chemistry and materials science due to the versatile nature of the substituted biphenyl moiety. Accurate structural confirmation and purity assessment are paramount in any research and development pipeline, making a thorough understanding of its spectroscopic signature essential.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For a molecule like this compound, Electron Ionization (EI) is a common and informative method that provides both the molecular ion and characteristic fragmentation patterns.

Principle of the Technique

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺•). The molecular ion's mass-to-charge ratio (m/z) provides the compound's molecular weight. The excess energy imparted during ionization leads to fragmentation of the molecular ion into smaller, stable daughter ions. This fragmentation pattern is reproducible and serves as a "fingerprint" for the molecule's structure.

Expected Mass Spectrum and Fragmentation

The molecular weight of this compound (C₁₃H₁₃N) is 183.25 g/mol .[1] Therefore, the primary peak of interest is the molecular ion peak (M⁺•) at m/z = 183 .

Table 1: Predicted Key Ions in the EI Mass Spectrum of this compound

m/z ValueIon IdentityMechanistic Origin
183[C₁₃H₁₃N]⁺•Molecular Ion (M⁺•)
182[C₁₃H₁₂N]⁺Loss of a hydrogen radical (•H) from the amine or methyl group.
168[C₁₂H₁₀N]⁺Loss of a methyl radical (•CH₃), a highly indicative fragmentation.
167[C₁₂H₉N]⁺Loss of H₂CN, often seen in anilines.
91.5[C₁₃H₁₃N]²⁺Doubly charged molecular ion, may be observed at half the m/z value.

The fragmentation is dictated by the stability of the resulting ions. The loss of the p-methyl group is a particularly stable pathway, leading to a significant peak at m/z 168.

Visualization: Predicted Fragmentation Pathway

G M [C₁₃H₁₃N]⁺• m/z = 183 (Molecular Ion) F1 [C₁₃H₁₂N]⁺ m/z = 182 M->F1 - •H F2 [C₁₂H₁₀N]⁺ m/z = 168 M->F2 - •CH₃

Caption: Predicted EI-MS fragmentation of this compound.

Standard Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Separation: Utilize a temperature program to separate the analyte from any impurities. A typical program might start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • Ionization: As the compound elutes from the GC column, it enters the MS ion source, which is set to Electron Ionization (EI) mode at 70 eV.

  • Mass Analysis: The analyzer (e.g., a quadrupole) scans a mass range, typically from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak, confirming the presence of the molecular ion at m/z 183 and comparing the observed fragmentation pattern to the expected one.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule.

Principle of the Technique

Atomic nuclei with a non-zero spin, like ¹H, behave like tiny magnets. When placed in a strong external magnetic field (B₀), they align either with or against the field. Irradiation with radiofrequency energy can cause these nuclei to "flip" to the higher energy state. The precise frequency required for this resonance is dependent on the local electronic environment of the proton, a phenomenon known as the chemical shift (δ), measured in parts per million (ppm). The area under an NMR peak (integration) is proportional to the number of protons it represents, and spin-spin coupling between neighboring protons causes peaks to split into characteristic multiplets.

Predicted ¹H NMR Spectrum

The structure of this compound has several distinct proton environments that will give rise to a predictable spectrum.

Caption: Structure of this compound.

Table 2: Predicted ¹H NMR Signals for this compound in CDCl₃

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
H-a~2.40Singlet (s)3H-CH₃Aromatic methyl group protons with no adjacent proton neighbors.
H-b~3.70Broad Singlet (br s)2H-NH₂Amine protons; chemical shift is variable and signal is often broad due to exchange and quadrupole effects.
H-c,d,e,f6.70 - 7.50Multiplets (m)8HAr-HAromatic protons. The p-substituted ring will show an AA'BB' system (two apparent doublets). The m-substituted ring will show more complex splitting patterns.
  • Aromatic Region Detail: The protons on the p-methylphenyl ring (tolyl group) are expected to appear as two doublets around 7.2-7.4 ppm, integrating to 2H each. The protons on the aniline ring will be more complex due to their meta- and ortho- relationships and will likely appear as overlapping multiplets between 6.7 and 7.3 ppm.

Standard Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer magnet (e.g., 400 MHz). The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • Data Acquisition: Acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

  • Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to assign the signals to the molecular structure.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of a molecule. It is typically acquired in a proton-decoupled mode, where each unique carbon atom appears as a single sharp line.

Principle of the Technique

Similar to ¹H NMR, the ¹³C nucleus possesses a nuclear spin. However, the natural abundance of ¹³C is only 1.1%, and its magnetic moment is weaker, making it inherently less sensitive than ¹H NMR. To simplify spectra and improve signal, ¹³C NMR is usually run with broadband proton decoupling, which removes C-H coupling and causes all carbon signals to appear as singlets. The chemical shift of each carbon is highly dependent on its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum

Due to symmetry in the p-substituted ring, this compound is expected to show 11 distinct carbon signals.

Table 3: Predicted ¹³C NMR Signals for this compound in CDCl₃

Chemical Shift (δ, ppm)Carbon TypeAssignment
~21.0Aliphatic-CH₃
113 - 120AromaticAr-CH (ortho/para to -NH₂)
~129.5AromaticAr-CH (both rings)
135 - 147AromaticQuaternary Ar-C (C-N, C-C, C-CH₃)
  • Note: Specific assignment of each aromatic carbon requires more advanced 2D NMR techniques (like HSQC/HMBC) but the predicted regions are highly reliable for structural confirmation.

Standard Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the data using a standard proton-decoupled pulse sequence. A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis: The data is processed via Fourier transformation. The chemical shifts of the resulting singlets are compared to predicted values to confirm the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).

Principle of the Technique

Chemical bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, provided the vibration causes a change in the dipole moment. A plot of absorbance (or transmittance) versus wavenumber (cm⁻¹) constitutes an IR spectrum.

Predicted IR Spectrum

The key functional groups in this compound will produce characteristic absorption bands.

Table 4: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3350N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethyl (-CH₃) C-H
1620 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)
1600 - 1450C=C StretchAromatic Ring
1350 - 1250C-N StretchAromatic Amine
850 - 810C-H Out-of-Plane Bend1,4-Disubstituted (para) Ring
  • Key Feature: The most diagnostic feature will be the pair of sharp-to-medium peaks in the 3450-3350 cm⁻¹ region, which is the classic signature of a primary (-NH₂) amine.[2][3]

Standard Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 600 cm⁻¹. A background spectrum of the clean, empty crystal is recorded first and automatically subtracted.

  • Analysis: Analyze the resulting spectrum, identifying the key absorption bands and correlating them with the expected functional groups to confirm the molecule's identity.

Workflow & Conclusion

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of this compound follows a logical workflow where each technique provides complementary information to build a complete structural picture.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Confirmation Syn Synthesized This compound MS MS (Molecular Weight) Syn->MS IR IR (Functional Groups) Syn->IR HNMR ¹H NMR (Proton Framework) Syn->HNMR Confirm Structure Confirmed MS->Confirm IR->Confirm CNMR ¹³C NMR (Carbon Skeleton) HNMR->CNMR CNMR->Confirm

Caption: General workflow for spectroscopic characterization.

References

Methodological & Application

Synthesis Protocol for 3-(4-Methylphenyl)aniline: A Palladium-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

3-(4-Methylphenyl)aniline is a key biaryl amine scaffold, a structural motif frequently encountered in pharmacologically active compounds and advanced functional materials.[1][2] The synthesis of such structures with high efficiency, selectivity, and functional group tolerance is a cornerstone of modern drug discovery and development.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. We delve into the causality behind experimental choices, present a comprehensive step-by-step methodology, and outline the necessary safety precautions and characterization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable method for constructing C(sp²)-C(sp²) bonds to access valuable biaryl amine intermediates.

Introduction and Strategic Overview

The construction of carbon-carbon bonds between aromatic rings is a fundamental transformation in organic synthesis. Among the available methodologies, palladium-catalyzed cross-coupling reactions have emerged as the gold standard due to their mild conditions and broad substrate scope.[5][6] For the synthesis of this compound, two primary palladium-catalyzed strategies are viable: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: Forms a C-C bond between an aryl halide and an organoboron reagent.[7] For this target, it involves coupling 3-haloaniline with 4-methylphenylboronic acid.

  • Buchwald-Hartwig Amination: Forms a C-N bond between an amine and an aryl halide.[8][9] This would involve coupling a 3-halo-4'-methylbiphenyl with an ammonia equivalent or, more practically, coupling p-toluidine with a 3-halobiphenyl derivative.

While both are powerful, the Suzuki-Miyaura reaction offers the most direct and convergent route to the target molecule, leveraging readily available starting materials. This protocol will therefore focus exclusively on the Suzuki-Miyaura approach.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is crucial for troubleshooting and optimization.[7][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromoaniline), forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated organoboron species (4-methylphenylboronic acid) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex1 Ar¹-Pd(II)L₂(X) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal pd_complex2 Ar¹-Pd(II)L₂(Ar²) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product Ar¹-Ar² (Product) red_elim->product reagents1 Ar¹-X (3-Bromoaniline) reagents1->ox_add reagents2 Ar²-B(OH)₂ (4-Methylphenylboronic acid) + Base reagents2->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Synthesis

This protocol is optimized for the gram-scale synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier ExampleNotes
3-Bromoaniline>98%Sigma-AldrichCorrosive, toxic. Handle with care.[11]
4-Methylphenylboronic Acid>97%TCI ChemicalsIrritant. May contain anhydride.[12]
Pd(dppf)Cl₂·CH₂Cl₂Catalyst gradeStrem ChemicalsAir-stable palladium(II) precatalyst.
Potassium Carbonate (K₂CO₃)Anhydrous, powderFisher ScientificMust be finely ground and anhydrous for optimal reactivity.
1,4-DioxaneAnhydrous, >99.8%Acros OrganicsUse a freshly opened bottle or solvent from a purification system.
Deionized WaterHigh purityIn-houseMust be degassed before use.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Brine (Saturated NaCl solution)N/AIn-houseFor work-up.
Anhydrous Magnesium SulfateLaboratory GradeEMD MilliporeFor drying organic layers.
Celite® 545N/ASigma-AldrichFor filtration of the crude reaction mixture.

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser and inert gas line (Nitrogen or Argon)

  • Glass syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Reagent Data Table
CompoundFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
3-BromoanilineC₆H₆BrN172.021.010.01.72 g
4-Methylphenylboronic AcidC₇H₉BO₂135.961.212.01.63 g
Pd(dppf)Cl₂·CH₂Cl₂C₃₅H₃₂Cl₄FeP₂Pd816.640.020.20163 mg
Potassium CarbonateK₂CO₃138.213.030.04.15 g
1,4-DioxaneC₄H₈O₂88.11--40 mL
Deionized WaterH₂O18.02--10 mL
Product C₁₃H₁₃N 183.25 - - (Theoretical: 1.83 g)

Visual Workflow

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis p1 Flame-dry glassware under vacuum p2 Weigh & add solids: 3-bromoaniline, boronic acid, K₂CO₃, Pd(dppf)Cl₂ p1->p2 p3 Degas solvents (Dioxane/Water) via N₂ sparging p2->p3 r1 Add degassed solvents to flask via syringe p3->r1 r2 Heat to 85-90 °C under N₂ atmosphere r1->r2 r3 Stir vigorously for 12-16 h r2->r3 r4 Monitor by TLC/LC-MS r3->r4 w1 Cool to RT, filter through Celite® r4->w1 w2 Partition between EtOAc and Water w1->w2 w3 Extract aqueous layer with EtOAc (2x) w2->w3 w4 Wash combined organics with Brine, dry (MgSO₄) w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify by flash column chromatography w5->w6 a1 Obtain product as a solid/oil w6->a1 a2 Characterize: ¹H NMR, ¹³C NMR, MS, FT-IR a1->a2

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

Safety First: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory. 3-Bromoaniline is toxic and a suspected mutagen.[11] Palladium catalysts are expensive and should be handled with care.

  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL Schlenk flask. Flame-dry the flask under high vacuum and allow it to cool to room temperature under a positive pressure of nitrogen gas.

    • To the flask, add 3-bromoaniline (1.72 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), finely ground anhydrous potassium carbonate (4.15 g, 30.0 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (163 mg, 0.20 mmol).

    • Causality: An inert atmosphere is critical to prevent the oxidation of the Pd(0) species, which is the active catalyst, to an inactive Pd(II) state.[13] Using an anhydrous base and solvent prevents the competing protodeboronation of the boronic acid.[14]

  • Solvent Addition and Reaction:

    • In a separate flask, prepare a solvent mixture of 1,4-dioxane (40 mL) and deionized water (10 mL). Degas this mixture thoroughly for 15-20 minutes by bubbling nitrogen gas through it.

    • Using a syringe, transfer the degassed solvent mixture to the Schlenk flask containing the solids.

    • Fit the flask with a condenser, ensuring a continuous flow of nitrogen.

    • Immerse the flask in a preheated oil bath at 85-90 °C and begin vigorous stirring.

    • Allow the reaction to proceed for 12-16 hours. The mixture will typically turn dark brown or black.

    • Causality: The biphasic solvent system (dioxane/water) is effective for Suzuki couplings; the water helps to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step.[5]

  • Reaction Monitoring:

    • To monitor progress, carefully take a small aliquot from the reaction mixture. Dilute it with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate (e.g., using 10% EtOAc in hexanes as eluent). The disappearance of the 3-bromoaniline spot indicates reaction completion. LC-MS can also be used for more precise monitoring.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Rinse the flask and the Celite® pad with ethyl acetate (approx. 50 mL).

    • Transfer the filtrate to a separatory funnel and add 50 mL of deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a dark oil or solid.

    • Causality: The aqueous work-up removes the water-soluble base and salts. Filtering through Celite® is an effective way to remove fine solid catalyst residues that might otherwise complicate purification.[15]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes is typically effective.

    • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to afford this compound.

    • Note: Aniline derivatives can be sensitive to air and light, turning darker over time.[16][17] Store the final product under an inert atmosphere in a cool, dark place.

Characterization and Expected Results

  • Appearance: Typically an off-white to pale yellow solid.

  • Yield: 75-90%.

  • Molecular Formula: C₁₃H₁₃N[18]

  • Molecular Weight: 183.25 g/mol [18]

Expected Spectroscopic Data:
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 7.45 (d, 2H, Ar-H)

    • δ ~ 7.25 (d, 2H, Ar-H)

    • δ ~ 7.20 (t, 1H, Ar-H)

    • δ ~ 6.95 (s, 1H, Ar-H)

    • δ ~ 6.80 (d, 1H, Ar-H)

    • δ ~ 6.65 (dd, 1H, Ar-H)

    • δ ~ 3.70 (s, 2H, -NH₂)

    • δ ~ 2.38 (s, 3H, -CH₃)

    • (Note: Chemical shifts are approximate and based on structurally similar compounds and prediction software.)[19][20]

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expected peaks around δ 147.0, 142.5, 137.0, 136.0, 129.8, 129.5, 127.0, 118.0, 115.0, 114.5, 21.0.

  • FT-IR (ATR, cm⁻¹):

    • ~3450, 3360 (N-H stretch, primary amine)

    • ~3030 (Ar C-H stretch)

    • ~1620, 1580, 1500 (Ar C=C stretch)

    • ~820 (para-disubstituted C-H bend)

  • Mass Spectrometry (EI-MS):

    • m/z = 183 (M⁺), 168 ([M-CH₃]⁺)

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a robust, reliable, and high-yielding pathway for the synthesis of this compound. By carefully controlling the reaction atmosphere and using anhydrous reagents, this protocol can be successfully implemented for both small-scale discovery and larger-scale process chemistry applications. The resulting biaryl amine is a valuable building block, poised for further functionalization in diverse drug development programs.

References

Application Notes and Protocols for the Synthesis of 3-(4-Methylphenyl)aniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

For researchers, scientists, and professionals in drug development, the construction of carbon-nitrogen (C-N) bonds is a foundational element in the synthesis of a vast array of pharmaceuticals and functional materials.[1] The diarylamine motif, in particular, is a prevalent scaffold in numerous biologically active molecules. The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial C-N bonds.[2][3] First reported in the mid-1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope, tolerance of various functional groups, and milder reaction conditions compared to traditional methods like the Ullmann condensation.[3][4]

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of the unsymmetrical diarylamine, 3-(4-Methylphenyl)aniline, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents, and a step-by-step procedure for its successful execution, purification, and characterization.

Mechanistic Insights: The Palladium Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction conditions. The key steps are as follows:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 3-bromoaniline), forming a Pd(II) intermediate.[1][3] The use of bulky, electron-rich phosphine ligands is crucial at this stage to facilitate the reaction.[1]

  • Amine Coordination and Deprotonation: The amine (p-toluidine) coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to generate a palladium-amido complex.[1][3]

  • Reductive Elimination: The final and rate-determining step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the diarylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][3]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (R₂NH) PdII_ArX->AmineCoord PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product (Ar-NR₂)

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Component Selection: A Rationale-Driven Approach

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. For the synthesis of this compound, the following components are recommended based on established principles and literature precedents.

ComponentRecommended ReagentRationale
Palladium Precatalyst Palladium(II) acetate (Pd(OAc)₂)A common, air-stable, and cost-effective palladium source that is readily reduced in situ to the active Pd(0) species.[5][6]
Ligand XPhos or BrettPhosBulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for the coupling of primary amines with aryl bromides, promoting both oxidative addition and reductive elimination while minimizing side reactions.[4][7]
Base Sodium tert-butoxide (NaOtBu)A strong, non-nucleophilic base that is effective in deprotonating the amine without competing in the coupling reaction.[1][8]
Solvent Toluene or DioxaneAnhydrous, aprotic solvents that are commonly used for Buchwald-Hartwig aminations and effectively solubilize the reactants and catalyst system.[1][5]

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound from 3-bromoaniline and p-toluidine.

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • p-Toluidine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or other suitable reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis A Charge flask with Pd(OAc)₂, XPhos, and NaOtBu B Evacuate and backfill with inert gas A->B C Add 3-bromoaniline, p-toluidine, and toluene B->C D Heat reaction mixture with stirring C->D E Monitor reaction progress by TLC or GC-MS D->E F Cool to room temperature and quench E->F G Filter through Celite F->G H Extract with organic solvent G->H I Dry and concentrate H->I J Purify by column chromatography I->J K Characterize product (NMR, MS) J->K

Figure 2. A general workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. This cycle should be repeated three times to ensure an inert atmosphere.

  • Addition of Reactants: Under a positive pressure of inert gas, add 3-bromoaniline (1.0 equiv), p-toluidine (1.2 equiv), and anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium residues.[1]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.[1][5]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting and Considerations

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure proper inert atmosphere technique. Use a freshly opened bottle of palladium precatalyst and ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[9]
Insufficiently strong baseEnsure the base is of high purity and has been stored under inert conditions to prevent decomposition.
Side Product Formation Hydrodehalogenation of the aryl bromideThis can be a competing pathway.[4] Optimizing the ligand-to-palladium ratio or switching to a different ligand system may be beneficial.
Homocoupling of the amineThis is less common but can occur. Adjusting the stoichiometry of the reactants may help.

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of this compound. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can achieve high yields of the desired product. The protocol provided herein serves as a validated starting point for the synthesis and can be adapted and optimized as needed for specific research applications. This powerful C-N bond-forming reaction will undoubtedly continue to be a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules for the advancement of science and medicine.

References

Application Note: High-Fidelity Synthesis of 3-(4-Methylphenyl)aniline via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

The biaryl scaffold is a privileged motif in medicinal chemistry and materials science. Among these, 3-(4-Methylphenyl)aniline serves as a crucial building block for a range of functional molecules. The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds, offering mild reaction conditions and a broad tolerance of functional groups.[1] This application note provides a detailed, field-proven protocol for the synthesis of this compound using this Nobel Prize-winning methodology.[2] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and discuss key optimization parameters to ensure high-yield, reproducible results.

Reaction Principle and Mechanism

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate.[3] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromoaniline) to form a Pd(II) complex.[6] The choice of an electron-rich and bulky ligand can facilitate this step.[4]

  • Transmetalation: The organic group from the organoboron species (4-methylphenylboronic acid) is transferred to the palladium center. This step is crucial and is significantly influenced by the base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[7][8]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar¹-X ArPdX Ar¹-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar²-B(OR)₃⁻ ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar¹-Ar² RedElim->Pd0 Product This compound (Ar¹-Ar²) RedElim->Product BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Boronate->Transmetalation ArX 3-Bromoaniline (Ar¹-X) ArX->OxAdd BoronicAcid_reagent 4-Methylphenylboronic Acid (Ar²-B(OH)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling.

Materials and Reagents

For optimal results, ensure all reagents are of high purity and solvents are anhydrous.

Compound Formula MW ( g/mol ) CAS No. Supplier/Purity
3-BromoanilineC₆H₆BrN172.02591-19-5≥98%
4-Methylphenylboronic acidC₇H₉BO₂135.965720-05-8≥97%
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.5614221-01-399%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, ≥99%
1,4-DioxaneC₄H₈O₂88.11123-91-1Anhydrous, ≥99.8%
WaterH₂O18.027732-18-5Deionized
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
BrineNaCl(aq)--Saturated Solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular

Detailed Experimental Protocol

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 mmol, 1.0 equiv.), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv.).[9]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).[10]

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure an oxygen-free atmosphere.[11]

  • Using a syringe, add 1,4-dioxane (4 mL) and deionized water (1 mL) to the flask. The solvent mixture should be deoxygenated prior to use by bubbling with an inert gas.[3]

  • Place the flask in a preheated oil bath at 85-100 °C.[3][12]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 3-Bromoaniline, 4-Methylphenylboronic acid, K₂CO₃ B Add Pd(PPh₃)₄ Catalyst A->B C Purge with Inert Gas B->C D Add Degassed Dioxane/Water C->D E Heat at 85-100 °C D->E F Monitor by TLC E->F G Cool to RT & Quench F->G H Extract with Ethyl Acetate G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J

Figure 2: Experimental workflow for the synthesis.

Reaction Monitoring:

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.[13] The consumption of the starting materials and the formation of the product can be visualized under UV light.

Work-up Procedure:

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.[3][14]

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).[10]

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[9]

  • Combine the organic extracts and wash with brine (20 mL).[15]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[10]

Purification:

  • Purify the crude residue by flash column chromatography on silica gel. An appropriate eluent system, such as a gradient of ethyl acetate in hexanes, will yield the pure this compound.[15]

Process Optimization and Considerations

The success of the Suzuki-Miyaura coupling is highly dependent on the interplay of several factors.

Parameter Recommendation & Rationale
Catalyst/Ligand While Pd(PPh₃)₄ is robust, for challenging couplings, consider using more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can improve catalytic activity.[16] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[17]
Base The choice of base is critical for activating the boronic acid.[8] While K₂CO₃ is a common choice, other bases like K₃PO₄, Cs₂CO₃, or organic bases like triethylamine can be screened for optimal performance depending on the substrate.[3][7]
Solvent A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is typically used.[2] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. Micellar conditions using surfactants in water can also be an environmentally friendly alternative.[18]
Temperature Reaction temperatures typically range from room temperature to reflux. For less reactive aryl chlorides, higher temperatures might be necessary.[2]

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₃H₁₃N[19]

  • Molecular Weight: 183.25 g/mol [19]

  • ¹H NMR (CDCl₃): Expected peaks for aromatic protons and the methyl group protons.

  • ¹³C NMR (CDCl₃): Expected signals for the aromatic carbons and the methyl carbon.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ = 184.11.

  • Infrared (IR) Spectroscopy: Characteristic N-H stretching vibrations for the primary amine.

Safety Precautions

  • Reagents: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). 3-Bromoaniline is toxic and an irritant. Boronic acids can be irritants.

  • Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen.

  • Reaction Conditions: The reaction can be exothermic, especially on a larger scale.[20][21] Proper temperature control is essential to prevent runaway reactions. The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.[11]

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction. By understanding the mechanistic principles and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The versatility of this methodology allows for its adaptation to a wide range of substrates, making it an invaluable tool in modern organic synthesis.

References

The Synthesis of Substituted Anilines via Palladium-Catalyzed Cross-Coupling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted anilines are fundamental structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] The development of robust and versatile synthetic methodologies for their preparation is therefore a cornerstone of modern organic chemistry. Among the most powerful techniques to have emerged is the palladium-catalyzed cross-coupling of amines with aryl halides and pseudohalides, most notably the Buchwald-Hartwig amination.[1][3][4] This guide provides an in-depth exploration of this transformative methodology, offering detailed experimental protocols, insights into catalyst and ligand selection, and a comprehensive troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Power of Palladium in C-N Bond Formation

The construction of the carbon-nitrogen (C-N) bond is a pivotal transformation in organic synthesis. Historically, methods such as nucleophilic aromatic substitution and Ullmann condensation were the primary means of achieving this, but they often suffered from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[3][5] The advent of palladium-catalyzed cross-coupling reactions, pioneered by Stephen L. Buchwald and John F. Hartwig in the 1990s, revolutionized the synthesis of aryl amines.[3][4] These methods offer a milder, more general, and highly efficient route to a diverse range of substituted anilines, accelerating progress in medicinal chemistry and materials science.[6]

The Buchwald-Hartwig amination, in particular, has become the method of choice for the synthesis of functionalized aryl amines due to its broad applicability and the continuous development of highly active catalyst systems.[7] This guide will delve into the core principles of this reaction, provide practical, field-proven protocols, and offer expert guidance on overcoming common synthetic challenges.

Core Chemical Principles: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide (or pseudohalide) and a primary or secondary amine in the presence of a base.[8][9] The efficacy of this transformation hinges on a catalytic cycle involving a palladium(0) species, which is the active catalyst. The generally accepted mechanism proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[3][9]

The Catalytic Cycle:

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a coordinatively unsaturated palladium(0) complex, typically bearing bulky, electron-rich phosphine ligands (L). This step forms a palladium(II) intermediate. The choice of ligand is critical at this stage, as it influences the rate of oxidative addition, particularly for less reactive aryl chlorides.[4]

  • Amine Coordination and Deprotonation: The amine (R₂NH) then coordinates to the palladium(II) center. In the presence of a strong base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide), the coordinated amine is deprotonated to form a palladium(II) amido complex. The base plays a crucial role in facilitating this step and regenerating the active catalyst.

  • Reductive Elimination: The final step is the reductive elimination of the substituted aniline (Ar-NR₂) from the palladium(II) amido complex. This step forms the desired C-N bond and regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][9]

Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_complex L-Pd(II)(Ar)(X) Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (R₂NH) Amido_complex L-Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product Reductive Elimination Catalyst_regen L-Pd(0)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols: A Practical Guide

Reproducibility is a cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for conducting a successful Buchwald-Hartwig amination.

General Protocol for Palladium-Catalyzed Amination of an Aryl Chloride

This protocol describes the coupling of an aryl chloride with a primary or secondary amine using a common palladium precatalyst and ligand system. Aryl chlorides are often more challenging substrates than the corresponding bromides or iodides, making this a robust test of a catalytic system.[4]

Materials:

  • Aryl chloride (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to the Schlenk flask or reaction vial.

  • Reagent Addition: Add the aryl chloride and the amine to the reaction vessel. If the amine is a solid, it can be added along with the other solids. If it is a liquid, it should be added via syringe.

  • Solvent Addition: Add the anhydrous, degassed solvent to the reaction mixture.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted aniline.

Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Pd precatalyst, ligand, and base to an inerted flask. prep2 2. Add aryl halide and amine. prep1->prep2 prep3 3. Add anhydrous, degassed solvent. prep2->prep3 react1 4. Heat reaction mixture with vigorous stirring. prep3->react1 react2 5. Monitor reaction progress (TLC, GC, LC-MS). react1->react2 workup1 6. Cool and quench with water. react2->workup1 workup2 7. Extract with organic solvent, wash, and dry. workup1->workup2 workup3 8. Purify by column chromatography. workup2->workup3

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. This section provides a guide to diagnosing and resolving common problems encountered in palladium-catalyzed aminations.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure the palladium precatalyst and ligand are of high quality and have been stored properly under an inert atmosphere. Consider using a freshly opened bottle of reagents.
Insufficiently inert atmosphereThoroughly degas the solvent and ensure all manipulations are performed under a positive pressure of argon or nitrogen.
Poor quality reagentsPurify starting materials if necessary. Amines can be distilled, and aryl halides can be recrystallized or passed through a plug of silica gel.
Formation of Side Products Hydrodehalogenation of the aryl halideThis can occur if there are sources of protic impurities. Ensure the use of an anhydrous solvent and a high-quality base.
Diarylation of primary aminesUse a bulkier ligand or a less reactive base. Adjusting the stoichiometry of the amine may also be beneficial.
Catalyst Decomposition (Palladium Black) High reaction temperatureLower the reaction temperature and extend the reaction time.
Presence of oxygenImprove the inert atmosphere technique.
Incompatible functional groupsCertain functional groups can chelate to the palladium center and inhibit catalysis. Consider protecting sensitive functional groups.

Catalyst and Ligand Selection: A Comparative Guide

The success of a Buchwald-Hartwig amination is critically dependent on the choice of the phosphine ligand. Bulky, electron-rich ligands are generally preferred as they promote the key steps of the catalytic cycle.[10] Over the years, several "generations" of ligands have been developed, each offering improved reactivity and broader substrate scope.

Ligand Key Features Typical Applications Palladium Precursor Common Base
P(t-Bu)₃ A simple, sterically demanding monodentate phosphine.Early generation ligand, effective for some aryl bromides and iodides.Pd₂(dba)₃NaOtBu
BINAP A chiral, bidentate phosphine ligand.Useful for the coupling of primary amines and can impart chirality in certain applications.[8]Pd(OAc)₂Cs₂CO₃
XPhos A bulky, electron-rich biaryl phosphine.Highly effective for the coupling of aryl chlorides and a wide range of amines.[10]Pd₂(dba)₃NaOtBu
RuPhos Another bulky biaryl phosphine with a different substitution pattern.Often used for challenging couplings, including those involving heteroaryl halides.[10]Pd-G3-XPhosK₃PO₄
BrettPhos A highly active ligand for a broad range of substrates.Enables the use of aryl mesylates and the selective monoarylation of primary amines.[11]Pd-G3-BrettPhosLHMDS

Conclusion: A Versatile Tool for Modern Synthesis

The palladium-catalyzed synthesis of substituted anilines, particularly through the Buchwald-Hartwig amination, has become an indispensable tool for organic chemists in both academic and industrial settings. Its broad substrate scope, functional group tolerance, and mild reaction conditions have enabled the rapid and efficient synthesis of countless complex molecules. By understanding the fundamental principles of the catalytic cycle, adhering to robust experimental protocols, and making informed decisions about catalyst and ligand selection, researchers can harness the full potential of this powerful transformation. The continuous evolution of new ligands and catalytic systems promises to further expand the capabilities of this remarkable reaction, paving the way for future discoveries in drug development and materials science.

References

Application Notes & Protocols: The Strategic Utility of 3-(4-Methylphenyl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(4-methylphenyl)aniline scaffold, a key biphenylamine derivative, represents a cornerstone in contemporary medicinal chemistry. Its structural rigidity, coupled with versatile sites for functionalization, establishes it as a "privileged scaffold" in the design of targeted therapeutics. This document provides an in-depth exploration of this compound as a critical precursor, detailing its synthesis, its role in the development of potent kinase inhibitors like Trametinib, and strategies for bioisosteric modification to enhance pharmacokinetic profiles. Included are field-proven protocols for its synthesis via modern cross-coupling reactions, analysis of its structure-activity relationships, and a forward-looking perspective on its evolving applications.

Introduction: The Biphenylamine Core as a Privileged Structure

At its core, this compound is a deceptively simple molecule, consisting of two phenyl rings linked by a C-C bond, with an amino group on one ring and a methyl group on the other.[1] This arrangement, however, provides a geometrically defined scaffold that is crucial for specific and high-affinity interactions with biological targets. Biphenyl derivatives are foundational in the synthesis of a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anti-proliferative agents.[2][3][4][5]

The significance of the this compound moiety lies in its ability to mimic or effectively occupy binding pockets in enzymes, particularly the ATP-binding site of kinases. The amino group can act as a crucial hydrogen bond donor, while the biphenyl system engages in hydrophobic and π-stacking interactions. The methyl group provides a subtle yet important modification to the molecule's steric and electronic properties. Its utility is exemplified in its role as a key precursor for targeted cancer therapies that inhibit critical cell signaling pathways.

Core Synthesis Methodologies: Accessing the Scaffold

The construction of the C(aryl)-C(aryl) and C(aryl)-N bonds is paramount for synthesizing this compound and its analogs. Modern palladium-catalyzed cross-coupling reactions have become the methods of choice due to their high efficiency, functional group tolerance, and reproducible scalability.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming the C-C bond between the two aromatic rings.[6] This reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide.[7] The choice of reactants allows for modular synthesis, enabling the creation of diverse analog libraries.

Suzuki_Miyaura_Synthesis cluster_reactants Reactants cluster_product Product reactant1 3-Bromoaniline catalyst Pd Catalyst (e.g., Pd(OAc)2) + Ligand reactant1->catalyst + reactant2 4-Methylphenylboronic Acid reactant2->catalyst + product This compound catalyst->product Suzuki-Miyaura Coupling base Base (e.g., K2CO3) base->catalyst

Caption: Suzuki-Miyaura pathway to this compound.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

  • Objective: To synthesize this compound from 3-bromoaniline and 4-methylphenylboronic acid.

  • Materials:

    • 3-Bromoaniline (1.0 eq)

    • 4-Methylphenylboronic acid (1.2 eq)

    • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

    • Triphenylphosphine (PPh₃) or other suitable ligand (4 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 eq)

    • Solvent: Toluene/Water or DMF/Water mixture (e.g., 4:1)

  • Procedure:

    • To a round-bottom flask equipped with a condenser and magnetic stirrer, add 3-bromoaniline, 4-methylphenylboronic acid, and K₂CO₃.

    • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Add the solvent mixture, followed by the palladium catalyst and ligand.

    • Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product via flash column chromatography on silica gel to yield pure this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for forming the crucial C-N bond.[8][9][10][11] This reaction couples an amine with an aryl halide or triflate and is indispensable for synthesizing substituted anilines.[12] It offers an alternative synthetic route where the C-C bond is formed first.

Buchwald_Hartwig_Synthesis cluster_reactants Reactants cluster_product Product reactant1 3-Bromo-4'-methylbiphenyl catalyst Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos) reactant1->catalyst + reactant2 Ammonia Source (e.g., Benzophenone Imine) reactant2->catalyst + product This compound catalyst->product Buchwald-Hartwig Amination base Base (e.g., NaOtBu) base->catalyst

Caption: Buchwald-Hartwig pathway to this compound.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

  • Objective: To synthesize this compound from a pre-formed biphenyl halide.

  • Materials:

    • 3-Bromo-4'-methylbiphenyl (1.0 eq)

    • Benzophenone imine (as an ammonia equivalent) (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

    • A suitable phosphine ligand (e.g., XPhos, BINAP) (2-4 mol%)[10]

    • Sodium tert-butoxide (NaOtBu) (1.4 eq)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and NaOtBu to an oven-dried flask.

    • Add anhydrous toluene, followed by 3-bromo-4'-methylbiphenyl and benzophenone imine.

    • Seal the flask and heat the mixture to 90-110°C with stirring. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction to room temperature.

    • Quench the reaction by adding aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

    • The resulting imine is then hydrolyzed by treatment with an acid (e.g., aqueous HCl) with stirring to release the free amine.

    • Neutralize the mixture with a base (e.g., NaOH) and extract the final product.

    • Dry the organic layer, concentrate, and purify by column chromatography as described in Protocol 1.

Case Study: Trametinib, a MEK Kinase Inhibitor

The clinical significance of the this compound scaffold is powerfully demonstrated by its incorporation into Trametinib, a highly potent and selective allosteric inhibitor of MEK1 and MEK2 kinases.[13] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers, particularly melanoma.[13][14]

The synthesis of Trametinib involves the coupling of a complex pyridopyrimidine core with a substituted aniline derivative.[15][16] The aniline fragment, which is N-acylated in the final drug, is derived from a precursor that closely resembles this compound. The core structure is 1-(3-Aminophenyl)-3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-6,8-dimethyl-pyrido[4,3-d]pyrimidine-2,4,7-trione, which is then acylated.[16] The (2-fluoro-4-iodophenyl)amino portion is structurally analogous to the biphenylamine system and serves a similar purpose in kinase binding.

MAPK_Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Trametinib Trametinib Trametinib->MEK Inhibits

Caption: Inhibition of the MAPK/ERK pathway by Trametinib.

The biphenyl-like portion of Trametinib is critical for its activity, fitting into a hydrophobic pocket adjacent to the ATP-binding site, leading to allosteric inhibition. This case highlights how the foundational this compound scaffold can be elaborated into complex, life-saving therapeutics.

Structure-Activity Relationships and Bioisosteric Replacement

The aniline motif, while effective for target binding, can be a metabolic liability. The aniline nitrogen is susceptible to oxidative metabolism, which can lead to the formation of reactive metabolites and potential toxicity.[17] Consequently, a key strategy in modern drug design is the use of bioisosteric replacements to mitigate these risks while preserving or enhancing pharmacological activity.[18][19]

A bioisostere is a chemical group that can be substituted for another group to produce a new compound with similar biological properties.[20] For the this compound scaffold, replacements can be considered for the aniline ring or the entire biphenyl system.

Original MoietyBioisosteric ReplacementRationale & Potential Impact
Aniline Aminopyridine, AminopyrazoleModulates pKa, introduces H-bond acceptors, can alter metabolic profile and solubility.[17]
Aniline Bicyclo[1.1.1]pentylamine (BCPA)Introduces 3D character, improves metabolic stability by replacing sp² carbons with sp³ carbons, can enhance solubility.[21][22]
Phenyl Ring Pyridyl, Thienyl RingIntroduces heteroatoms to modulate polarity, solubility, and potential for new vector interactions.
p-Tolyl Group Cyclopropyl, tert-ButylAlters lipophilicity and steric profile, can block sites of metabolism.

The goal of bioisosteric replacement is to fine-tune the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, replacing the phenyl ring of an aniline with a bicyclo[1.1.1]pentane (BCP) core can dramatically improve aqueous solubility and metabolic stability while maintaining the correct spatial orientation for target binding.[20]

Bioisostere_Logic Start Lead Compound (e.g., Aniline-based) Problem Identified Liability (e.g., Poor Metabolism, Toxicity, Low Solubility) Start->Problem Strategy Bioisosteric Replacement Strategy Problem->Strategy ReplaceAniline Replace Aniline (e.g., with BCPA) Strategy->ReplaceAniline ReplacePhenyl Replace Phenyl Ring (e.g., with Heterocycle) Strategy->ReplacePhenyl Outcome Optimized Candidate (Improved ADME Profile) ReplaceAniline->Outcome ReplacePhenyl->Outcome

References

Applications of 3-(4-Methylphenyl)aniline in organic electronics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 3-(4-Methylphenyl)aniline in Organic Electronics

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Biphenyl-Aniline Scaffolds

In the landscape of organic electronics, the rational design of molecular building blocks is paramount to achieving high-performance devices. Among the myriad of organic semiconducting materials, aniline derivatives have consistently demonstrated significant utility, primarily due to their favorable electronic properties and synthetic versatility.[1][2] This guide focuses on a specific, yet highly promising molecule: This compound (also known as 4'-Methyl-[1,1'-biphenyl]-3-amine).[3]

With its biphenyl core, this molecule provides a rigid, conjugated system that facilitates charge transport, while the aniline moiety offers a reactive handle for further functionalization and tuning of electronic energy levels. This combination makes it an exemplary scaffold for developing materials for Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).

This document serves as a detailed technical guide for researchers and professionals. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing field-proven insights into the application of this compound and its derivatives in next-generation organic electronic devices.

Section 1: Molecular Profile and Core Properties

Before delving into complex applications, a foundational understanding of the molecule's intrinsic properties is essential.

Chemical Identity

This compound is an aromatic amine with a molecular structure that merges a biphenyl backbone with an amino functional group.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key computed and experimental properties is crucial for planning synthetic modifications and device fabrication processes.

PropertyValueSource
Molecular Formula C₁₃H₁₃NPubChem[3]
Molecular Weight 183.25 g/mol PubChem[3]
Appearance Typically a solid powderN/A
Solubility Low in water; soluble in organic solvents like toluene, and chlorinated solvents.[4]Inferred
Predicted Ionization Potential 5.2 - 5.5 eVBased on similar triarylamines[4]
Thermal Stability Predicted decomposition temp >250°CBased on similar triarylamines[4]

Expert Insight: The ionization potential is a critical parameter. For applications as a hole-transport material (HTL) in OLEDs, this value must be well-matched with the work function of the anode (e.g., ITO) and the HOMO level of the subsequent emissive layer to ensure efficient hole injection and transport. The high thermal stability is essential for vapor-deposited device fabrication and long-term operational stability.

Section 2: Core Application in Organic Electronics - Hole Transport

The primary application of aniline-based compounds in organic electronics stems from their excellent hole-transport capabilities.[4] The nitrogen atom's lone pair of electrons can effectively stabilize a positive charge (a "hole"), and the extended π-conjugation of the aromatic rings provides a pathway for this hole to move from one molecule to the next under an applied electric field.

This compound serves as a foundational building block for more complex and higher-performance hole-transport materials. A prime example is 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) , a widely used HTL that is essentially a dimerized and functionalized derivative.[5][6][7] The core biphenyl-aniline structure from the parent molecule is clearly visible within the TAPC framework.

Why this matters: TAPC exhibits high hole mobility and a high triplet energy (E_T ≈ 2.87 eV).[5][7] The high triplet energy is particularly crucial in phosphorescent OLEDs (PHOLEDs), where it prevents the quenching of triplet excitons from the emissive layer, thereby ensuring high efficiency.[5]

Section 3: Application Notes & Protocols

This section provides actionable protocols for the synthesis of the core molecule and its application in a standard OLED device.

Protocol: Synthesis of this compound

A robust and common method for synthesizing this class of compounds is the Suzuki coupling reaction, which forms the carbon-carbon bond between the two phenyl rings.

Caption: Workflow for Suzuki Coupling Synthesis.

Step-by-Step Methodology:

  • Vessel Preparation: In a three-neck round-bottom flask equipped with a condenser and a nitrogen inlet, combine 3-bromoaniline (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen three times. Maintaining an inert atmosphere is critical to prevent the degradation of the palladium catalyst.

  • Solvent & Catalyst Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

  • Reaction: Heat the mixture to reflux (typically 90-110°C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.[8]

Protocol: Fabrication of a Multilayer OLED Device

Here, we describe the fabrication of a simple phosphorescent OLED using a derivative like TAPC as the Hole Transport Layer (HTL). The principles apply to using this compound itself as a building block in more advanced, custom-synthesized materials.

Anode Anode (ITO on Glass) HTL HTL (e.g., TAPC) Anode->HTL Hole Injection EML Emissive Layer (e.g., Host:Dopant) HTL->EML Hole Transport ETL Electron Transport Layer (e.g., TPBi) EML->ETL Exciton Recombination (Light Emission) EIL Electron Injection Layer (e.g., LiF) ETL->EIL Electron Transport Cathode Cathode (e.g., Al) EIL->Cathode Electron Injection

Caption: Architecture of a typical multilayer OLED.

Step-by-Step Methodology:

  • Substrate Cleaning (Critical Step):

    • Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).

    • Dry the substrates with a stream of high-purity nitrogen.

    • Immediately treat with UV-Ozone for 10-15 minutes. This step removes organic residues and increases the work function of the ITO, promoting efficient hole injection.

  • Thin Film Deposition (High Vacuum Thermal Evaporation):

    • Transfer the cleaned substrates into a high vacuum chamber (base pressure < 10⁻⁶ Torr).

    • Hole Transport Layer (HTL): Evaporate TAPC (or a related derivative) onto the ITO substrate. A typical thickness is 30-60 nm. The deposition rate should be controlled (e.g., 1-2 Å/s) to ensure a uniform, amorphous film.

    • Emissive Layer (EML): Co-evaporate a host material (e.g., TCTA) and a phosphorescent dopant (e.g., Ir(ppy)₃, for green emission) at a specific ratio (e.g., 92:8 wt%). The thickness is typically 20-30 nm.

    • Electron Transport Layer (ETL): Evaporate an electron-transporting material like TPBi.[9] A typical thickness is 30-50 nm.

    • Electron Injection Layer (EIL): Deposit a thin layer (1 nm) of Lithium Fluoride (LiF). This lowers the electron injection barrier from the cathode.

    • Cathode Deposition: Deposit the metal cathode, typically Aluminum (Al) or Calcium/Aluminum (Ca/Al), with a thickness of ~100 nm. This is done through a shadow mask to define the active area of the device.

  • Encapsulation:

    • To prevent degradation from atmospheric moisture and oxygen, the completed device must be encapsulated in an inert (nitrogen) environment, typically using a glass lid sealed with UV-cured epoxy.

Protocol: Device Characterization
  • Electrical and Optical Measurements:

    • Using a source measure unit (SMU) and a calibrated photodiode or spectrometer, measure the current density-voltage-luminance (J-V-L) characteristics of the device.

    • From this data, calculate key performance metrics:

      • Turn-on Voltage (V_on): Voltage at which luminance reaches 1 cd/m².

      • Current Efficiency (cd/A): Luminance divided by current density.

      • Power Efficiency (lm/W): Calculated from current efficiency and voltage.

      • External Quantum Efficiency (EQE %): The ratio of photons emitted to electrons injected.

    • Measure the electroluminescence (EL) spectrum to determine the emission color and calculate the CIE coordinates.

Section 4: Broader Applications and Future Outlook

While its role as a precursor to hole-transport materials in OLEDs is well-established, the this compound scaffold holds potential in other areas of organic electronics.

  • Organic Solar Cells (OSCs): The aniline moiety can act as an electron-donating group.[10] By incorporating this unit into larger conjugated polymers or small molecules, it can serve as part of the donor material in a bulk-heterojunction (BHJ) active layer.[11] The challenge lies in tuning the HOMO/LUMO energy levels to create an efficient charge-separating interface with a suitable acceptor material.[12]

  • Organic Field-Effect Transistors (OFETs): The charge-transporting properties of aniline-based materials make them candidates for the semiconductor channel in OFETs.[13] Polymerization or functionalization to promote intermolecular π-π stacking would be a key strategy to enhance charge mobility for this application.

Section 5: Conclusion

This compound is more than a simple chemical; it is a strategic molecular building block in the organic electronics toolkit. Its utility is rooted in a combination of robust charge-transport characteristics, high thermal stability, and synthetic accessibility. While its most prominent commercial and research application is as a precursor to high-performance hole-transport materials like TAPC for OLEDs, its potential is far from exhausted. Future research focusing on novel derivatives for OSCs and OFETs could unlock new avenues for this versatile biphenyl-aniline scaffold, further cementing its importance in the development of next-generation electronic devices.

References

Experimental procedure for N-alkylation of aniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the N-Alkylation of Aniline Derivatives: Methodologies, Protocols, and Mechanistic Insights

For researchers and scientists in drug development and synthetic chemistry, the N-alkylation of aniline derivatives is a cornerstone transformation. This modification, which involves substituting one or both hydrogen atoms on the aniline nitrogen with alkyl groups, is a powerful strategy for modulating a molecule's physicochemical and biological properties.[1] The introduction of alkyl groups can profoundly alter a compound's basicity, lipophilicity, and solubility, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1]

This guide provides an in-depth exploration of the primary experimental procedures for N-alkylation of anilines. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping researchers select and optimize the ideal method for their specific synthetic challenge. We will delve into classical and modern techniques, from reductive amination to sustainable "borrowing hydrogen" catalysis, providing detailed protocols and data to support your experimental design.

Core Methodologies: A Comparative Overview

The choice of an N-alkylation strategy depends on factors such as the nature of the alkyl group, the functional group tolerance of the aniline substrate, and considerations of cost, scale, and environmental impact. The most prevalent methods include reductive amination, catalysis using alcohols, and classical nucleophilic substitution with alkyl halides.

Reductive Amination: The Workhorse of N-Alkylation

Reductive amination is arguably the most versatile and widely employed method for N-alkylation.[2] The process involves the reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the desired N-alkylated amine.[3] This one-pot procedure avoids the isolation of the often-unstable imine intermediate.[4]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the aniline nitrogen on the carbonyl carbon. Subsequent dehydration yields the C=N double bond of the imine. A reducing agent, introduced into the same pot, selectively reduces the imine to the amine. The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the imine. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are frequently used for this purpose due to their selectivity.[2] More sustainable protocols utilize catalytic hydrogenation with sources like ammonium formate in the presence of Palladium on carbon (Pd/C).[4][5]

Workflow: Reductive Amination

cluster_0 Step 1: Imine Formation cluster_1 Step 2: In Situ Reduction Aniline Aniline (R-NH2) Imine Imine Intermediate (R-N=C(R')R'') Aniline->Imine + Carbonyl Carbonyl Aldehyde/Ketone (R'-C(O)-R'') Imine->Imine_ref Reducer Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) Product N-Alkylated Aniline (R-NH-CH(R')R'') Reducer->Product Imine_ref->Product + Imine

Caption: General workflow for one-pot reductive amination.

Catalytic N-Alkylation with Alcohols: A Green Chemistry Approach

Direct N-alkylation using alcohols as the alkylating agent is an increasingly popular method due to its high atom economy and the generation of water as the sole byproduct.[6][7] This transformation typically relies on a transition-metal catalyst and operates via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[8][9]

Mechanistic Rationale: The catalytic cycle begins with the metal catalyst temporarily "borrowing" hydrogen from the alcohol to oxidize it to the corresponding aldehyde.[8] This aldehyde then reacts with the aniline to form an imine, as in reductive amination. Finally, the catalyst returns the borrowed hydrogen to the imine, reducing it to the N-alkylated product and regenerating the active catalyst.[7] This elegant process avoids the need for stoichiometric reducing agents and utilizes readily available, often renewable alcohols.[6] A variety of catalysts based on ruthenium, iridium, nickel, manganese, and cobalt have been developed for this purpose.[6][8][9][10]

Mechanism: Borrowing Hydrogen Catalysis

cluster_cycle Catalyst [M]-H₂ (Active Catalyst) Alcohol Alcohol (R'-CH₂OH) Catalyst->Alcohol H₂ Transfer Product Product (R-NH-CH₂R') Catalyst->Product H₂ Transfer Aldehyde Aldehyde (R'-CHO) Alcohol->Aldehyde Oxidation Aldehyde->Catalyst H₂ Transfer Imine Imine (R-N=CHR') Aldehyde->Imine + Aniline Aniline Aniline (R-NH₂) Imine->Product Reduction Water H₂O Imine->Water - H₂O Metal_cat [M] (Catalyst Precursor) Product->Metal_cat Catalytic Cycle Metal_cat->Alcohol

Caption: Simplified catalytic cycle for N-alkylation via borrowing hydrogen.

Classical Nucleophilic Substitution with Alkyl Halides

The reaction of anilines with alkyl halides is a traditional and straightforward approach to N-alkylation. The reaction proceeds via a standard nucleophilic substitution mechanism, where the lone pair of the aniline nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide.

Causality and Challenges: This method's primary drawback is the potential for over-alkylation.[11] The secondary amine product is often more nucleophilic than the starting primary aniline, leading to a competitive reaction that forms a tertiary amine and even a quaternary ammonium salt. Selectivity for mono-alkylation can be achieved by using a large excess of the aniline, but this complicates purification. The reaction typically requires a base to neutralize the hydrogen halide byproduct. The use of phase transfer or micellar catalysis can improve reaction rates and yields, particularly when dealing with long-chain alkyl halides.[12][13]

Comparative Data of N-Alkylation Methodologies

MethodAlkylating AgentKey Reagents/CatalystsAdvantagesDisadvantages
Reductive Amination Aldehydes, KetonesNaBH(OAc)₃, NaBH₃CN, or H₂ with Pd/C, PtO₂[2][4]High selectivity for mono-alkylation, broad substrate scope, one-pot procedure.[5][14]Requires stoichiometric reducing agents (unless using catalytic hydrogenation).
Borrowing Hydrogen AlcoholsRu, Ir, Ni, Mn, Co, Cu complexes[6][8][9][10][15]High atom economy, produces only water as a byproduct, uses readily available alcohols.[7]Requires higher temperatures, catalyst can be expensive or air-sensitive.
Nucleophilic Substitution Alkyl HalidesBase (e.g., K₂CO₃, Et₃N)Simple concept, readily available starting materials.Prone to over-alkylation, generates stoichiometric salt waste.[11]
Chan-Lam Coupling Alkylboronic AcidsCopper salts (e.g., Cu(OAc)₂)[11]Excellent selectivity for mono-alkylation, avoids over-alkylation byproducts.[11]Boronic acids can be more expensive than other alkylating agents.

Detailed Experimental Protocols

Protocol 1: One-Pot Reductive Mono-N-alkylation using an Aldehyde

This protocol is adapted from an efficient, mild, and environmentally benign procedure using a Pd/C catalyst with ammonium formate as an in situ hydrogen donor.[4][5] It is highly effective for the mono-N-alkylation of various aniline and nitroarene derivatives at room temperature.[4]

Materials:

  • Aniline derivative (1.0 eq, e.g., 2.75 mmol)

  • Aldehyde (1.0 eq, e.g., 2.75 mmol)

  • 10% Palladium on carbon (Pd/C) (0.1 eq)

  • Ammonium formate (5.0 eq)

  • 2-Propanol

  • Deionized water

  • Celite

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 10% Pd/C (0.1 eq).

  • Add 2-propanol (e.g., 20 mL) to the flask.

  • In a separate container, dissolve ammonium formate (5.0 eq) in water (e.g., 2 mL).

  • Transfer the ammonium formate solution to the flask containing the Pd/C catalyst. Stir the mixture for 1 minute to activate the catalyst.

  • Add the primary aniline derivative (1.0 eq) and the aldehyde (1.0 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times are typically between 10 and 60 minutes.[4]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of 2-propanol.

  • Combine the filtrates and remove the solvent by rotary evaporation.

  • The resulting crude product can be purified by silica gel column chromatography if necessary.

Trustworthiness: This self-validating system relies on TLC monitoring to confirm the consumption of the starting aniline and the formation of a new, less polar product spot corresponding to the N-alkylated aniline. The removal of the heterogeneous Pd/C catalyst by simple filtration ensures a clean workup.[4]

Protocol 2: Catalytic N-Alkylation with an Alcohol (Borrowing Hydrogen)

This protocol is a generalized procedure based on methods using earth-abundant metal catalysts, such as manganese or nickel pincer complexes, for the selective mono-alkylation of anilines with alcohols.[8][10]

Materials:

  • Aniline derivative (1.0 eq, e.g., 1.0 mmol)

  • Alcohol (1.2 eq, e.g., 1.2 mmol)

  • Catalyst (e.g., Mn or Ni pincer complex, 3 mol%)[8]

  • Base (e.g., Potassium tert-butoxide, t-BuOK, 0.75 eq)[8]

  • Anhydrous toluene (e.g., 2 mL)

  • Argon or Nitrogen gas supply (Schlenk line)

  • Ethyl acetate and water for workup

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Inert Atmosphere Setup: Add the catalyst (3 mol%) and t-BuOK (0.75 eq) to an oven-dried Schlenk tube containing a stir bar.

  • Seal the tube, connect it to a Schlenk line, and perform at least three vacuum-argon (or nitrogen) exchange cycles to ensure an inert atmosphere.

  • Reagent Addition: Under a positive flow of argon, add anhydrous toluene (2 mL), followed by the aniline derivative (1.0 mmol) and the alcohol (1.2 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath or heating block set to the required temperature (typically 80-130 °C).[8][10]

  • Stir the reaction mixture for the specified time (typically 24-48 hours).[10] Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography on silica gel to yield the desired product.[8]

Trustworthiness: This protocol operates under an inert atmosphere to protect the air-sensitive catalyst and base, ensuring reproducibility. The progress is tracked by chromatographic methods until the starting material is consumed. The final product is confirmed by standard analytical techniques (NMR, MS).

References

Application Note: A Detailed Protocol for the Synthesis of Azo Dyes Using 3-(4-Methylphenyl)aniline as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scope

Azo dyes represent the most extensive and versatile class of synthetic colorants, constituting over 60% of all dyes used across various industries.[1] Their prominence is due to their cost-effective and straightforward synthesis, structural diversity, and the wide spectrum of colors achievable. The core synthesis involves a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]

This application note provides a comprehensive guide for researchers and scientists on the utilization of 3-(4-Methylphenyl)aniline (also known as 4'-Methyl-[1,1'-biphenyl]-3-amine) as a key intermediate in the synthesis of novel azo dyes. We will detail the chemical principles, provide a robust, step-by-step experimental protocol, and offer expert insights into the critical parameters that ensure a successful and reproducible synthesis. The protocol focuses on the synthesis of a vibrant red dye by coupling the diazonium salt of this compound with 2-naphthol, a classic and reliable coupling component.

Intermediate Profile: this compound

This compound is an aromatic amine featuring a biphenyl structure, which can impart unique properties to the resulting dyes, such as altered solubility and potentially enhanced tinctorial strength or lightfastness compared to simpler aniline-derived dyes.

PropertyValueSource
Chemical Formula C₁₃H₁₃N[2]
Molecular Weight 183.25 g/mol [2]
IUPAC Name This compound[2]
Synonyms 4'-Methyl-[1,1'-biphenyl]-3-amine[2]
Appearance Varies; typically a solid at room temperature

Safety and Handling: As with all aromatic amines, this compound and the resulting diazonium salts must be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All procedures should be performed in a well-ventilated fume hood.[3][4] Diazonium salts can be explosive when isolated and dry; therefore, they should always be kept in a cold, aqueous solution and used immediately after preparation.

Principle of Synthesis: The Diazotization-Coupling Reaction

The synthesis of an azo dye from this compound is a classic example of electrophilic aromatic substitution and proceeds in two fundamental stages.[5]

Stage 1: Diazotization The primary amino group of this compound is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). This reaction is highly exothermic and must be maintained at a low temperature (0–5 °C) to prevent the unstable diazonium salt from decomposing.[6][7]

Stage 2: Azo Coupling The resulting diazonium salt acts as an electrophile and reacts with an electron-rich coupling component. In this protocol, we use 2-naphthol (β-naphthol). The coupling reaction's efficiency and regioselectivity are highly pH-dependent. For coupling with phenols like 2-naphthol, the reaction is typically carried out under mild alkaline conditions (pH 9-10) to deprotonate the hydroxyl group, forming the more strongly activating phenoxide ion.[6][8]

Experimental Workflow Overview

The following diagram illustrates the sequential steps involved in the synthesis, from the preparation of reagents to the isolation of the final azo dye product.

G cluster_prep Reagent Preparation cluster_reaction Reaction Stages cluster_workup Product Isolation A Prepare Acidic Solution of This compound D Diazotization (0-5 °C) A->D B Prepare Aqueous Sodium Nitrite Solution B->D Add dropwise C Prepare Alkaline Solution of 2-Naphthol E Azo Coupling (pH 9-10) C->E D->E Add slowly F Precipitation & Aging E->F G Vacuum Filtration F->G H Washing & Drying G->H I Final Azo Dye Product H->I

Caption: Workflow for Azo Dye Synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-((4'-methyl-[1,1'-biphenyl]-3-yl)diazenyl)naphthalen-2-ol.

Reagents and Materials
ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound183.251.83 g10.0
Concentrated HCl (~37%)36.463.0 mL~36.0
Sodium Nitrite (NaNO₂)69.000.72 g10.5
2-Naphthol (β-Naphthol)144.171.44 g10.0
Sodium Hydroxide (NaOH)40.001.20 g30.0
Deionized Water18.02As needed-
Ice-As needed-
Step-by-Step Procedure

Part A: Diazotization of this compound

  • In a 250 mL beaker, suspend 1.83 g (10.0 mmol) of this compound in 50 mL of deionized water.

  • Add 3.0 mL of concentrated hydrochloric acid. Stir until the amine salt dissolves completely. Some gentle warming may be required, but ensure the solution is cooled back to room temperature before proceeding.

  • Cool the solution to 0-5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this temperature throughout the diazotization process.

  • In a separate 50 mL beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Add the sodium nitrite solution dropwise to the cold amine salt solution over 10-15 minutes. Use a Pasteur pipette for controlled addition. Keep the beaker in the ice bath and monitor the temperature to ensure it does not rise above 5 °C.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear solution contains the diazonium salt and should be used immediately.

Part B: Azo Coupling with 2-Naphthol

  • In a separate 400 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 50 mL of a 1.5 M sodium hydroxide solution (prepared by dissolving 1.20 g of NaOH in 20 mL of water and diluting).

  • Cool this alkaline 2-naphthol solution to approximately 5 °C in an ice bath.

  • While stirring vigorously, slowly add the cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.

  • A brightly colored precipitate (typically red or orange) should form immediately.[7]

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.

Part C: Isolation and Purification

  • Allow the mixture to stand at room temperature for 15-20 minutes to allow the precipitate to fully form.

  • Collect the solid dye product by vacuum filtration using a Büchner funnel.[7]

  • Wash the crude product on the filter paper with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper. This removes any unreacted salts.

  • Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a desiccator.

  • The yield and melting point of the crude product should be recorded. For higher purity, recrystallization from a suitable solvent like ethanol or glacial acetic acid can be performed.

Expertise & Experience: Causality and Troubleshooting

  • Why is low temperature (0-5 °C) critical? The diazonium salt intermediate is thermally unstable. Above 5-10 °C, it can readily decompose, losing N₂ gas and reacting with water to form a phenol. This side reaction not only reduces the yield of the desired dye but also introduces phenolic impurities that can be difficult to remove.[6]

  • Why is nitrous acid generated in situ? Free nitrous acid is unstable and decomposes quickly. Generating it within the reaction mixture from sodium nitrite and a strong acid ensures it is available to react immediately with the primary amine.[7]

  • Why is pH control essential for coupling? The pH of the coupling reaction is a delicate balance. In the case of coupling with 2-naphthol, a mildly alkaline environment (pH 9-10) is required to form the highly activated phenoxide ion.[6][8] If the solution is too acidic, the concentration of the phenoxide ion is too low for the reaction to proceed efficiently. If the solution is too alkaline, the diazonium salt can be converted to a non-reactive diazotate ion.

  • Troubleshooting: Low Yield. A common issue is a low yield of the final dye. This can often be traced back to the temperature rising during diazotization, leading to decomposition of the diazonium salt. Ensure continuous and efficient cooling. Another cause could be improper pH during the coupling stage.

  • Troubleshooting: Oily Product. If the dye precipitates as an oil rather than a solid, it may be due to impurities or the presence of isomeric byproducts. "Salting out" by adding a saturated sodium chloride solution can sometimes induce crystallization.[9]

Characterization and Expected Results

The synthesized azo dye should be characterized to confirm its structure and purity.

G A Synthesized Azo Dye B UV-Vis Spectroscopy A->B C FT-IR Spectroscopy A->C D NMR Spectroscopy (¹H & ¹³C) A->D E λ_max (Color Intensity) B->E F N=N Stretch (~1450-1500 cm⁻¹) O-H Stretch (~3200-3600 cm⁻¹) C->F G Aromatic & Aliphatic Protons Carbon Environment Confirmation D->G

Caption: Methods for Azo Dye Characterization.

  • UV-Visible Spectroscopy: The dye, dissolved in a suitable solvent like ethanol or DMF, should exhibit strong absorption in the visible region (typically 400-600 nm), which is characteristic of the extended π-conjugation in azo compounds.[10][11]

  • FT-IR Spectroscopy: Key vibrational bands confirming the structure include a peak for the azo group (-N=N-) stretch, typically found around 1450-1500 cm⁻¹, and a broad peak for the hydroxyl (-OH) group from the naphthol moiety around 3200-3600 cm⁻¹.[10]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural confirmation by showing the chemical shifts and coupling patterns of the aromatic protons and carbons in the biphenyl and naphthol systems.[10][12]

Conclusion

This compound serves as an effective and valuable intermediate for the synthesis of custom azo dyes. The biphenyl structure offers a scaffold for creating colorants with potentially novel characteristics. The well-established diazotization and azo coupling reactions, when performed with careful control of temperature and pH as detailed in this protocol, provide a reliable and reproducible method for dye synthesis. This guide equips researchers with the necessary procedural details and scientific rationale to successfully utilize this intermediate in their work.

References

Application Notes & Protocols: 3-(4-Methylphenyl)aniline as a Strategic Precursor in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 3-(4-Methylphenyl)aniline as a versatile building block for the synthesis of novel and functionally diverse heterocyclic compounds. We move beyond simple procedural lists to provide in-depth, field-proven insights into the causality behind experimental design, reaction mechanisms, and protocol optimization. The protocols detailed herein are presented as self-validating systems, grounded in authoritative scientific literature, to ensure reproducibility and success in the laboratory. This guide covers key synthetic transformations, including the synthesis of carbazole and quinoline derivatives, which are privileged scaffolds in medicinal chemistry and materials science.

Introduction: The Strategic Value of this compound

This compound, also known as 3-amino-4'-methylbiphenyl, is a bi-aryl amine that has emerged as a powerful and versatile precursor in modern organic synthesis. Its structure is deceptively simple, yet it contains a unique combination of reactive sites that chemists can exploit to construct complex molecular architectures.

The molecule possesses three key regions for synthetic manipulation:

  • The Nucleophilic Amino Group (-NH₂): This primary amine is a potent nucleophile and a directing group, readily participating in reactions such as acylation, alkylation, and diazotization, which are often the initial steps for subsequent cyclization.

  • Activated Aromatic Positions: The positions ortho and para to the amino group are activated towards electrophilic substitution. The ortho positions, in particular, are sterically accessible for intramolecular cyclization reactions.

  • The Bi-aryl Core: The flexible bi-aryl linkage allows the molecule to adopt conformations suitable for intramolecular ring-closing reactions, forming fused heterocyclic systems. The p-tolyl group also offers a site for further functionalization if required.

This unique combination makes this compound an ideal starting material for building heterocyclic scaffolds like carbazoles, quinolines, and phenanthridines, which are core structures in numerous pharmaceuticals, agrochemicals, and organic electronic materials.

Physicochemical Properties & Handling

A thorough understanding of the precursor's properties is critical for experimental design.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₁₃H₁₃NPubChem
Molecular Weight 183.25 g/mol PubChem
Appearance Off-white to yellow or brown crystalline powderSigma-Aldrich
Melting Point 47-51 °CSigma-Aldrich
Boiling Point 336.5 °C at 760 mmHgChemSrc
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.General Knowledge

Handling & Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. The compound is an irritant; standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

Experimental Workflows & Protocols

This section provides detailed, step-by-step protocols for the synthesis of high-value heterocyclic systems from this compound. The rationale behind key experimental choices is explained to empower the researcher.

Workflow Overview: From Precursor to Heterocycle

The general strategy involves a two-step sequence: first, coupling the amine with a suitable partner to introduce the necessary atoms for the new ring, followed by an intramolecular cyclization event to construct the heterocyclic core.

G A This compound (Starting Material) B Step 1: Functionalization (e.g., Acylation, Arylation) A->B Introduce cyclization partner C Intermediate (Cyclization Precursor) B->C D Step 2: Intramolecular Cyclization (e.g., Pd-catalyzed, Acid-mediated) C->D Ring formation E Target Heterocycle (e.g., Carbazole, Quinoline) D->E F Purification & Characterization E->F

Caption: General experimental workflow for heterocyclic synthesis.

Protocol 1: Synthesis of 2-Methyl-9H-carbazole via Palladium-Catalyzed C-H Amination

Carbazoles are a critical pharmacophore found in numerous natural products and synthetic drugs. This protocol employs a modern and efficient palladium-catalyzed intramolecular C-H amination (cyclization) strategy.

Principle & Rationale: The synthesis begins with the acylation of this compound with 2-chlorobenzoyl chloride. This forms an amide intermediate. The subsequent key step is a palladium-catalyzed intramolecular reaction that forms a C-N bond between the amide nitrogen and a C-H bond on the adjacent aromatic ring to construct the carbazole core.

  • Choice of Catalyst: A palladium catalyst, such as Pd(OAc)₂, is essential for activating the C-H bond and facilitating the C-N bond formation.

  • Choice of Ligand: A phosphine ligand (e.g., P(tBu)₃) is often required to stabilize the palladium center and promote the desired catalytic cycle.

  • Choice of Base: A strong base like K₂CO₃ or Cs₂CO₃ is crucial. It acts as a proton scavenger, deprotonating the amide nitrogen to make it more nucleophilic and facilitating the final reductive elimination step.

  • Choice of Solvent: A high-boiling, aprotic polar solvent like DMA or DMF is used to ensure all reactants remain in solution at the elevated temperatures required for C-H activation.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of 2-Chloro-N-(4'-methyl-[1,1'-biphenyl]-3-yl)benzamide

  • To a stirred solution of this compound (1.83 g, 10 mmol) and triethylamine (2.1 mL, 15 mmol) in dry dichloromethane (DCM, 50 mL) at 0 °C, add 2-chlorobenzoyl chloride (1.92 g, 11 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Quench the reaction by adding water (30 mL). Separate the organic layer, wash with brine (2x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield the amide intermediate as a solid.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • In an oven-dried Schlenk tube, combine the amide intermediate from Step 1 (3.21 g, 10 mmol), Pd(OAc)₂ (45 mg, 0.2 mol%), P(tBu)₃·HBF₄ (116 mg, 0.4 mol%), and anhydrous potassium carbonate (K₂CO₃, 2.76 g, 20 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous N,N-Dimethylacetamide (DMA, 40 mL) via syringe.

  • Seal the tube and heat the mixture to 120 °C in an oil bath for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water (3x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-Methyl-9H-carbazole.

Protocol 2: Synthesis of 2,7-Dimethyl-4-phenylquinoline via Friedländer Annulation

The quinoline motif is a cornerstone of medicinal chemistry, most notably in anti-malarial and anti-cancer drugs. The Friedländer synthesis is a classic, reliable method for constructing the quinoline ring system.

Principle & Rationale: This protocol involves the acid-catalyzed condensation of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. Here, we first need to synthesize the required o-aminoaryl ketone from this compound.

  • Rationale for Friedel-Crafts Acylation: The first step is a regioselective Friedel-Crafts acylation. The amino group is a strong ortho-, para-director. To ensure acylation occurs at the desired ortho position and to prevent N-acylation, the amine is first protected as an acetamide. The acetyl group then directs the incoming electrophile (acetyl chloride/AlCl₃) to the ortho position.

  • Rationale for Acid Catalysis: In the final cyclization step, an acid catalyst (e.g., H₂SO₄ or PTSA) protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack from the enamine intermediate, driving the condensation and subsequent dehydration to form the aromatic quinoline ring.

Synthetic Scheme Visualization:

G A This compound B 1. Protection (Ac₂O) 2. Friedel-Crafts Acylation 3. Deprotection (HCl) A->B C 1-(2-Amino-4-(p-tolyl)phenyl)ethan-1-one (Key Intermediate) B->C E Friedländer Annulation (Cyclocondensation) C->E D Phenylacetaldehyde + Acid Catalyst (H₂SO₄) D->E F 2,7-Dimethyl-4-phenylquinoline (Target Heterocycle) E->F

Caption: Workflow for Friedländer synthesis of a quinoline derivative.

Detailed Step-by-Step Protocol:

Step 1: Synthesis of 1-(2-Amino-4-(p-tolyl)phenyl)ethan-1-one

  • Protection: React this compound (10 mmol) with acetic anhydride (12 mmol) in pyridine at room temperature to form the acetamide.

  • Friedel-Crafts Acylation: To a solution of the protected amide (10 mmol) in dry CS₂ (50 mL), add anhydrous AlCl₃ (30 mmol) portion-wise at 0 °C. Then, add acetyl chloride (11 mmol) dropwise and stir the mixture at room temperature for 6 hours. Carefully pour the mixture onto crushed ice with concentrated HCl. The ortho-acetylated product will precipitate.

  • Deprotection: Reflux the crude product from the previous step in 6M HCl for 4 hours. Cool the solution and neutralize with aqueous NaOH to precipitate the desired o-aminoaryl ketone. Filter, wash with water, and dry.

Step 2: Friedländer Cyclocondensation

  • In a round-bottom flask, mix the o-aminoaryl ketone from Step 1 (10 mmol) and phenylacetaldehyde (11 mmol).

  • Slowly add concentrated sulfuric acid (5 mL) while cooling the flask in an ice bath.

  • After the addition is complete, heat the mixture at 100 °C for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice.

  • Basify the solution by slowly adding concentrated ammonium hydroxide until a precipitate forms (pH ~8-9).

  • Filter the solid precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 2,7-Dimethyl-4-phenylquinoline.

Conclusion

This compound is a readily accessible and highly effective precursor for constructing complex heterocyclic molecules. Its inherent structural and electronic properties enable chemists to employ both classic and modern synthetic methodologies to create diverse scaffolds. The protocols detailed in these notes for carbazole and quinoline synthesis demonstrate the strategic application of this building block, providing a solid foundation for applications in drug discovery, materials science, and broader chemical research. By understanding the rationale behind the chosen reagents and conditions, researchers can further innovate and adapt these methods to generate novel libraries of functional heterocycles.

One-Pot Synthesis of Quinolines from Aniline Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral to a vast array of pharmaceuticals, exhibiting a wide spectrum of biological activities including antimalarial (e.g., chloroquine, mefloquine), antibacterial (e.g., ciprofloxacin), anticancer (e.g., camptothecin), and anti-inflammatory properties.[3][4][5] The versatility of the quinoline nucleus, allowing for functionalization at various positions, has made it a cornerstone for the development of novel therapeutic agents and functional materials.[1][4]

Historically, the synthesis of quinolines has been dominated by several classic named reactions, many of which are one-pot procedures starting from readily available anilines.[5][6] These methods, while foundational, often require harsh reaction conditions, the use of hazardous reagents, and can generate significant waste.[6][7] Consequently, a major focus of modern organic synthesis has been the development of more efficient, environmentally benign, and versatile one-pot methodologies for quinoline construction.[8][9] This application note provides a comprehensive overview of both traditional and contemporary one-pot strategies for synthesizing quinolines from aniline derivatives, offering detailed protocols and insights into the underlying chemical principles to guide researchers in this dynamic field.

Core Synthetic Strategies: A Mechanistic Perspective

The one-pot synthesis of quinolines from anilines generally involves the reaction of an aniline derivative with a carbonyl compound or its equivalent, leading to the formation of the pyridine ring fused to the aniline's benzene ring. The choice of the carbonyl partner and the reaction conditions dictates the specific synthetic route and the substitution pattern of the resulting quinoline.

The Doebner-von Miller Reaction: An Acid-Catalyzed Cyclization

The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[10][11] The unsaturated carbonyl can be generated in situ from the acid-catalyzed aldol condensation of aldehydes or ketones.[10]

Causality Behind Experimental Choices:

  • Acid Catalyst: Strong Brønsted acids like sulfuric acid or hydrochloric acid are traditionally used to promote both the formation of the α,β-unsaturated carbonyl and the subsequent cyclization and dehydration steps.[12][13] Lewis acids such as zinc chloride can also be employed.[13] The choice and concentration of the acid are critical, as excessively harsh conditions can lead to polymerization and tar formation.[13]

  • Oxidizing Agent: An oxidizing agent, often the nitrobenzene corresponding to the aniline used or arsenic pentoxide, is required to aromatize the initially formed dihydroquinoline intermediate.[14][15] In some variations, the imine formed from a second molecule of aniline and the aldehyde can act as the oxidizing agent.[12]

Generalized Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Aniline Aniline Quinoline Substituted Quinoline Aniline->Quinoline Doebner-von Miller Reaction (Acid Catalyst, Oxidant) Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Quinoline

Caption: General workflow of the Doebner-von Miller reaction.

Proposed Mechanism:

G Doebner-von Miller Reaction Mechanism cluster_mechanism Mechanism Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct 1. Michael Addition Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate 2. Intramolecular Electrophilic Substitution Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline 3. Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline 4. Oxidation

Caption: Key steps in the Doebner-von Miller reaction mechanism.

The Combes Quinoline Synthesis: Condensation with β-Diketones

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[15][16]

Causality Behind Experimental Choices:

  • Acid Catalyst: Concentrated sulfuric acid is the most common catalyst, facilitating both the initial enamine formation and the subsequent electrophilic cyclization onto the aromatic ring.[16][17] Polyphosphoric acid can also be used.[17]

  • Substrate Scope: The reaction is particularly useful for preparing 2,4-dialkyl or 2,4-diaryl quinolines.[16] The nature of the substituents on both the aniline and the β-diketone can influence the regioselectivity of the cyclization.[16]

Generalized Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Aniline Aniline Quinoline 2,4-Disubstituted Quinoline Aniline->Quinoline Combes Synthesis (Acid Catalyst) Diketone β-Diketone Diketone->Quinoline

Caption: General workflow of the Combes quinoline synthesis.

The Conrad-Limpach-Knorr Synthesis: Access to Hydroxyquinolines

This synthesis involves the reaction of anilines with β-ketoesters. The reaction conditions can be tuned to selectively produce either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[18][19][20]

Causality Behind Experimental Choices:

  • Temperature Control: The regiochemical outcome is highly dependent on the reaction temperature. Lower temperatures (kinetic control) favor the formation of the 4-hydroxyquinoline, while higher temperatures (thermodynamic control) lead to the 2-hydroxyquinoline isomer.[18][19]

  • Catalyst: The initial condensation is often carried out under neutral or mildly acidic conditions, while the cyclization step typically requires heating in an inert solvent or with an acid catalyst.[20]

Generalized Reaction Scheme:

G cluster_reactants Reactants cluster_products Products Aniline Aniline Hydroxyquinoline4 4-Hydroxyquinoline Aniline->Hydroxyquinoline4 Conrad-Limpach-Knorr (Temperature Dependent) Hydroxyquinoline2 2-Hydroxyquinoline Aniline->Hydroxyquinoline2 Ketoester β-Ketoester Ketoester->Hydroxyquinoline4 Ketoester->Hydroxyquinoline2

Caption: The Conrad-Limpach-Knorr synthesis yields hydroxyquinolines.

The Friedländer Synthesis: Condensation with α-Methylene Carbonyls

The Friedländer synthesis is a versatile and widely used method for preparing substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[21][22][23]

Causality Behind Experimental Choices:

  • Catalyst: The reaction can be catalyzed by both acids (e.g., p-toluenesulfonic acid, iodine, Lewis acids) and bases (e.g., potassium tert-butoxide).[21][22] The choice of catalyst can influence the reaction rate and yield.

  • Solvent: A variety of solvents can be used, and in some cases, the reaction can be performed under solvent-free conditions, which is a key aspect of green chemistry.[22][23]

Proposed Mechanism:

Two primary mechanistic pathways are proposed for the Friedländer synthesis.[21][24]

G Friedländer Synthesis Mechanisms cluster_pathway1 Pathway 1: Aldol First cluster_pathway2 Pathway 2: Schiff Base First Aminoaryl_Carbonyl1 2-Aminoaryl Carbonyl Aldol_Adduct Aldol Adduct Aminoaryl_Carbonyl1->Aldol_Adduct 1. Aldol Condensation Methylene_Carbonyl1 α-Methylene Carbonyl Methylene_Carbonyl1->Aldol_Adduct Unsat_Carbonyl Unsaturated Carbonyl Aldol_Adduct->Unsat_Carbonyl 2. Dehydration Quinoline1 Quinoline Unsat_Carbonyl->Quinoline1 3. Cyclization & Dehydration Aminoaryl_Carbonyl2 2-Aminoaryl Carbonyl Schiff_Base Schiff Base Aminoaryl_Carbonyl2->Schiff_Base 1. Schiff Base Formation Methylene_Carbonyl2 α-Methylene Carbonyl Methylene_Carbonyl2->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate 2. Intramolecular Aldol Quinoline2 Quinoline Cyclized_Intermediate->Quinoline2 3. Dehydration

Caption: Two plausible mechanisms for the Friedländer synthesis.

Modern and Green Approaches to Quinoline Synthesis

In recent years, significant efforts have been directed towards developing more sustainable and efficient methods for quinoline synthesis.[6][8] These modern approaches often offer milder reaction conditions, higher yields, and a broader substrate scope.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields.[14][25] Many of the classic named reactions for quinoline synthesis have been successfully adapted to microwave-assisted conditions.[14][26] The use of microwave heating can also facilitate solvent-free reactions, further enhancing the green credentials of the synthesis.[6][27]

Nanocatalysis

Nanocatalysts offer several advantages in organic synthesis, including high catalytic activity due to their large surface area-to-volume ratio, ease of separation, and recyclability.[3][9] Various metal-based nanoparticles (e.g., Fe, Cu, Zn) have been shown to be highly effective catalysts for the one-pot synthesis of quinolines under environmentally friendly conditions.[3][9]

Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants are combined in a single step to form a product that contains substantial portions of all the reactants, are highly atom-economical and efficient. Several one-pot, three-component syntheses of quinolines have been developed, often catalyzed by transition metals or Lewis acids.[28]

Experimental Protocols

The following protocols are representative examples of one-pot quinoline syntheses. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Microwave-Assisted Friedländer Synthesis of a Polysubstituted Quinoline

This protocol is adapted from a procedure utilizing p-toluenesulfonic acid as a catalyst under solvent-free conditions.[23]

Materials:

  • 2-Aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (10 mol%)

  • Microwave reactor

Procedure:

  • In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1 mmol), ethyl acetoacetate (1.2 mmol), and p-TSA (10 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 5-15 minutes). Monitor the progress of the reaction by TLC.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dissolve the reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired quinoline derivative.

Protocol 2: Nanocatalyst-Mediated One-Pot Synthesis of a Substituted Quinoline

This protocol is a general representation based on the use of recyclable nanocatalysts.[3]

Materials:

  • Substituted aniline (1 mmol)

  • Substituted aldehyde (1 mmol)

  • Terminal alkyne (1.2 mmol)

  • Nanocatalyst (e.g., copper-based nanoparticles on a solid support, specified loading)

  • Solvent (e.g., ethanol or water)

Procedure:

  • To a round-bottom flask, add the substituted aniline (1 mmol), substituted aldehyde (1 mmol), terminal alkyne (1.2 mmol), the nanocatalyst, and the solvent.

  • Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (e.g., 6-12 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the nanocatalyst by filtration or centrifugation. The catalyst can often be washed, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield the target quinoline.

Data Presentation: A Comparative Overview

The choice of synthetic method often depends on the desired substitution pattern, available starting materials, and desired reaction conditions. The following table provides a general comparison of the discussed methods.

Method Typical Reactants Key Reagents/Conditions Advantages Limitations
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong acid, Oxidizing agentVersatile, readily available starting materialsHarsh conditions, potential for byproducts and tar formation
Combes Aniline, β-DiketoneStrong acidGood for 2,4-disubstituted quinolinesLimited to β-diketone substrates
Conrad-Limpach-Knorr Aniline, β-KetoesterTemperature controlAccess to hydroxyquinolinesRegioselectivity can be an issue
Friedländer 2-Aminoaryl Carbonyl, α-Methylene CarbonylAcid or base catalystHigh yields, broad substrate scopeRequires pre-functionalized aniline
Microwave-Assisted VariousMicrowave irradiationRapid reaction times, higher yieldsRequires specialized equipment
Nanocatalysis VariousRecyclable nanocatalystGreen, catalyst reusabilityCatalyst synthesis and characterization required

Conclusion and Future Outlook

The one-pot synthesis of quinolines from aniline derivatives remains a vibrant and evolving area of research. While the classic named reactions provide a solid foundation, modern methodologies focusing on green chemistry principles are paving the way for more sustainable and efficient synthetic routes.[7][8] The continued development of novel catalysts, such as nanocatalysts, and the application of enabling technologies like microwave synthesis will undoubtedly lead to even more versatile and powerful methods for constructing this vital heterocyclic scaffold, thereby fueling future discoveries in drug development and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-(4-Methylphenyl)aniline. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific experimental issues, ensuring the attainment of high-purity material essential for downstream applications.

Introduction to Purification Challenges

This compound, a biphenylamine derivative, often presents purification challenges stemming from its synthesis. Common impurities may include unreacted starting materials, byproducts from side reactions, and colored degradation products formed through oxidation.[1] The selection of an appropriate purification strategy is paramount to achieving the desired purity for subsequent synthetic steps or biological assays.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark oil or solid. What causes the color, and how can I remove it?

A1: The dark coloration in crude aromatic amines like this compound is typically due to the formation of oxidized, highly conjugated impurities.[2] These can arise from exposure to air and light during the reaction or workup.

Troubleshooting Strategy: Activated Carbon Treatment

  • Dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate).

  • Add a small amount of activated carbon (typically 1-5% by weight).

  • Gently heat the mixture for 15-30 minutes.

  • Filter the hot solution through a pad of celite to remove the activated carbon.[2]

  • The resulting filtrate should be significantly lighter in color and can be subjected to further purification or crystallization.

Q2: After purification, I still observe starting materials in my NMR/LC-MS. How can I improve their removal?

A2: The presence of residual starting materials, such as 3-bromoaniline or 4-methylphenylboronic acid (in the case of a Suzuki coupling synthesis), indicates an incomplete reaction or inefficient initial purification.

Troubleshooting Strategy: Acid-Base Extraction

An acid-base extraction is highly effective for separating basic amines from neutral or acidic impurities.

  • Dissolve the crude mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.[3][4]

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the aniline and cause it to precipitate or form an organic layer.

  • Extract the product back into an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, and concentrate it under reduced pressure.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" is a common issue when purifying amines and occurs when the solute separates from the supersaturated solution as a liquid instead of a solid.[5] This can be caused by a solution that is too concentrated or cooled too quickly.

Troubleshooting Strategies:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[5]

  • Slow Cooling: Let the solution cool gradually to room temperature before transferring it to an ice bath. Rapid cooling promotes oil formation.[5]

  • Seed Crystals: If a small amount of solid is available, add a seed crystal to the cooled, saturated solution to induce crystallization.[5]

  • Solvent System Modification: Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble and a non-solvent in which it is insoluble can often promote crystallization.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is an effective technique for purifying solid compounds with moderate to high initial purity.

Step-by-Step Methodology:

  • Solvent Screening: Test the solubility of a small amount of crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.[2] Common solvents for aromatic amines include ethanol, isopropanol, toluene, and hexane/ethyl acetate mixtures.

  • Dissolution: In a flask, add the chosen hot solvent to the crude material until it is completely dissolved. Use a minimal amount of solvent to ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored, add activated carbon and heat for a short period before hot filtration.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Solvent System Expected Purity Notes
Ethanol/Water>98%Good for moderately polar impurities.
Toluene/Hexane>99%Effective for removing non-polar impurities.
Isopropanol>98%A single-solvent system that can be effective.
Protocol 2: Column Chromatography

Column chromatography is a highly versatile technique for separating compounds with different polarities. For anilines, special considerations are necessary due to their basic nature and potential interaction with acidic silica gel.[6][7]

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate mobile phase by thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.[6] Aim for an Rf value of 0.2-0.4 for this compound. To prevent streaking, add a small amount of triethylamine (0.1-1%) to the mobile phase.[6]

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Stationary Phase Mobile Phase (Typical) Modifier Notes
Silica GelHexane/Ethyl Acetate (e.g., 9:1 to 4:1)0.1-1% TriethylamineTriethylamine is added to reduce tailing of the basic aniline.[6]
Neutral AluminaHexane/Ethyl AcetateNoneAlumina can be a good alternative to silica for basic compounds.[6]

Visual Troubleshooting and Workflow Diagrams

Diagram 1: Purification Method Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate purification technique for crude this compound.

PurificationSelection start Crude this compound assess_purity Assess Initial Purity (TLC, NMR, LC-MS) start->assess_purity is_solid Is the crude material a solid? assess_purity->is_solid high_purity High Purity (>90%)? is_solid->high_purity Yes complex_mixture Complex Mixture or Low Purity (<90%)? is_solid->complex_mixture No (Oil) recrystallize Recrystallization high_purity->recrystallize Yes high_purity->complex_mixture No column_chrom Column Chromatography acid_base Acid-Base Extraction acid_base->column_chrom complex_mixture->column_chrom Neutral Impurities complex_mixture->acid_base Ionic Impurities

Caption: Workflow for selecting a purification method.

Diagram 2: Troubleshooting Recrystallization Issues

This diagram provides a logical flow for addressing common problems encountered during the recrystallization of this compound.

RecrystallizationTroubleshooting start Recrystallization Attempt problem Problem Encountered? start->problem oiling_out Oiling Out? problem->oiling_out Yes no_crystals No Crystals Form? problem->no_crystals No add_solvent Add More Hot Solvent & Cool Slowly oiling_out->add_solvent change_solvent Change Solvent System oiling_out->change_solvent Persistent poor_recovery Poor Recovery? no_crystals->poor_recovery No seed_crystal Add Seed Crystal or Scratch Flask no_crystals->seed_crystal concentrate Concentrate Solution & Re-cool poor_recovery->concentrate poor_recovery->change_solvent Persistent success Pure Crystals Obtained add_solvent->success seed_crystal->success concentrate->success

Caption: Troubleshooting common recrystallization problems.

References

Technical Support Center: Optimizing Suzuki Coupling of Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of aniline derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N and C-C bond-forming reaction. The free amine functionality in aniline substrates presents unique challenges, including potential catalyst inhibition and competing N-arylation. This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to help you overcome these hurdles and achieve optimal reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments. Each solution is grounded in mechanistic principles to help you understand the "why" behind the "how."

Q1: My reaction shows low or no conversion to the desired product. What are the primary causes?

This is a frequent issue that can often be traced back to several critical factors related to the catalyst, reagents, or reaction environment.

Possible Causes & Solutions:

  • Catalyst Inactivity: The active catalyst in the Suzuki coupling is a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, the reaction conditions must facilitate its reduction to Pd(0). More critically, the nitrogen atom of the aniline can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[1]

    • Troubleshooting Steps:

      • Switch to a Pre-formed Pd(0) Catalyst: Consider using a catalyst like Pd(PPh₃)₄ or a palladacycle precatalyst that readily generates the active Pd(0) species.

      • Use Bulky, Electron-Rich Ligands: Ligands like those from the Buchwald family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can promote the desired catalytic cycle and mitigate catalyst inhibition.[1][2] These ligands create a sterically hindered environment around the palladium, which can disfavor the binding of the aniline nitrogen.

  • Inappropriate Ligand Choice: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective, especially with electron-rich anilines or sterically hindered substrates.[1][3]

    • Troubleshooting Steps:

      • Ligand Screening: A systematic screening of ligands is often necessary. Start with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or NHC ligands, which have shown broad applicability in challenging Suzuki couplings.[1][2][4]

      • Consider Ligand/Palladium Ratio: The optimal ratio is typically between 1:1 and 2:1. An excess of ligand can sometimes be detrimental.

  • Incorrect Base or Poor Base Quality: The base plays a crucial role in the transmetalation step, activating the boronic acid.[5][6] A weak or impure base can stall the catalytic cycle.

    • Troubleshooting Steps:

      • Base Screening: Weaker bases like K₂CO₃ may be insufficient. Stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective.[1]

      • Ensure Anhydrous and Finely Ground Base: Water can lead to protodeboronation of the boronic acid.[1] Ensure your base is anhydrous and finely powdered to maximize its surface area and reactivity.

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[1]

    • Troubleshooting Steps:

      • Thorough Degassing: Degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[1]

      • Maintain Inert Atmosphere: Ensure the entire experimental setup is under a positive pressure of an inert gas throughout the reaction.[7]

  • Poor Reagent Quality: The presence of water, especially in the boronic acid or solvent, can lead to the undesired side reaction of protodeboronation.[1]

    • Troubleshooting Steps:

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Check Boronic Acid Quality: Boronic acids can dehydrate to form boroxines upon storage. While often still reactive, their purity should be assessed. Consider using boronate esters (e.g., pinacol esters), which are generally more stable.[1]

Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl, consuming your starting material. This is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), leading to a competing catalytic cycle.[1]

Strategies to Minimize Homocoupling:

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your glassware is flame-dried or oven-dried, and thoroughly degas your solvents and reaction mixture.[1]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) species present that could initiate homocoupling.

  • Adjust Reaction Temperature: Lowering the reaction temperature may slow down the rate of homocoupling relative to the desired cross-coupling.

  • Use Boronate Esters: Pinacol esters or MIDA boronates can be less prone to homocoupling than their corresponding boronic acids.

Q3: My reaction is sluggish or incomplete, especially with a sterically hindered aniline. What adjustments should I make?

Steric hindrance, particularly at the ortho position of the aniline, can significantly slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[3][8]

Optimization for Sterically Hindered Substrates:

  • Ligand Selection is Key:

    • Bulky Monophosphine Ligands: Buchwald-type ligands such as XPhos, SPhos, or RuPhos are specifically designed to facilitate coupling with sterically demanding substrates.[2][3]

    • N-Heterocyclic Carbenes (NHCs): NHC ligands can also be highly effective for sterically hindered couplings.[4]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered substrates.

  • Choice of Base and Solvent: A stronger base like K₃PO₄ or Cs₂CO₃ is often required.[1] Solvents like dioxane or toluene are commonly used, but screening different solvents can be beneficial.[1]

  • Higher Catalyst Loading: For particularly challenging substrates, increasing the catalyst loading from a typical 1-2 mol% to 5 mol% may be necessary.[9]

Q4: I am getting a mixture of C-arylation and N-arylation products. How can I favor the desired C-C bond formation?

The lone pair of electrons on the aniline nitrogen can compete with the aryl halide for the palladium catalyst, leading to the formation of a diarylamine (N-arylation) via a Buchwald-Hartwig-type amination pathway.

Strategies to Promote C-Arylation:

  • Protect the Amine: The most straightforward approach is to protect the aniline's amino group, for example, as an acetamide or a carbamate (e.g., Boc).[10] This removes the competing nucleophilic nitrogen from the reaction. The protecting group can be removed in a subsequent step.

  • Ligand and Catalyst Choice: Certain ligand systems are known to favor C-C coupling over C-N coupling. Bulky biarylphosphine ligands can sterically hinder the approach of the nitrogen atom to the palladium center.

  • Careful Selection of Base: The choice of base can influence the relative rates of the two competing reactions. Weaker bases may sometimes favor the Suzuki coupling pathway.

Frequently Asked Questions (FAQs)

Q: What is the best general-purpose catalyst and ligand combination for the Suzuki coupling of anilines?

A: While there is no single "best" combination for all substrates, a highly effective and widely used starting point is a palladium(II) acetate (Pd(OAc)₂) precatalyst with a bulky, electron-rich biaryl monophosphine ligand like SPhos or XPhos.[2] Pre-formed palladacycle catalysts, such as CataCXium A Pd G3, have also shown excellent reactivity, particularly for unprotected ortho-bromoanilines.[9][11]

Q: Which base should I choose for my reaction?

A: The choice of base is critical and often substrate-dependent. A good starting point is potassium phosphate (K₃PO₄).[1] It is a relatively strong, non-nucleophilic base that is effective in many cases. Cesium carbonate (Cs₂CO₃) is another excellent, albeit more expensive, option, particularly for challenging couplings.[1] It is crucial that the base is anhydrous and finely powdered.

Q: What is the role of water in the reaction mixture?

A: Suzuki couplings are often performed in a mixture of an organic solvent (like dioxane or toluene) and water. Water can help to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[12] However, an excess of water can promote the unwanted side reaction of protodeboronation.[1] Typically, a solvent ratio of around 10:1 (organic:water) is a good starting point.[7]

Q: How do electronic effects of substituents on the aniline ring affect the reaction?

A: The electronic nature of the aniline substrate significantly impacts the reaction. Electron-withdrawing groups on the aniline ring generally make the oxidative addition step faster, leading to higher reactivity. Conversely, electron-donating groups can slow down the reaction by increasing the electron density at the carbon-halogen bond.[13] The position of the substituent also matters; for bromoanilines, the reactivity often follows the order para > ortho > meta.[11]

Data & Protocols

Table 1: Ligand & Base Screening for a Model Aniline Suzuki Coupling

The following table summarizes typical results from a reaction optimization study, illustrating the impact of ligand and base selection on product yield.

EntryPalladium Source (mol%)Ligand (mol%)Base (2.0 eq.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10015
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10065
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ Dioxane/H₂O10092
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O10095
5Pd₂(dba)₃ (1)SPhos (2)Cs₂CO₃Toluene8093

Reaction Conditions: Bromoaniline (1.0 eq.), Phenylboronic Acid (1.5 eq.), Solvent (0.1 M), 16h.

General Experimental Protocol for Suzuki Coupling of an Unprotected Ortho-Bromoaniline

This protocol is adapted from a reported method for the coupling of various boronic esters with unprotected ortho-bromoanilines.[9][11]

Materials:

  • ortho-Bromoaniline derivative (1.0 eq.)

  • Boronic ester (e.g., pinacol ester) (1.5 eq.)

  • CataCXium A Pd G3 (5-10 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 eq.)

  • 2-Methyltetrahydrofuran (2-MeTHF), anhydrous

Procedure:

  • Reaction Setup: In a nitrogen-flushed glovebox, add the ortho-bromoaniline derivative, the boronic ester, CataCXium A Pd G3, and K₃PO₄ to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous 2-MeTHF to the vial to achieve the desired concentration (e.g., 0.1 M to 0.3 M).[9]

  • Reaction Execution: Seal the vial tightly with a screw cap. Remove the vial from the glovebox and place it in a preheated heating block (e.g., 70-80 °C). Stir the reaction mixture for the desired time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizing the Process

Suzuki Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura coupling reaction. The cycle begins with an active Pd(0) catalyst.

Suzuki_Cycle pd0 L₂Pd⁰ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L₂PdII(Ar¹)(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_diaryl L₂PdII(Ar¹)(Ar²) transmetalation->pd2_diaryl reductive_elimination Reductive Elimination pd2_diaryl->reductive_elimination reductive_elimination->pd0 aryl_halide Ar¹-X (Aniline Derivative) aryl_halide->oxidative_addition boronic_acid Ar²-B(OR)₂ boronate [Ar²-B(OR)₂(Base)]⁻ boronic_acid->boronate base Base (e.g., K₃PO₄) base->boronate boronate->transmetalation product Ar¹-Ar² (Product) product->reductive_elimination

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

When faced with a failed or low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow provides a logical sequence of checks and optimizations.

Troubleshooting_Workflow start Low / No Yield check_atmosphere Inert Atmosphere & Degassing? start->check_atmosphere check_atmosphere->start No, Fix Setup check_reagents Reagent Quality? (Anhydrous Solvents, Pure Base) check_atmosphere->check_reagents Yes check_reagents->start No, Use Pure Reagents check_catalyst Catalyst System Appropriate? check_reagents->check_catalyst Yes optimize_catalyst Screen Ligands (e.g., Buchwald, NHCs) check_catalyst->optimize_catalyst No optimize_base Screen Bases (K₃PO₄, Cs₂CO₃) check_catalyst->optimize_base Yes optimize_catalyst->optimize_base success Improved Yield optimize_catalyst->success optimize_temp Increase Temperature optimize_base->optimize_temp optimize_base->success protect_amine Consider N-Protection optimize_temp->protect_amine optimize_temp->success If Steric Hindrance is issue protect_amine->success If N-Arylation is issue

Caption: Decision workflow for troubleshooting aniline Suzuki couplings.

References

Removing palladium catalyst from cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Palladium Catalyst Removal

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for palladium catalyst removal. Palladium-catalyzed cross-coupling reactions are powerful tools in modern synthesis, but removing the catalyst to meet stringent regulatory limits is a critical challenge, especially in pharmaceutical development.[1][2] This guide provides practical, in-depth troubleshooting advice and FAQs to help you achieve high-purity compounds with minimal product loss.

The Importance of Palladium Removal in Drug Development

Residual palladium in Active Pharmaceutical Ingredients (APIs) is strictly regulated by health authorities like the FDA and EMA.[2] The International Council for Harmonisation (ICH) Q3D guideline for elemental impurities classifies palladium as a Class 2B element, meaning it must be controlled to a permitted daily exposure (PDE).[3][4] For oral medications, this often translates to a concentration limit of 10 ppm in the final drug substance, assuming a daily dose of 10 grams or less.[5] Beyond toxicity concerns, residual metals can also compromise the stability and shelf-life of drug products.[6] Therefore, developing a robust and scalable palladium removal strategy is not just a purification step—it is a critical component of process chemistry and regulatory compliance.

Choosing Your Palladium Removal Strategy

The optimal removal method is highly dependent on your specific reaction conditions, the nature of your product, the palladium species present, and the scale of your synthesis.[1] A one-size-fits-all approach is rarely effective. Use the following decision-making workflow to select the most promising starting point for your system.

G cluster_start Start: Reaction Work-up Complete cluster_methods Palladium Removal Methods cluster_analysis Analysis & Outcome start Initial Pd Level > 10 ppm? scavenger Solid-Supported Scavengers (Thiol, Amine, TMT) start->scavenger Homogeneous Pd Product is thermally stable carbon Activated Carbon start->carbon Cost-sensitive process Product loss is acceptable crystallization Crystallization (with additives?) start->crystallization Product is a solid High purity required chromatography Column Chromatography start->chromatography Small scale (R&D) Simultaneous purification needed analysis Analyze Residual Pd (ICP-MS) scavenger->analysis carbon->analysis crystallization->analysis chromatography->analysis success Success! Pd < 10 ppm analysis->success [Pd] <= Limit failure Failure Pd > 10 ppm analysis->failure [Pd] > Limit failure->scavenger Try alternative method

Figure 1. Decision workflow for selecting a palladium removal method.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common issues encountered in the lab.

Section 1: Solid-Supported Scavengers (Functionalized Silica & Polymers)

Solid-supported scavengers are a popular choice due to their high efficiency and ease of use.[2] They consist of a solid support (like silica or polystyrene) functionalized with ligands that have a high affinity for palladium, such as thiols, amines, or trimercaptotriazine (TMT).[1][7] The palladium-bound scavenger is then simply filtered off.

Q1: I used a thiol-based scavenger, but my residual palladium is still over 100 ppm. What went wrong?

A1: This is a common issue with several potential causes. Let's break down the troubleshooting steps.

  • Cause: Incorrect Palladium Species. Thiol scavengers are most effective at binding Pd(II) species. If your reaction conditions leave behind a significant amount of Pd(0), the scavenger's efficiency will be poor.

    • Solution: Try a gentle oxidation step before scavenging. Bubbling air through the reaction mixture or adding a mild oxidant can convert Pd(0) to the more readily scavenged Pd(II) state. Always run a small-scale test to ensure this doesn't degrade your product.

  • Cause: Insufficient Scavenger Amount or Time. Scavenging is a kinetic process. Using too little scavenger or not allowing enough time for it to work will result in incomplete removal.

    • Solution: As a starting point, use 2-4 equivalents of scavenger relative to the initial amount of palladium catalyst.[8] Agitate the mixture at room temperature for at least 1-2 hours.[8] If results are still poor, try increasing the time (up to 16 hours) or temperature (e.g., to 40-50 °C), as this can improve kinetics.[8][9]

  • Cause: Poor Mass Transfer. If the scavenger isn't properly suspended in the solution, it cannot effectively bind the palladium.[9]

    • Solution: Ensure vigorous stirring or agitation. For larger scale operations, mechanical stirring is crucial. The goal is to maintain a well-mixed slurry.

Q2: My product yield dropped significantly after using a scavenger. How can I prevent this?

A2: Product loss often occurs due to non-specific binding of your compound to the scavenger support.

  • Cause: Non-Specific Adsorption. Highly polar or functionalized products can adsorb onto the surface of the scavenger material, especially silica-based ones.

    • Solution 1: Minimize Scavenger Amount. Once you've identified an effective scavenger, optimize the process by reducing the amount used to the minimum required to meet your palladium limit.[9]

    • Solution 2: Post-Scavenging Wash. After filtering off the scavenger, wash the filter cake with a small amount of fresh, clean solvent to recover any adsorbed product.[9] Combine this wash with your main filtrate.

    • Solution 3: Try a Different Support. If you are using a silica-based scavenger, consider trying a polymer-based equivalent (e.g., polystyrene). The change in the support's surface properties may reduce non-specific binding.

Scavenger TypeFunctional GroupPrimary TargetProsCons
Silica Thiol -SHPd(II)High efficiency, good for a range of solvents.[1]Can cause product loss via adsorption, potential for thiol leaching.
MP-TMT TrimercaptotriazineBroad range of Pd speciesVery high affinity, effective for both Pd(0) and Pd(II).[10]Higher cost.
Silica Amine -NH2, -NHRPd(II)Good for specific applications, can be pH-dependent.Generally lower capacity than thiol or TMT scavengers.

Table 1. Comparison of common solid-supported palladium scavengers.

Section 2: Activated Carbon

Activated carbon is a low-cost, widely used adsorbent for palladium removal.[11] Its high surface area and porous structure make it effective, but it comes with its own set of challenges.

Q1: I used activated carbon, and it removed the palladium, but my product yield was only 50%. What happened?

A1: This is the primary drawback of activated carbon: its lack of selectivity.[11]

  • Cause: Non-specific Product Adsorption. Activated carbon has a high affinity for planar, aromatic compounds—a common structural motif in cross-coupling products. It will adsorb your product along with the palladium.[1]

    • Solution 1: Use the Minimum Effective Amount. Do not add carbon by the spatula-full. Perform small-scale experiments to determine the lowest weight percentage of carbon (relative to your product) that achieves the desired palladium level. Sometimes as little as 0.2 wt can be effective.[1]

    • Solution 2: Solvent Selection. The choice of solvent can dramatically impact non-specific binding. A solvent in which your product is highly soluble can minimize its adsorption onto the carbon surface. Experiment with different solvents if possible.[9]

    • Solution 3: Extensive Washing. After filtering off the carbon, wash the filter cake with large volumes of hot, fresh solvent to try and recover the adsorbed product. Be aware this increases solvent waste.[1]

Q2: The performance of my activated carbon treatment is inconsistent from batch to batch. Why?

A2: The source and properties of activated carbon can vary significantly, and the state of the palladium in solution can also differ.

  • Cause: Carbon Variability. Different grades and batches of activated carbon have different surface areas, pore sizes, and surface chemistries, all of which affect performance.[12][13]

    • Solution: Source your activated carbon from a reputable supplier and stick with the same grade for a specific process to ensure consistency.[14]

  • Cause: Variable Palladium Species. The work-up procedure can influence the palladium species present.

    • Solution: Standardize your work-up protocol before the carbon treatment. Consistent procedures will lead to a more consistent distribution of palladium species, making the adsorption performance more predictable.[11]

G cluster_process Activated Carbon Treatment Workflow cluster_outcome Potential Issues start Dissolved Crude Product (High Pd) add_carbon Add minimal effective wt% of Activated Carbon start->add_carbon agitate Agitate at RT or elevated T (e.g., 1-4 hours) add_carbon->agitate filter Filter through Celite® pad agitate->filter wash Wash Carbon Cake with fresh solvent filter->wash product_loss High Product Loss on Carbon filter->product_loss combine Combine Filtrate & Wash wash->combine analyze Analyze for Pd & Yield combine->analyze pd_remains Incomplete Pd Removal analyze->pd_remains

Figure 2. Workflow and common pitfalls of activated carbon treatment.

Section 3: Chromatography and Crystallization

Q1: I purified my compound by flash column chromatography, but ICP-MS analysis shows it still contains 250 ppm of palladium. I thought the column would remove it?

A1: This is a very common misconception. While chromatography can remove some palladium, it is often not sufficient on its own.[15][16]

  • Cause: Co-elution. Palladium can form various soluble complexes with ligands, solvents, or even your product. These complexes can have a range of polarities and may co-elute with your desired compound. A pilot study showed that flash chromatography alone only removed an average of 90% of residual palladium, which is often insufficient to meet regulatory limits.[17]

    • Solution 1: Use a Scavenging Step Post-Column. The most reliable approach is to treat the product-containing fractions from the column with a dedicated metal scavenger as a final polishing step. This combination is highly effective.[17]

    • Solution 2: Filtration through Celite®. Before loading your crude product onto the column, filtering the solution through a pad of Celite® can help remove insoluble, heterogeneous palladium species.[15]

Q2: Can I just crystallize my product to remove the palladium?

A2: Crystallization can be a very effective purification method, but its success depends on partitioning the palladium impurities into the mother liquor.[7]

  • Cause: Palladium Co-crystallization. In some cases, palladium species can be incorporated into the crystal lattice of your product, making removal by simple crystallization ineffective.

    • Solution: Use Additives. The effectiveness of crystallization can be enhanced by adding a ligand that forms a highly soluble complex with palladium. Additives like N-acetylcysteine or thiourea can chelate the palladium and keep it in the mother liquor during crystallization.[7] Always test these additives on a small scale first to ensure they don't interfere with the crystallization of your product.

Verifying Success: Quantifying Residual Palladium

You cannot optimize what you cannot measure. Visual inspection is not enough; quantitative analysis is essential.

Q: What is the standard method for quantifying residual palladium in an API?

A: The gold standard for trace metal analysis in pharmaceuticals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[6][7][18]

  • Why ICP-MS? This technique offers extremely high sensitivity, allowing for the detection and quantification of palladium down to parts-per-billion (ppb) levels. It is the method of choice for regulatory submissions and final quality control (QC) on drug molecules.[6][7]

  • Sample Preparation: Samples for ICP-MS typically require digestion in strong acid to destroy the organic matrix and ensure all palladium is solubilized for analysis. This process requires specialized equipment and expertise.[18]

  • Turnaround Time: Be aware that ICP-MS can have a slow turnaround time, which can be a bottleneck during process development.[18] For rapid, in-process checks, other techniques like fluorescence-based assays can provide a semi-quantitative indication of removal efficiency before submitting the final sample for certified ICP-MS analysis.[7][17]

By understanding the mechanisms behind each removal technique and proactively troubleshooting common failure modes, you can develop an efficient, robust, and scalable strategy to deliver high-purity compounds that meet the stringent requirements of the pharmaceutical industry.

References

Technical Support Center: Recrystallization of 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the recrystallization of 3-(4-Methylphenyl)aniline (CAS No. 400751-16-8)[1]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of this biphenyl amine derivative. The information herein is synthesized from established chemical principles and field-proven insights to ensure scientific integrity and practical success.

Introduction to Crystallization of this compound

This compound is a substituted aromatic amine. Its molecular structure, featuring two aromatic rings and an amine functional group, dictates its solubility and crystallization behavior. The aniline moiety provides a site for hydrogen bonding, while the biphenyl system contributes to van der Waals interactions and potential π-π stacking in the crystal lattice. These characteristics suggest solubility in various organic solvents, making solvent selection a critical step in achieving high purity crystals.

Frequently Asked Questions (FAQs)

Q1: What are the key molecular features of this compound that influence solvent selection for recrystallization?

A1: The crystallization behavior of this compound is governed by a balance of polar and nonpolar characteristics:

  • Aniline Group (-NH₂): The amino group is polar and capable of acting as a hydrogen bond donor. This suggests solubility in protic solvents (e.g., alcohols) and polar aprotic solvents.

  • Biphenyl Core: The two aromatic rings provide a large, nonpolar surface area, favoring solubility in nonpolar aromatic solvents (like toluene) and other nonpolar or moderately polar solvents through van der Waals forces.

  • Methyl Group (-CH₃): This adds to the nonpolar character of the molecule.

A successful recrystallization solvent will typically exploit the difference in the compound's solubility at high and low temperatures.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: A systematic approach to solvent screening is recommended. Start with solvents of varying polarities. Based on the "like dissolves like" principle, good candidates for this compound would include:

  • Alcohols: Ethanol or isopropanol.

  • Aromatic Hydrocarbons: Toluene.

  • Esters: Ethyl acetate.

  • Ketones: Acetone.

  • Solvent Mixtures: Toluene/hexane or ethanol/water mixtures can be effective if a single solvent is not ideal.

The ideal single solvent will dissolve the compound when hot but show low solubility when cold.

Q3: My compound is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is a common issue with aromatic amines. It often happens when the solution is too concentrated or cooled too quickly. To remedy this:

  • Reduce Supersaturation: Add a small amount of additional hot solvent to the solution before cooling.

  • Slow Down Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath or refrigerator. Rapid cooling favors oil formation.

  • Use a Seed Crystal: Introducing a small crystal of the pure compound can induce crystallization and prevent oiling.

  • Re-dissolve and Add More Solvent: If oiling occurs, reheat the mixture to dissolve the oil, add more solvent, and attempt to cool it more slowly.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling The solution is not sufficiently saturated (too much solvent was added).Boil off some of the solvent to increase the concentration and allow it to cool again.[2]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[3]
Low Crystal Yield Too much solvent was used, keeping the product dissolved even at low temperatures.Reduce the initial volume of solvent. Ensure the minimum amount of near-boiling solvent is used.[3]
The crystals were washed with a solvent that was not cold enough.Always use ice-cold solvent to wash the crystals to minimize re-dissolving the product.[3]
Premature crystallization occurred during hot filtration.Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
Crystals are Colored or Appear Impure Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
The crystallization process was too rapid, trapping impurities.Slow down the cooling process. Consider re-dissolving the crystals in fresh hot solvent and recrystallizing at a slower rate.
Oiling Out The solution is too concentrated or cooled too quickly.Reheat the solution, add more solvent to decrease the concentration, and allow for slower cooling.[2][4]
The boiling point of the solvent is higher than the melting point of the solute.Choose a solvent with a lower boiling point.

Experimental Protocol: Single Solvent Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests.

1. Solvent Selection:

  • Place a small amount of crude this compound into several test tubes.

  • Add a few drops of different solvents to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature.

  • Heat the test tubes that did not show solubility at room temperature. An ideal solvent will dissolve the compound when hot.

  • Allow the hot solutions to cool. The best solvent will yield a good quantity of crystals upon cooling.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the selected solvent and a boiling chip.

  • Heat the mixture on a hot plate with stirring until the solvent boils.

  • Continue to add small portions of the hot solvent until the solid just completely dissolves. Avoid adding an excess of solvent.[3][5]

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Preheat a funnel and a clean receiving flask.

  • Pour the hot solution through a fluted filter paper in the preheated funnel.

4. Crystallization:

  • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature on a benchtop, undisturbed.

  • Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

5. Crystal Collection and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5]

6. Drying:

  • Allow the crystals to dry completely in the air on the filter paper or in a desiccator.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow start Start: Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slow Cooling to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry end End: Pure Crystals dry->end

Caption: Workflow for the recrystallization of this compound.

References

Technical Support Center: Troubleshooting Low Yields in C-N Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-N cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields in their experiments. The content is structured in a question-and-answer format to directly address specific problems you may encounter at the bench.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section provides a systematic approach to troubleshooting when your C-N coupling reaction is underperforming.

Question 1: My reaction shows low or no conversion of the starting material. Where do I begin?

Low to no conversion is a frequent and frustrating issue. A methodical check of your reaction components and setup is the most effective way to identify the culprit.

Initial Checks: The Foundation of a Successful Reaction

  • Verify Reagent Quality and Integrity:

    • Catalyst and Ligand: Palladium and copper catalysts are sensitive to air and moisture.[1][2] Ensure they have been stored under an inert atmosphere. The formation of palladium black is a visual indicator of catalyst decomposition.[3] Consider using newer, air- and moisture-stable pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) for more reliable generation of the active Pd(0) species.[4][5]

    • Amine Purity: Trace impurities in amines can poison the catalyst and halt the reaction.[6] If possible, purify the amine by distillation, crystallization, or by passing it through a plug of activated alumina before use.[6]

    • Solvents and Bases: Ensure solvents are anhydrous and properly degassed.[7][8] Moisture can lead to catalyst deactivation and unwanted side reactions. One of the most common and often underestimated reasons for reaction failure is the poor solubility of the inorganic base in the reaction solvent.[7]

  • Ensure an Inert Atmosphere:

    • Palladium-catalyzed reactions are often sensitive to oxygen.[1][8] The active Pd(0) species can be oxidized, rendering it inactive. It is crucial to properly degas the reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen throughout the experiment.[7]

Workflow for Initial Troubleshooting

Below is a systematic workflow to diagnose the root cause of low conversion.

Troubleshooting_Workflow start Low / No Conversion reagent_check 1. Verify Reagent Quality - Catalyst & Ligand Activity - Amine Purity - Anhydrous Solvent/Base start->reagent_check Begin Here inert_check 2. Confirm Inert Atmosphere - Proper Degassing - Positive Inert Gas Pressure reagent_check->inert_check Reagents OK temp_check 3. Evaluate Reaction Temperature - Is it high enough for the given substrate/base? inert_check->temp_check Atmosphere OK optimization Proceed to Optimization temp_check->optimization Temperature OK

Caption: A decision tree for initial troubleshooting of low conversion.

Question 2: My reaction is sluggish and stalls before completion. What factors should I investigate?

When a reaction starts but fails to reach completion, the issue often lies with the reaction parameters or catalyst stability over time.

Key Parameters to Re-evaluate:

  • Choice of Base: The base plays a critical role beyond simply deprotonating the amine.[9]

    • Strength and Solubility: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates.[1] However, for substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher temperatures.[1][10] The poor solubility of many inorganic bases can be a limiting factor, and vigorous stirring is essential.[4][6]

    • Base Inhibition: In some cases, particularly with soluble organic bases like DBU, the base can bind to the palladium center and inhibit the reaction.[11][12][13] If using an organic base, a negative order dependence on the base concentration may be observed.[12][13] Slow addition of the base via syringe pump has been shown to dramatically improve yields in such cases.[13][14]

  • Ligand Selection: The ligand is not a universal component; it must be matched to the substrate class.[4]

    • Steric and Electronic Properties: The ligand stabilizes the palladium catalyst, influences its reactivity, and facilitates the crucial reductive elimination step.[15] Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines) are often required to promote the coupling of challenging substrates.[3][4]

    • Substrate Matching: The optimal ligand is highly dependent on the nature of the amine. For example, sterically hindered primary amines, secondary amines, and heteroaromatic amines often require different classes of ligands for successful coupling.[4][5] A ligand screening is often a necessary step in optimization.

  • Solvent Effects: The solvent influences the solubility of all components and can stabilize key intermediates in the catalytic cycle.[9]

    • Common Choices: Toluene, dioxane, and THF are commonly used and effective solvents.[1][4][9]

    • Inhibitory Solvents: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can coordinate to the palladium and inhibit catalysis.[4]

    • Solubility Issues: Insolubility is a primary reason for reaction failure.[4] If your starting materials or base are not dissolving, consider a different solvent system or a mixture of solvents.

Data-Driven Optimization Strategy

A Design of Experiments (DoE) approach, where multiple variables are changed simultaneously, can be more efficient at finding the true reaction optimum than a one-variable-at-a-time (OVAT) approach.[16]

Optimization_Logic parameters Reaction Parameters Base (Strength, Solubility) Ligand (Sterics, Electronics) Solvent (Polarity, Solubility) Temperature outcome Improved Yield parameters->outcome Systematic Optimization low_yield Stalled Reaction / Low Yield low_yield->parameters:base Screen low_yield->parameters:ligand Screen low_yield->parameters:solvent Screen low_yield->parameters:temp Optimize

Caption: Key parameters to screen for reaction optimization.

Question 3: I'm observing significant side products. What are the common competing reactions and how can I minimize them?

The formation of byproducts directly consumes your starting materials and reduces the yield of the desired product. Identifying the major side reaction is the first step to mitigating it.

Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionCommon CausesRecommended Solutions
Hydrodehalogenation The aryl halide is reduced, replacing the halide with a hydrogen atom.[1]High temperatures; inappropriate base or ligand choice; presence of protic impurities.Lower the reaction temperature.[1] Screen a weaker or less sterically hindered base.[1] Employ bulky, electron-rich ligands that promote faster reductive elimination.[3]
β-Hydride Elimination Occurs with amine substrates bearing β-hydrogens, leading to an enamine or imine and a reduced arene.[15][17]High temperatures; ligands that don't promote rapid reductive elimination.Use sterically demanding bidentate or monodentate phosphine ligands (e.g., JosiPhos, BippyPhos) designed to accelerate C-N bond formation.[15] Lowering the reaction temperature can also help.
Homocoupling Two molecules of the aryl halide couple to form a biaryl species.Can be prevalent in Ullmann-type reactions.[2] In palladium catalysis, it can be promoted by high temperatures or certain catalyst/ligand combinations.Lower the reaction temperature.[2] For Ullmann reactions, adding a ligand can improve selectivity for the desired cross-coupling.[2]
Phenol Formation In reactions using aqueous ammonia with hydroxide bases, competing hydroxylation of the aryl halide can occur.[18][19]Catalyst systems that are not selective for amination in the presence of water/hydroxide.Utilize specialized ligands, such as KPhos, which have been designed to suppress the formation of aryl alcohol side products.[18][19]

Frequently Asked Questions (FAQs)

Q: Which palladium source is best? Pd(OAc)₂ or a pre-catalyst? A: While Pd(OAc)₂ is a common and inexpensive Pd(II) source, it can be unreliable as it requires in situ reduction to the active Pd(0) species.[20] Pre-catalysts, which are air-stable Pd(II) complexes that readily form the active Pd(0) catalyst under mild conditions, are often preferable for reproducibility and higher activity.[4][5]

Q: My aryl halide is an aryl chloride. Why is the reaction not working? A: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond, making the initial oxidative addition step more difficult.[17][20] Successful coupling of aryl chlorides typically requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Buchwald or Hartwig ligands) to facilitate this challenging step.[9]

Q: Can I run the reaction open to the air? A: Generally, no. Most palladium-catalyzed C-N couplings require an inert atmosphere (N₂ or Ar) because the active Pd(0) catalyst is sensitive to oxygen.[1] However, Chan-Lam couplings, which are copper-catalyzed, are a notable exception and are often run open to the air, as oxygen can serve as the terminal oxidant to regenerate the active copper species.[21][22]

Q: What is the difference between Buchwald-Hartwig, Ullmann, and Chan-Lam couplings? A: They are all methods for forming C-N bonds but differ in the catalyst and coupling partners used.

  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction between an aryl (pseudo)halide and an amine. It is known for its broad substrate scope and high functional group tolerance.[23]

  • Ullmann Condensation: A copper-catalyzed reaction, classically between an aryl halide and an amine. Traditional Ullmann reactions required harsh conditions (high temperatures), but modern variations with ligands allow for milder conditions.[2][24]

  • Chan-Lam Coupling: A copper-catalyzed reaction between an aryl boronic acid and an amine.[25] A key difference is that it couples two nucleophilic partners and can often be run at room temperature in the presence of air.[21][22]

Experimental Protocol: General Procedure for a Small-Scale Buchwald-Hartwig Amination Screen

This protocol provides a starting point for optimizing a challenging C-N coupling reaction. Note: This is a general guideline; all components must be optimized for specific substrates.

  • Preparation: To an oven-dried 2-dram vial containing a magnetic stir bar, add the aryl halide (1.0 equiv., e.g., 0.5 mmol), the palladium pre-catalyst (e.g., 2 mol%), and the phosphine ligand (e.g., 4 mol%).

  • Inert Atmosphere: Cap the vial with a PTFE-lined septum cap and purge with argon or nitrogen for 5-10 minutes. This can be done by inserting a needle connected to the inert gas line and a second needle to act as an outlet.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 equiv.). Then, add the amine (1.2 equiv.) either neat if it's a liquid or as a solution in the reaction solvent. Finally, add the anhydrous, degassed solvent (to achieve a concentration of ~0.2 M).[7]

  • Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if the reaction is ongoing) and analyzing by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, allow it to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

How to prevent oxidation of aniline derivatives during storage

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-TS-2026-01

Version: 1.0

Last Updated: January 6, 2026

Introduction

Aniline and its derivatives are foundational building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials. However, the very electronic properties that make them versatile reagents also render them highly susceptible to oxidative degradation. The appearance of discoloration, ranging from a pale yellow to a deep brown, is a common yet critical issue faced by researchers, indicating a loss of purity that can significantly impact experimental outcomes.

This guide provides an in-depth, experience-driven approach to understanding, preventing, and troubleshooting the oxidation of aniline derivatives during storage. It is designed for researchers, scientists, and drug development professionals who rely on the integrity of these essential compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of aniline derivatives.

Q1: My freshly purchased aniline derivative has turned yellow/brown. What happened?

A1: This is a classic sign of oxidation. The amino group on the aniline ring makes the molecule electron-rich and highly susceptible to oxidation by atmospheric oxygen.[1] This process is often accelerated by exposure to light and elevated temperatures.[2][3] The colored impurities are typically a complex mixture of compounds, including nitrobenzenes, azoxybenzenes, and polymeric aniline species.[1][4]

Q2: Is a slightly discolored aniline derivative still usable for my synthesis?

A2: It depends on the sensitivity of your reaction. For robust, non-quantitative applications, minor discoloration might be acceptable. However, for sensitive, catalytic, or pharmaceutical-grade syntheses, the impurities can act as inhibitors, cause side reactions, or lead to inconsistent results.[5] It is always best practice to verify the purity or purify the material before use in critical applications.

Q3: What is the single most important factor in preventing oxidation during storage?

A3: Excluding oxygen is the most critical step. Storing the compound under an inert atmosphere, such as nitrogen or argon, directly prevents the primary oxidative pathway from initiating.[5][6][7]

Q4: Should I refrigerate all my aniline derivatives?

A4: While lower temperatures slow down the rate of chemical reactions, including oxidation, it is not a universal requirement for all derivatives.[5] For many standard aniline derivatives, storage at a cool room temperature (15-25°C) away from light is sufficient.[1][8] However, for particularly sensitive or high-purity grades, refrigeration at 2-8°C is recommended.[2][9] Always consult the supplier's safety data sheet (SDS) for specific recommendations.

Q5: Can I add an antioxidant to my aniline derivative for long-term storage?

A5: Yes, this is a viable strategy, though less common for laboratory-scale reagents unless long-term bulk storage is required. The choice of antioxidant must be carefully considered to ensure it does not interfere with downstream applications. Hindered phenols or certain aromatic amines can be effective.[5][10] A typical loading level for an antioxidant additive would be in the range of 0.01-0.5% by weight.[5]

Part 2: Troubleshooting Guide for Oxidative Degradation

This section provides a systematic approach to identifying and resolving specific issues related to the oxidation of aniline derivatives.

Issue 1: Rapid Discoloration of a Newly Opened Bottle
  • Observation: A previously colorless or pale-yellow aniline derivative darkens significantly within days or weeks of being opened for the first time.

  • Root Cause Analysis: The primary culprit is repeated exposure to atmospheric oxygen and moisture each time the bottle is opened. The headspace of the container is replenished with fresh air, accelerating the degradation process.

  • Corrective Actions:

    • Inert Gas Overlay: After each use, flush the headspace of the container with a gentle stream of an inert gas like nitrogen or argon before sealing. This displaces the oxygen-rich air.

    • Secure Sealing: Ensure the cap is tightly sealed. For long-term storage, consider wrapping the cap threads with Parafilm® to create a more robust seal against air ingress.

    • Aliquoting: For frequently used aniline derivatives, consider transferring the material into several smaller, properly prepared vials. This minimizes the number of times the main stock container is opened.

Issue 2: Inconsistent Results in a Reaction Using an Aniline Derivative
  • Observation: A standard, reliable reaction is now giving lower yields, producing unexpected byproducts, or failing completely. The aniline derivative in use is noticeably discolored.

  • Root Cause Analysis: Oxidative impurities are likely interfering with the reaction. For example, nitro or nitroso compounds formed during oxidation can alter the electronic properties and reactivity of the aniline derivative, potentially poisoning catalysts or participating in unwanted side reactions.[5]

  • Corrective Actions:

    • Purity Verification: Before use, analyze the purity of the aniline derivative using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Compare the results to a fresh, high-purity standard.

    • Purification: If significant impurities are detected, purify the aniline derivative. The most common and effective method for liquid anilines is vacuum distillation. This separates the volatile aniline from non-volatile polymeric impurities.[6]

    • Use a Fresh Sample: If purification is not feasible, discard the old material and use a fresh, unopened bottle of the reagent.

Issue 3: Solid Aniline Derivative Shows Speckled Discoloration
  • Observation: A crystalline or powdered aniline derivative, which should be homogenous in color, exhibits dark spots or a non-uniform appearance.

  • Root Cause Analysis: This often indicates localized oxidation, possibly due to inefficient drying during manufacturing or moisture ingress during storage. Metal contamination can also act as a catalyst for oxidation at specific points.

  • Corrective Actions:

    • Proper Storage Environment: Store solid anilines in a desiccator, preferably under an inert atmosphere, to protect them from moisture.

    • Recrystallization: If the discoloration is significant, the material can often be purified by recrystallization from a suitable solvent system. This process will remove the more polar, colored impurities.

    • Avoid Metal Spatulas: When handling aniline derivatives, especially for long-term storage, use glass or ceramic spatulas to avoid introducing trace metal contaminants that can catalyze oxidation.

Part 3: Data Presentation & Visualization

Summary of Recommended Storage Conditions

The following table summarizes the best practices for storing aniline derivatives to minimize oxidation.

ParameterRecommendationRationale & Scientific Principle
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with atmospheric oxygen, the primary driver of oxidation. Inert gases are non-reactive and displace O₂.[6][7]
Temperature Cool, controlled environment (15-25°C). Refrigerate (2-8°C) for high-purity or sensitive derivatives.Reduces the kinetic rate of the oxidation reaction.[2][5]
Light Exposure Amber glass or opaque containerProtects the compound from UV radiation, which can catalyze the formation of free radicals and accelerate oxidation.[2][3]
Container Tightly sealed glass bottle with a secure, inert cap liner (e.g., PTFE).Prevents exposure to air and moisture. Glass is inert and will not leach impurities or catalyze degradation.[11]
Additives Antioxidants (e.g., hindered phenols) at 0.01-0.5% w/w for bulk, long-term storage.Sacrificial compounds that are more readily oxidized than the aniline derivative, thereby protecting it.[5]
Visualizing the Oxidation and Prevention Process

The following diagrams illustrate the core concepts of aniline oxidation and the preventative workflow.

OxidationPathway Aniline Aniline Derivative (Colorless/Pale Yellow) Intermediates Radical Cation / Phenoxyl-like Radicals Aniline->Intermediates Initiation Oxidants O₂, Light, Metal Ions Oxidants->Intermediates Catalyzes Products Oxidized Impurities (Nitrobenzenes, Benzoquinones, Azoxybenzenes, Polyanilines) Intermediates->Products Propagation & Termination

Caption: Simplified mechanism of aniline derivative oxidation.

PreventionWorkflow cluster_storage Storage Protocol start Receive/Synthesize Aniline Derivative container Select Amber Glass Bottle with PTFE-lined Cap start->container aliquot Aliquot into smaller volumes? (If used frequently) container->aliquot purge Purge container with Nitrogen or Argon aliquot->purge Yes aliquot->purge No transfer Transfer compound under inert atmosphere purge->transfer seal Flush headspace & seal tightly (Use Parafilm® if needed) transfer->seal store Store in Cool, Dark Location (Refrigerate if necessary) seal->store end Stable Storage store->end

Caption: Workflow for the proper storage of aniline derivatives.

Part 4: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for key preventative and corrective procedures.

Protocol 1: Inert Atmosphere Storage of Liquid Aniline Derivatives
  • Objective: To prepare and store a liquid aniline derivative under an inert atmosphere to prevent oxidative degradation.

  • Materials:

    • Aniline derivative

    • Appropriately sized amber glass bottle(s) with PTFE-lined screw caps (e.g., AcroSeal™ or similar)

    • Schlenk line or a cylinder of nitrogen/argon with a regulator and tubing

    • Long needles or cannulas

    • Syringes

  • Methodology:

    • Prepare Glassware: Ensure the storage bottle is clean and thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator.

    • Inert the Bottle: Insert a needle connected to the inert gas line through a rubber septum on the bottle, and a second "vent" needle. Gently flush the bottle with the inert gas for 5-10 minutes to displace all air. Remove the vent needle first, then the gas inlet needle to maintain a positive pressure.

    • Transfer the Liquid: Using a clean, dry syringe or cannula, transfer the aniline derivative from its source container to the prepared storage bottle.[12] If transferring from another air-sensitive container, use appropriate Schlenk line techniques.

    • Final Purge and Seal: Once the liquid is transferred, briefly flush the headspace of the bottle with the inert gas.

    • Seal: Tightly screw on the cap. For added security for long-term storage, wrap the cap-bottle interface with Parafilm®.

    • Label and Store: Clearly label the bottle with the compound name, date, and "Stored under N₂/Ar". Store in a cool, dark place as recommended.

Protocol 2: Purification of Discolored Aniline by Vacuum Distillation
  • Objective: To purify a liquid aniline derivative that has discolored due to oxidation.

  • Safety Note: Aniline is toxic and readily absorbed through the skin. Perform this procedure in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Materials:

    • Discolored aniline derivative

    • Round-bottom flask

    • Claisen adapter (recommended to prevent bumping)[13]

    • Distillation head with thermometer

    • Condenser

    • Receiving flask

    • Vacuum adapter

    • Vacuum pump and tubing

    • Heating mantle and magnetic stirrer with a stir bar

    • Glass joints grease

  • Methodology:

    • Apparatus Setup: Assemble the vacuum distillation apparatus as shown in chemical literature.[13] Lightly grease all glass joints to ensure a good seal. Use a stir bar in the distillation flask; boiling stones are ineffective under vacuum.[13]

    • Charge the Flask: Add the discolored aniline and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

    • Apply Vacuum: Turn on the condenser cooling water. Begin stirring. Connect the apparatus to the vacuum pump and slowly evacuate the system. The liquid may bubble as dissolved gases and volatile impurities are removed.

    • Begin Heating: Once a stable, low pressure is achieved, begin gently heating the distillation flask with the heating mantle.

    • Collect Fractions: The aniline will begin to distill at a significantly lower temperature than its atmospheric boiling point. Collect the clear, colorless distillate in the receiving flask. Monitor the temperature; a stable boiling point indicates a pure fraction.

    • Stop the Distillation: Once the distillation is complete, or when the dark, non-volatile residue begins to char, stop the heating. Allow the apparatus to cool completely to room temperature before slowly and carefully venting the system to atmospheric pressure.

    • Store Purified Product: Immediately transfer the freshly distilled, colorless aniline into a prepared storage container under an inert atmosphere, following Protocol 1.

Protocol 3: HPLC Purity Analysis of an Aniline Derivative
  • Objective: To determine the purity of an aniline derivative sample and detect the presence of oxidative impurities.

  • Materials & Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm)

    • HPLC-grade acetonitrile (MeCN) and water

    • Aniline derivative sample and a high-purity reference standard

  • Methodology (Example Method): This protocol is a general starting point. Method optimization will be required for specific aniline derivatives.

    • Standard Preparation: Prepare a stock solution of the aniline reference standard in a suitable solvent (e.g., 50:50 MeCN/water) at approximately 1 mg/mL. Prepare a working standard by diluting the stock solution to ~100 µg/mL.

    • Sample Preparation: Prepare the aniline sample to be tested at the same concentration as the working standard.

    • Chromatographic Conditions: [14][15][16]

      • Column: C18, 15 cm x 4.6 mm, 5 µm

      • Mobile Phase: Isocratic, e.g., 45% Acetonitrile, 55% Water (with 0.05% H₂SO₄ or other buffer if needed for peak shape).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm or 200 nm

      • Injection Volume: 10 µL

    • Analysis: Inject the standard and the sample. The purity of the sample can be calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. The presence of earlier or later eluting peaks in the sample chromatogram, not present in the standard, indicates impurities.

References

Technical Support Center: Challenges in Scaling up the Synthesis of Biphenyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of biphenyl amines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from the laboratory bench to pilot or production scale. We will address common challenges through a series of troubleshooting guides and frequently asked questions, providing not just solutions, but the underlying scientific principles to empower your process development.

Section 1: Troubleshooting Common Scale-Up Issues

This section directly addresses the most frequent and critical problems encountered during the scale-up of cross-coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling for biphenyl amine synthesis.

Q1: My reaction yield dropped significantly when I moved from a 1g to a 1kg scale. What is the likely cause and how can I fix it?

A decrease in yield upon scale-up is a classic challenge, almost always rooted in inadequate mass and heat transfer.[1] What works in a small flask with rapid magnetic stirring and a large surface-area-to-volume ratio does not translate directly to a large reactor.

Core Causality:

  • Inefficient Mixing: In large vessels, achieving uniform mixing is difficult. This leads to localized areas of high reagent concentration and "dead spots" where the catalyst and reagents are not interacting effectively. This non-homogeneity can promote side reactions.[1]

  • Poor Heat Transfer & "Hot Spots": The volume of a reactor increases by the cube of its radius, while the surface area available for heat exchange only increases by the square.[2] This means a large batch cannot dissipate heat as efficiently. Palladium-catalyzed coupling reactions are often exothermic, and uncontrolled temperature increases (hot spots) can lead to thermal degradation of substrates, products, and catalysts, opening pathways to impurity formation.[3][4]

Troubleshooting Protocol:

  • Re-evaluate Agitation: Switch from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure proper mixing throughout the reactor volume.

  • Control Reagent Addition: Instead of adding reagents all at once, use a syringe pump or a controlled-addition funnel for the limiting reagent. This maintains a low instantaneous concentration and helps manage the exotherm.[1][5]

  • Monitor Internal Temperature: Do not rely on the external jacket temperature. Always use a thermocouple probe to monitor the internal reaction temperature, which gives a true reading of the reaction conditions.[3][4]

  • Consider a "Heel" Start: Initiate the reaction with a small portion of the reagents (the "heel") to confirm it has started before beginning the controlled addition of the remaining materials. This prevents the dangerous accumulation of unreacted reagents.

Q2: On a larger scale, I'm seeing new impurities and higher levels of known byproducts. What are they and how do I minimize them?

The appearance of new or increased impurities is directly linked to the heat and mass transfer issues discussed in Q1, as well as prolonged reaction times.

Common Byproducts & Their Causes:

  • Homocoupling (Biaryl Formation): In Suzuki-Miyaura couplings, the boronic acid can couple with itself to form a biaryl byproduct. This is often exacerbated by high temperatures and the presence of oxygen.[6][7]

  • Dehalogenation/Proto-deboronation: The aryl halide can be reduced (replacing the halide with hydrogen), or the boronic acid can be protonated and cleaved, especially in the presence of water.[6]

  • Palladium Black Formation: The active Pd(0) catalyst can aggregate into an inactive colloid known as "palladium black."[6] This is a common form of catalyst deactivation and can be caused by high temperatures, high catalyst loading, or impurities.

  • Oxidation of Product: Biphenyl amines can be sensitive to oxidation, especially at elevated temperatures in the presence of residual air, leading to colored impurities.[8]

Minimization Strategies:

  • Strictly Inert Atmosphere: Ensure the reactor is thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents and maintain a positive pressure throughout the reaction. Use degassed solvents.[8]

  • Temperature Control: Maintain the lowest effective temperature for the reaction. A runaway exotherm is a primary driver of side reactions.

  • Catalyst and Ligand Choice: Use a more robust ligand system. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) can promote the desired reductive elimination over side reactions and are often more resistant to degradation.[9]

Q3: My catalyst seems to die before the reaction is complete, requiring higher loading. How can I improve catalyst longevity and turnover number (TON)?

Catalyst deactivation is a critical issue impacting process cost and efficiency.[10] Understanding the deactivation pathways is key to preventing them.

Mechanisms of Catalyst Deactivation:

  • Ligand Displacement/Degradation: Certain substrates, especially N-heterocycles or even primary amines at high concentrations, can displace the phosphine ligand, leading to inactive palladium complexes.[11] Some ligands can also degrade under harsh basic conditions or high temperatures.

  • Poisoning: Impurities in starting materials, solvents, or bases can act as catalyst poisons.[12] For example, sulfur-containing compounds are notorious for poisoning palladium catalysts.

  • Aggregation: As mentioned, the formation of palladium black is an irreversible deactivation pathway.[13][14]

Solutions for a More Robust Catalytic System:

  • Use High-Purity Reagents: Use the highest purity reagents available. If necessary, purify starting materials before use. Use anhydrous solvents.[3]

  • Select a Robust Ligand: The development of biarylphosphine ligands (the "Buchwald ligands") was a major breakthrough. Ligands like GPhos were specifically designed to resist deactivation by coordinating strongly to the palladium center.[11]

  • Optimize Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can prevent aggregation and lead to a better overall outcome. Screen catalyst loading (e.g., 1 mol%, 0.5 mol%, 0.1 mol%) to find the optimal level.

  • Use Pre-catalysts: Modern palladium pre-catalysts are often air-stable and designed to generate the active Pd(0) species cleanly and efficiently in situ, which can lead to more reproducible results.

Q4: The purification of my biphenyl amine is difficult at a multi-kilogram scale. How can I move beyond column chromatography?

Scaling up purification requires a shift from chromatographic methods to bulk separation techniques.[1]

Practical Large-Scale Purification Strategies:

  • Crystallization/Recrystallization: This is the most effective and economical method for purifying solid products at scale. A systematic screening of solvents and solvent mixtures is essential to find conditions that provide good recovery and high purity.

  • Acid-Base Extraction: As an amine, your product is basic. You can often perform a liquid-liquid extraction by dissolving the crude product in an organic solvent and washing with an acidic aqueous solution (e.g., dilute HCl, citric acid). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine product re-extracted into an organic solvent.

  • Salt Formation and Isolation: Sometimes, the amine salt itself can be crystallized to a high purity. The purified salt can then be neutralized to provide the final free amine. Trichloroacetic acid (TCA) has been used in an innovative method where the amine-TCA salt precipitates, and upon gentle heating, the TCA decomposes into volatile byproducts, leaving the pure amine.[15]

Section 2: FAQs on Process Optimization & Safety

Q: How do I select the best catalyst, ligand, and base combination for scale-up without running hundreds of experiments?

A: A rational, data-driven approach using Design of Experiments (DoE) is highly recommended over a one-factor-at-a-time approach.[16]

  • Catalyst/Ligand Selection: The choice is highly substrate-dependent.[17] For Buchwald-Hartwig aminations, bulky, electron-rich monophosphine ligands are often a good starting point. For Suzuki reactions, a wider variety of ligands can be effective. A focused screening kit with a diverse set of ligands (e.g., monodentate, bidentate, ferrocenyl, biaryl phosphines) can quickly identify promising candidates.[16] Cost is a major factor at scale; a slightly less active but much cheaper ligand like DPEphos might be more economical than a state-of-the-art but expensive one like XPhos.[16]

  • Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. Insoluble inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) are common but can cause stirring issues and heterogeneity at scale.[18][19] Soluble organic bases (e.g., DBU) or weaker inorganic bases (if tolerated) can sometimes lead to a more homogeneous and reproducible reaction, but compatibility with functional groups must be checked.[12][18]

Parameter Bench Scale (Grams) Pilot/Production Scale (Kilograms) Rationale for Change
Catalyst/Ligand High activity is prioritized (e.g., latest generation ligands). Cost is secondary.Cost, robustness, and availability are critical. A cheaper, well-established ligand may be preferred.[16]The cost of the catalyst becomes a significant fraction of the final product cost at a large scale.
Base Strong, aggressive bases (NaOtBu, LHMDS) are common for maximum reactivity.Milder, cheaper, and easier-to-handle bases (K₂CO₃, K₃PO₄) are often preferred.Safety and handling of large quantities of highly reactive alkoxide bases are major concerns.[20]
Solvent Performance is key (e.g., Dioxane, DMF).Safety (flash point, toxicity), environmental impact, and ease of removal/recycling are paramount (e.g., Toluene, 2-MeTHF, CPME).[21][22]Regulatory and safety compliance (EHS) are non-negotiable in a manufacturing environment.
Concentration Often run at high dilution to ensure solubility and avoid side reactions.Higher concentrations are preferred to maximize reactor throughput ("space-time yield").Running at higher concentrations reduces solvent usage and waste, improving process economics.
Q: What are the most critical safety considerations when scaling up an exothermic cross-coupling reaction?

A: The single most critical safety concern is the potential for a thermal runaway reaction .[2][3][4] This occurs when the heat generated by the reaction exceeds the system's ability to remove it, leading to a rapid, uncontrolled increase in temperature and pressure that can result in reactor failure.[5][23]

Key Safety Protocols:

  • Perform Calorimetry Studies: Before any large-scale run, use techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) to understand the reaction's thermal profile, including the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[2]

  • Ensure Adequate Cooling Capacity: The reactor's cooling system must be able to handle the maximum heat output of the reaction.

  • Develop a Quenching Plan: Have a validated procedure to quickly stop the reaction in an emergency. This could involve adding a chemical quencher or having an emergency cooling system.

  • Proper Venting: The reactor must be equipped with appropriately sized rupture discs or relief valves to safely vent pressure in a worst-case scenario.[23]

  • Never Scale Up Blindly: A common rule of thumb is to not increase the scale by more than a factor of 3-5x in a single step without reassessing the process and safety parameters.[3][4]

Q: How does my choice of solvent impact the scalability of the synthesis?

A: The solvent is not just a medium for the reaction; it is an active process parameter with significant implications for scalability.[21]

  • Reaction Performance: Solvent polarity can influence catalyst activity and even selectivity in some cross-coupling reactions.[24] For Suzuki couplings, a mixture of an organic solvent and water is often used to dissolve both the organic starting materials and the inorganic base.[25][26]

  • Process Safety: Solvents with low boiling points and low flash points (e.g., THF, ether) pose significant fire and explosion hazards at scale.[3] Higher-boiling solvents like toluene or 2-MeTHF are often preferred.

  • Workup & Purification: The choice of solvent affects the workup. A water-immiscible solvent simplifies aqueous extractions. The solvent's ability to dissolve the product at high temperatures but not at low temperatures is key for successful crystallization.

  • Environmental & Health: Solvents like 1,4-dioxane and DMF are facing increasing regulatory scrutiny due to toxicity. "Greener" alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are becoming preferred in industry.[22]

Solvent Boiling Point (°C) Key Advantages Key Disadvantages for Scale-Up
Toluene 111Good temperature range, common in industry, good for phase separations.Moderate toxicity.
1,4-Dioxane 101Excellent solvent for many coupling reactions.Forms explosive peroxides, high toxicity (suspected carcinogen).[27]
THF 66Good solvent properties.Low boiling point, forms peroxides. Not ideal for high-temp reactions.
2-MeTHF 80"Greener" alternative to THF, higher boiling point, less prone to peroxide formation, good for phase separations.[27]Higher cost than some traditional solvents.
CPME 106"Greener" alternative, high boiling point, low peroxide formation, hydrophobic.Can be more expensive.

Section 3: Visualizations & Protocols

Diagrams

Troubleshooting_Workflow Start Scale-Up Issue: Low Yield / High Impurity Q_Mixing Is mixing efficient? (No dead zones) Start->Q_Mixing S_Mixing Improve Agitation: - Overhead Stirrer - Baffles - Impeller Design Q_Mixing->S_Mixing No Q_Temp Is internal temperature controlled? Q_Mixing->Q_Temp Yes S_Temp Improve Temp Control: - Internal Probe - Controlled Addition - Calorimetry Study Q_Temp->S_Temp No Q_Catalyst Is catalyst deactivating? Q_Temp->Q_Catalyst Yes S_Catalyst Enhance Catalyst System: - High-Purity Reagents - Robust Ligand (e.g., Biarylphosphine) - Degas Solvents Rigorously Q_Catalyst->S_Catalyst Yes

Caption: A decision-making workflow for troubleshooting common scale-up issues.

Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 L-Pd(0) PdII_Aryl L-Pd(II)-Ar(X) Pd0->PdII_Aryl Oxidative Addition PdII_Amine [L-Pd(II)-Ar(NR¹R²)]⁺ PdII_Aryl->PdII_Amine Ligand Exchange & Base PdII_Amine->Pd0 Product Ar-NR¹R² PdII_Amine->Product Reductive Elimination Product->Pd0 Catalyst Regeneration ArX Ar-X ArX->PdII_Aryl Amine HNR¹R² Amine->PdII_Aryl Base Base Base->PdII_Aryl

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Scaling Up a Buchwald-Hartwig Amination

Disclaimer: This is a general guideline. All reaction scale-ups must be preceded by a thorough risk assessment and safety review.[3][20]

  • Reactor Preparation:

    • Ensure the reactor and all glassware (addition funnels, condensers) are thoroughly cleaned and oven-dried.

    • Assemble the reactor with an overhead mechanical stirrer, thermocouple for internal temperature monitoring, a reflux condenser connected to an inert gas line, and a liquid addition port.

    • Purge the entire system with dry Nitrogen or Argon for at least 30 minutes to ensure an inert atmosphere. Maintain a slight positive pressure throughout the experiment.

  • Reagent Charging:

    • Charge the reactor with the aryl halide, the solid base (e.g., K₃PO₄), and the palladium pre-catalyst/ligand under a positive flow of inert gas.

    • Add the anhydrous, degassed solvent via cannula or a pressure-equalizing addition funnel.

    • Begin agitation to create a slurry.

  • Reaction Execution:

    • Heat the mixture to the target temperature (e.g., 80-100 °C), monitoring the internal temperature closely.

    • In a separate flask, prepare a solution of the amine in a portion of the reaction solvent.

    • Once the reactor reaches the set temperature, begin the slow, controlled addition of the amine solution via a syringe pump or addition funnel over 1-2 hours.

    • CRITICAL: Monitor the internal temperature during the addition. If the temperature rises more than 5-10 °C above the set point, immediately stop the addition and apply cooling until it stabilizes. This indicates a strong exotherm that must be controlled.[2][4]

  • Monitoring & Workup:

    • After the addition is complete, maintain the reaction at temperature. Monitor the reaction progress by taking small, quenched samples for analysis (e.g., HPLC, GC-MS).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic base. Wash the filter cake with additional solvent.

    • Proceed with the planned workup and purification procedure (e.g., extraction, crystallization).

Section 4: References

  • Organic & Biomolecular Chemistry. Synthesis of biphenyl-based chiral amine catalysts from dibromopyrenes and their application in enamine catalysis.28

  • National Institutes of Health (NIH). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.29

  • ACS Publications - Organic Process Research & Development. Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol.30

  • Reddit r/Chempros. How to approach choosing reaction conditions for Suzuki?27

  • ResearchGate. (PDF) Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.31

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. 32

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction.21

  • National Institutes of Health (NIH). Amination of Aryl Halides and Esters Using Intensified Continuous Flow Processing.33

  • Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.34

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.35

  • Benchchem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.36

  • Sigma-Aldrich. Scale-Up Guide: Buchwald-Hartwig Amination.--INVALID-LINK--

  • Division of Research Safety | Illinois. Scale-up Reactions.3

  • National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.24

  • ResearchGate. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF.18

  • PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.13

  • Shandong Look Chemical. Problems needing attention in synthesis process scaling up.20

  • Wikipedia. Buchwald–Hartwig amination.17

  • Stanford Environmental Health & Safety. Scale Up Safety.4

  • ACS Publications - ACS Sustainable Chemistry & Engineering. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.22

  • Catalysis Consulting. Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.16

  • The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years.9

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.19

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. 2

  • ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2.25

  • Benchchem. Addressing challenges in scaling up FL118 synthesis.1

  • DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.11

  • ResearchGate. The Suzuki–Miyaura Cross‐Coupling as the Key Step in the Synthesis of 2‐Aminobiphenyls and 2,2'‐Diaminobiphenyls: Application in the Synthesis of Schiff Base Complexes of Zn.37

  • ACS Publications - Organic Process Research & Development. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.38

  • ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.14

  • Benchchem. Hydroxydiphenylamine synthesis from lab to industrial scale.8

  • Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow.39

  • Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach.5

  • YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling.6

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. 40

  • Google Patents. US3705203A - Method for purifying biphenyl.41

  • RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.42

  • Google Patents. CN101045670A - Process for purifying biphenyl.43

  • PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.26

  • Semantic Scholar. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects.7

  • Beilstein Journals. Trichloroacetic acid fueled practical amine purifications.15

  • Google Patents. US3337630A - Process for the purification of amines.44

  • Benchchem. Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis.23

  • Investigation of biphenyl enamines for applications as p-type semiconductors. 45

  • ACS Publications - Chemical Reviews. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals.46

  • National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.10

  • Exploring the Combinatorial Explosion of Amine–Acid Reaction Space via Graph Editing. 47

References

Technical Support Center: Alternative Catalysts for the Synthesis of 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. The synthesis of 3-(4-Methylphenyl)aniline, a key biarylamine intermediate, is a common objective in medicinal and materials chemistry. While palladium-catalyzed cross-coupling reactions are the established workhorse for this transformation, encountering issues like low yield, catalyst deactivation, and difficult purification is frequent.

This guide provides in-depth troubleshooting for the standard Suzuki-Miyaura coupling and explores alternative catalytic systems to overcome these challenges. The content is structured in a practical question-and-answer format, grounded in mechanistic principles and field-proven insights.

Part 1: Troubleshooting the Standard Palladium-Catalyzed Synthesis

The most common route to this compound is the Suzuki-Miyaura cross-coupling of either 3-bromoaniline with 4-tolylboronic acid or 4-bromotoluene with 3-aminophenylboronic acid. While robust, this reaction is sensitive to several parameters.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction is suffering from very low yield. What are the first things I should check?

A: Low yields in Suzuki-Miyaura couplings can typically be traced back to three critical areas: reagent integrity, catalyst activity, and reaction environment.[1][2]

  • Reagent Quality:

    • Boronic Acid/Ester Stability: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the C-B bond is cleaved by a proton source.[1][3] This is a major side reaction. Consider using fresh, high-purity boronic acid. For persistent issues, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from premature decomposition.[1][3]

    • Aryl Halide Reactivity: The reactivity order for the aryl halide partner is I > Br > OTf >> Cl.[1][4] If you are using an aryl chloride, a standard catalyst system may be insufficient, and a more active, specialized catalyst is often required.[3]

  • Catalyst and Ligand Integrity:

    • Palladium catalysts, especially Pd(II) precatalysts, can degrade over time. Phosphine ligands are notoriously sensitive to air and can oxidize, rendering them ineffective as ligands.[1][5] Ensure your catalyst and ligands are fresh and have been stored properly under an inert atmosphere.

  • Reaction Environment:

    • Oxygen Exclusion: The active catalytic species, Pd(0), is readily oxidized by oxygen, which deactivates the catalyst.[1][6] It is crucial to use anhydrous, degassed solvents and to thoroughly purge the reaction vessel with an inert gas (Argon or Nitrogen) before adding the catalyst.[1] A common procedure is to bubble the inert gas through the solvent for 10-15 minutes or perform several freeze-pump-thaw cycles.[6]

    • Base Purity and Choice: The base is essential for the transmetalation step but can also promote protodeboronation.[1][7] Ensure the base is pure and anhydrous. Inorganic bases like K₂CO₃ or K₃PO₄ are common and their solubility can play a key role in reaction rates.[5][8]

Q2: I'm observing several side products that are complicating my purification. What are they and how can I prevent them?

A: The formation of side products not only reduces your yield but also makes purification challenging. The three most common culprits are homocoupling, protodeboronation, and dehalogenation.[3][9]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct (e.g., 4,4'-bitolyl). This side reaction is often promoted by the presence of Pd(II) species and oxygen.[3] Ensuring a fully oxygen-free environment and complete reduction of the Pd(II) precatalyst to the active Pd(0) state can minimize homocoupling.[3]

  • Protodeboronation: As mentioned above, this is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of toluene from 4-tolylboronic acid, for example. This is exacerbated by excessive water, acidic impurities, or prolonged reaction times at high temperatures.[1][3] Using a more stable boronate ester or carefully selecting a non-protic solvent system can help.

  • Dehalogenation: This involves the replacement of the halide on your starting material with a hydrogen atom (e.g., formation of aniline from 3-bromoaniline). This can occur when a palladium-hydride species is formed, which can happen if the reaction mixture contains certain impurities (e.g., from an alcohol solvent or amine base) that can act as a hydride source.[3]

Q3: My reaction starts well but then stops before completion. I see a black precipitate. What is happening?

A: The formation of a black precipitate is a tell-tale sign of catalyst deactivation via the formation of palladium black.[6][9] This is finely divided, catalytically inactive palladium metal that has aggregated and fallen out of solution.

  • Causes: The primary cause is often exposure to oxygen, which disrupts the catalytic cycle.[6] It can also be caused by high temperatures, inappropriate ligand choice, or substrate-induced degradation.[6][10] Certain substrates, particularly those with coordinating heteroatoms, can displace the stabilizing ligand, leading to catalyst aggregation.[11][12]

  • Solutions:

    • Strict Anaerobic Conditions: Ensure your degassing procedure is rigorous.[6]

    • Stabilizing Ligands: Use ligands that are known to stabilize the Pd(0) center. Bulky, electron-rich phosphine ligands are often effective.[6][11]

    • Temperature Control: While higher temperatures increase reaction rates, they can also accelerate catalyst decomposition.[6] Running the reaction at a more moderate temperature (e.g., 80 °C) for a longer duration may be beneficial.

Part 2: Alternative Catalyst Systems

When optimization of the standard Suzuki-Miyaura reaction fails, or if you are working with particularly challenging substrates (like aryl chlorides), considering an alternative catalyst system is the next logical step.

Q4: Are there more effective palladium systems I can use?

A: Absolutely. The "first-generation" palladium catalysts like Pd(PPh₃)₄ have been largely superseded by more robust and active systems that utilize specialized ligands. For a challenging synthesis, consider:

  • Buchwald Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and GPhos are bulky and electron-rich.[6][11] This electronic nature promotes the rate-limiting oxidative addition step, especially for less reactive aryl chlorides.[3] Their steric bulk facilitates the final reductive elimination step and helps prevent catalyst dimerization and deactivation.[11]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donors that form very stable bonds with palladium. This stability makes the resulting catalysts highly active and resistant to deactivation, even at low catalyst loadings and for difficult substrates.[6]

Q5: Is Nickel a viable, lower-cost alternative to Palladium for this synthesis?

A: Yes, nickel-based catalysts have emerged as a powerful and cost-effective alternative to palladium.[13] Nickel is particularly advantageous for its ability to activate stubborn C-Cl bonds, which are often unreactive with standard palladium catalysts.

  • Common Systems: Typical nickel catalysts include combinations like NiCl₂(dppe) or NiCl₂(dppp). These systems can effectively catalyze Suzuki-Miyaura, Negishi, and Kumada couplings to form the desired C-C bond.[13]

  • Considerations: While highly reactive, nickel-catalyzed reactions can sometimes be more sensitive than their palladium counterparts and may require careful optimization of ligands and reaction conditions.

Q6: What about using Copper catalysts?

A: While palladium and nickel dominate the landscape for Suzuki-type C-C bond formation, copper catalysts are workhorses for C-N bond formation (Ullmann and Buchwald-Hartwig amination reactions).[5][14] This presents an alternative synthetic strategy to this compound:

  • Alternative Route (Buchwald-Hartwig Amination): Instead of forming the C-C bond, you can form the C-N bond. For instance, you could couple 3-bromobiphenyl with an ammonia equivalent using a palladium catalyst.[15][16][17] While palladium is most common for this, copper-catalyzed systems for C-N coupling are well-established and offer a much cheaper alternative, though they often require higher temperatures.[14][18]

Data Summary: Comparison of Catalyst Systems
Catalyst SystemPrimary ApplicationKey AdvantagesKey DisadvantagesTypical Conditions
Standard Pd/PPh₃ Suzuki-Miyaura (Ar-I, Ar-Br)Widely available, well-understoodProne to deactivation, poor with Ar-Cl, sensitive to airPd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80-100 °C
Pd / Buchwald Ligands Suzuki-Miyaura, Buchwald-Hartwig (Ar-Cl, hindered substrates)High activity, broad substrate scope, stableHigher cost of ligandsPd₂(dba)₃/XPhos, K₃PO₄, Dioxane, 100 °C
Nickel / Phosphine Ligands Suzuki-Miyaura, Kumada (Ar-Cl, Ar-Br)Low cost, high reactivity for chloridesCan be more sensitive to conditions, potential for side reactionsNiCl₂(dppe), K₃PO₄, Dioxane, 80-100 °C[13]
Copper / Diamine Ligands Ullmann / C-N CouplingVery low cost, robustAlternative C-N bond forming strategy, often requires higher temperaturesCuI, L-proline, K₂CO₃, DMSO, >110 °C[14]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Optimized Suzuki-Miyaura Coupling using a Buchwald Ligand

This protocol is designed for a robust synthesis of this compound from 3-bromoaniline and 4-tolylboronic acid, employing a modern catalyst system to ensure high yield and minimize side reactions.

Materials:

  • 3-Bromoaniline (1.0 equiv)

  • 4-Tolylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)

  • XPhos (2.5 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Standard Schlenk line and glassware

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under a positive pressure of Argon, add 3-bromoaniline, 4-tolylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, quickly weigh and add the Pd₂(dba)₃ and XPhos. Add this mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with Argon. Repeat this cycle three times to ensure a completely oxygen-free environment.[1]

  • Solvent Addition: Under a positive pressure of Argon, add the degassed 1,4-dioxane via cannula or syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC/MS.

  • Workup: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a cost-effective alternative using a nickel catalyst, suitable for coupling 4-chlorotoluene with 3-aminophenylboronic acid.

Materials:

  • 4-Chlorotoluene (1.0 equiv)

  • 3-Aminophenylboronic acid pinacol ester (1.2 equiv)

  • Nickel(II) chloride (NiCl₂) (5 mol%)

  • 1,2-Bis(diphenylphosphino)ethane (dppe) (5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂ and dppe.[13]

  • Reagent Addition: Add anhydrous THF, followed by 4-chlorotoluene, 3-aminophenylboronic acid pinacol ester, and K₃PO₄.[13]

  • Inert Atmosphere: Seal the flask and thoroughly purge with Argon.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor progress by TLC or GC/MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.[13]

  • Extraction & Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration and concentration, purify the crude material by column chromatography.

Visualizations

G cluster_start cluster_checks Initial Checks cluster_optimization Optimization Steps cluster_advanced Advanced Solutions cluster_end start Low Yield Observed reagents Check Reagent Quality (Freshness, Purity) start->reagents Step 1 atmosphere Verify Inert Atmosphere (Degassing, Purging) reagents->atmosphere end Yield Improved reagents->end catalyst_check Inspect Catalyst/Ligand (Age, Storage) atmosphere->catalyst_check atmosphere->end change_base Screen Different Bases (K2CO3, K3PO4, Cs2CO3) catalyst_check->change_base If no improvement catalyst_check->end change_solvent Test Alternative Solvents (Dioxane, THF, Toluene) change_base->change_solvent change_base->end change_temp Adjust Temperature (Lower temp, longer time) change_solvent->change_temp change_solvent->end new_ligand Switch to Advanced Ligand (e.g., Buchwald Ligands, NHCs) change_temp->new_ligand If still poor change_temp->end new_metal Use Alternative Metal Catalyst (e.g., Nickel-based) new_ligand->new_metal new_ligand->end new_metal->end

Caption: Troubleshooting workflow for low yields in cross-coupling reactions.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_issues pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 pd0->pd_complex1 Ar-X deactivation Catalyst Deactivation (e.g., O₂, Pd Black) pd0->deactivation Inhibited by pd_complex2 pd_complex1->pd_complex2 Ar'-B(OR)₂ + Base protodeboronation Protodeboronation of Boronic Acid pd_complex1->protodeboronation Side Reaction pd_complex3 pd_complex2->pd_complex3 pd_complex3->pd0 Ar-Ar' (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with key failure points.

References

Technical Support Center: Mastering the Suzuki-Miyaura Coupling with Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura reactions involving anilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful C-N bond-forming reaction. Here, we move beyond standard protocols to provide in-depth, field-proven insights into the workup and troubleshooting of these often-challenging couplings. Our goal is to empower you with the expertise to not only solve common issues but also to understand the underlying chemical principles for robust and reproducible results.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and challenges encountered during the workup of Suzuki-Miyaura reactions with aniline substrates.

Q1: My reaction mixture has formed a persistent emulsion during the aqueous workup. How can I break it and effectively separate the layers?

A1: Emulsion formation is a frequent issue, particularly with basic aniline products. This is often caused by the surfactant-like properties of the product or residual phase-transfer catalysts.

  • Causality: The basic nitrogen of the aniline product can become protonated in an acidic or neutral aqueous phase, leading to the formation of ammonium salts which can stabilize emulsions.

  • Step-by-Step Protocol:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase helps to break the emulsion by reducing the solubility of organic components.

    • Solvent Modification: If brine is ineffective, add a small amount of a different organic solvent with a different polarity, such as a 1:1 mixture of ethyl acetate and hexanes.

    • Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel to minimize emulsion formation.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or diatomaceous earth. This can help to break up the emulsion, after which the layers can be separated.

Q2: I'm struggling to remove the palladium catalyst from my aniline product. What are the most effective methods?

A2: Residual palladium is a major concern, especially in pharmaceutical applications due to its toxicity.[1] The choice of removal method depends on the nature of the palladium species (homogeneous or heterogeneous) and the properties of your product.

  • Expert Insight: The choice of palladium removal strategy should be considered during reaction design. For instance, using a heterogeneous catalyst like Pd/C can simplify removal.[2]

MethodTarget Palladium SpeciesAdvantagesDisadvantages
Activated Carbon Pd(0) and some Pd(II)Cost-effectiveCan lead to product loss through non-selective adsorption[1][3]
Scavenger Resins Soluble Pd speciesHigh selectivity and efficiency[1]Higher cost
Celite Filtration Heterogeneous Pd (e.g., Pd/C)Simple and effective for solid catalysts[1]Ineffective for soluble palladium
Crystallization ---Can be highly effectivePalladium species may co-crystallize with the product[1]
  • Detailed Protocol for Scavenger Resin Use:

    • Setup: Dissolve the crude product containing residual palladium in a suitable solvent.

    • Scavenging: Add a thiol-functionalized silica or polymer-based scavenger resin to the solution. The amount of scavenger is typically based on the molar equivalents of the residual palladium.

    • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2-24 hours.

    • Filtration: Remove the resin by filtration, washing the filter cake with fresh solvent to ensure complete product recovery.[1] The combined filtrate contains the purified product.

Q3: How can I efficiently remove unreacted boronic acid and its byproducts from my reaction mixture?

A3: Boronic acids and their corresponding boroxines can be challenging to remove due to their polarity and potential to streak on silica gel during chromatography.

  • Chemical Principle: The boron atom in boronic acids is Lewis acidic and can be derivatized to facilitate removal.

  • Effective Workup Strategies:

    • Basic Wash: A wash with a mild aqueous base (e.g., 1 M NaOH) can deprotonate the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[4] Caution: This may not be suitable for base-sensitive products.

    • Diol Complexation: Add a diol, such as pinacol or sorbitol, to the reaction mixture. This will form a stable, less polar boronate ester with the excess boronic acid, which can often be more easily separated by chromatography.

    • Oxidative Quench: A gentle oxidation with a reagent like hydrogen peroxide can convert the boronic acid to the corresponding phenol, which may be easier to separate.

Troubleshooting Guides

When your Suzuki-Miyaura reaction with an aniline doesn't proceed as expected, a systematic approach to troubleshooting is crucial.

Problem 1: Low or No Conversion to the Desired Product

Low or no yield in a Suzuki coupling involving anilines can stem from several factors, from reagent quality to catalyst deactivation.[5]

  • Diagnostic Workflow:

A diagnostic workflow for troubleshooting low conversion in Suzuki-Miyaura reactions of anilines.

  • In-Depth Analysis:

    • Catalyst Deactivation: The aniline substrate or product, particularly electron-rich anilines, can act as a ligand for the palladium center, leading to catalyst inhibition or deactivation.[5] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can mitigate this issue.[5]

    • Protodeboronation: This side reaction, where the C-B bond of the boronic acid is cleaved by a proton source (like water), removes the boronic acid from the catalytic cycle.[5] Ensuring strictly anhydrous conditions is critical to prevent this.[5]

    • Catalyst Poisoning: Trace impurities in starting materials, such as sulfur-containing compounds, can act as catalyst poisons, leading to low conversion.[6]

Problem 2: Significant Homocoupling of the Boronic Acid

The formation of a biaryl byproduct from the boronic acid is a common side reaction.

  • Mechanistic Insight: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[5] This Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to give the homocoupled product.[5][7]

  • Mitigation Strategies:

    • Strict Exclusion of Oxygen: This is the most critical factor. Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[5] Maintain a positive pressure of inert gas throughout the reaction.

    • Control Stoichiometry: While a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, a large excess can favor homocoupling.[5]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes reduce the amount of Pd(II) present at the beginning of the reaction.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline

This protocol is adapted for a broad range of boronic esters and is optimized for unprotected ortho-bromoanilines.[8]

  • Materials:

    • ortho-Bromoaniline derivative (1.0 eq)

    • Boronic ester (1.5 eq)

    • CataCXium® A Pd G3 (10 mol%)

    • K₃PO₄ (2.0 eq)

    • 2-Methyltetrahydrofuran (2-MeTHF)

  • Procedure:

    • In a nitrogen-flushed glovebox, combine the ortho-bromoaniline derivative, boronic ester, CataCXium® A Pd G3, and K₃PO₄ in a reaction vial.

    • Add 2-MeTHF to the vial.

    • Seal the vial and heat the reaction mixture at the desired temperature (e.g., 80 °C).

    • After the specified reaction time, cool the mixture to room temperature.

  • Workup and Purification Workflow:

G A Reaction Mixture B Dilute with Organic Solvent & Water A->B C Separate Layers B->C D Extract Aqueous Layer with Organic Solvent C->D E Combine Organic Layers D->E F Wash with Brine E->F G Dry over Anhydrous Sodium Sulfate F->G H Concentrate G->H I Purify by Flash Chromatography H->I J Isolated Product I->J

A standard workflow for the workup and purification of a Suzuki-Miyaura reaction involving an aniline.

References

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Assignments for 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel or known compounds is a cornerstone of scientific rigor. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon fingerprint of a molecule. This guide provides an in-depth analysis and predicted assignments for the 13C NMR spectrum of 3-(4-Methylphenyl)aniline, a biphenyl derivative of interest in medicinal and materials chemistry.

The Logic of Spectral Prediction: A Comparative Approach

Our analysis hinges on comparing the target molecule, this compound, with two key reference compounds: aniline and 4-methylbiphenyl . By understanding the substituent effects in these simpler molecules, we can extrapolate the expected chemical shifts for our compound of interest.

  • Aniline: The potent electron-donating amino (-NH2) group significantly influences the electronic environment of the benzene ring. Through resonance, it increases electron density at the ortho and para carbons, causing them to be shielded and appear at a lower chemical shift (upfield). The meta carbons are less affected.[1]

  • 4-Methylbiphenyl: This molecule provides a baseline for the chemical shifts in a biphenyl system where one ring is substituted with a methyl group. The methyl group is a weak electron-donating group, causing minor shielding effects.[2][3]

By superimposing the substituent effects of the amino group on one ring and the p-tolyl group on the other, we can arrive at a highly accurate prediction for the 13C NMR spectrum of this compound.

Predicted 13C NMR Chemical Shift Assignments

The following table summarizes the predicted 13C NMR chemical shifts for this compound, alongside the experimental data for our reference compounds.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundExperimental Chemical Shift (ppm) for Aniline (in CDCl3)Experimental Chemical Shift (ppm) for 4-Methylbiphenyl (in CDCl3)[2][3]Rationale for Assignment
Ring A (Aniline Ring)
C1~146.5146.7-The carbon bearing the amino group (ipso-carbon) is significantly deshielded due to the electronegativity of nitrogen. Its chemical shift will be very similar to that in aniline.
C2~114.0115.2-As an ortho carbon to the strong electron-donating amino group, C2 will be strongly shielded.
C3~142.0129.4141.2 (C1')This is the point of attachment to the second phenyl ring. It is a quaternary carbon and will be deshielded, similar to the substituted carbon in biphenyl.
C4~117.5118.6-The para carbon relative to the amino group, C4 will experience significant shielding due to resonance effects.
C5~129.5129.4-As a meta carbon to the amino group, C5 will be least affected by its electronic effects and will have a chemical shift close to that of benzene.
C6~114.5115.2-Also ortho to the amino group, C6 will be strongly shielded, with a chemical shift similar to C2.
Ring B (p-Tolyl Ring)
C1'~138.0-138.4The ipso-carbon of the tolyl ring, attached to the aniline ring. It is a quaternary carbon.
C2', C6'~129.7-129.5These carbons are ortho to the point of attachment to the aniline ring and meta to the methyl group. Their chemical shift will be similar to the corresponding carbons in 4-methylbiphenyl.
C3', C5'~127.0-127.1These carbons are meta to the point of attachment to the aniline ring and ortho to the methyl group. Their chemical shift will be similar to the corresponding carbons in 4-methylbiphenyl.
C4'~137.0-137.1The carbon bearing the methyl group (ipso-carbon) is deshielded.
CH3~21.0-21.1The methyl carbon will have a characteristic chemical shift in the aliphatic region.

Visualizing the Assignments: Structure and Predicted Spectrum

The following diagram illustrates the numbering of the carbon atoms in this compound and the predicted regions for their 13C NMR signals.

Caption: Molecular structure of this compound with predicted 13C NMR chemical shift regions.

Experimental Protocol for 13C NMR Acquisition

To experimentally verify these assignments, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a standard solvent for non-polar to moderately polar organic compounds and its residual solvent peak at ~77.16 ppm provides a convenient internal reference.

  • Instrument Setup:

    • Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Experiment: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments).

    • Acquisition Parameters:

      • Spectral Width: 0 to 220 ppm.

      • Number of Scans: 1024 to 4096 scans, depending on sample concentration, to achieve adequate signal-to-noise.

      • Relaxation Delay (d1): 2 seconds. This allows for sufficient relaxation of the carbon nuclei between pulses, leading to more accurate integration (although integration is not typically the primary goal of a standard 13C experiment).

      • Pulse Angle: 30 degrees. A smaller flip angle can help to reduce the experiment time.

  • Data Processing:

    • Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the CDCl3 solvent peak at 77.16 ppm.

  • Advanced Experiments for Unambiguous Assignment:

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments should be performed to differentiate between CH, CH2, and CH3 groups. In a DEPT-135 spectrum, CH and CH3 signals will be positive, while CH2 signals will be negative. A DEPT-90 spectrum will only show signals for CH carbons. Quaternary carbons will be absent in all DEPT spectra.

    • 2D NMR (HSQC and HMBC):

      • A Heteronuclear Single Quantum Coherence (HSQC) spectrum will show correlations between carbons and their directly attached protons.

      • A Heteronuclear Multiple Bond Correlation (HMBC) spectrum will reveal correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons.

Conclusion

This guide provides a detailed, predictive analysis of the 13C NMR spectrum of this compound based on established principles and comparative data from related molecules. By following the outlined experimental protocol, researchers can confidently acquire and interpret the spectrum of this compound and similar substituted biphenyls. The combination of predictive analysis and targeted experimental work represents a robust strategy for the structural elucidation of organic molecules.

References

A Comparative Analysis for Structural Elucidation and Isomer Differentiation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Interpretation of 3-(4-Methylphenyl)aniline

For researchers and professionals in drug development and chemical analysis, unambiguous structural confirmation is paramount. Mass spectrometry (MS) stands as a cornerstone technique for providing detailed molecular weight and structural information. This guide offers an in-depth, comparative analysis of the mass spectrometry data for this compound, a substituted biphenyl amine. We will explore its characteristic fragmentation patterns under both Electron Ionization (EI) and Electrospray Ionization (ESI) and contrast them with a key structural isomer to provide a clear framework for its identification.

Foundational Principles: Ionization and Fragmentation of Aromatic Amines

The mass spectrum of a molecule is a map of its ion fragments, and the pathway to fragmentation is dictated by the molecule's structure and the ionization technique employed.

  • Electron Ionization (EI): This is a high-energy "hard" ionization technique that bombards the molecule with electrons, typically at 70 eV. This process creates an energetically unstable molecular radical cation (M•+) that undergoes extensive and often complex fragmentation.[1] For aromatic compounds like this compound, the stable aromatic system results in a prominent molecular ion peak.[2] Key fragmentation processes for aromatic amines include the loss of a hydrogen atom from the amine group (M-1) and the loss of neutral molecules like HCN.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules, denoted as [M+H]⁺, in the positive ion mode.[3] This method is common in Liquid Chromatography-Mass Spectrometry (LC-MS) and results in minimal in-source fragmentation, making the molecular ion the most abundant species. Structural information is then obtained by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.[1] For primary aromatic amines, a characteristic fragmentation pathway in MS/MS is the neutral loss of ammonia (NH₃).[3]

According to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and an odd m/z for its molecular ion.[4] this compound (C₁₃H₁₃N) contains one nitrogen atom, and its molecular weight of 183.25 Da is consistent with this rule.[5]

Interpreting the Mass Spectrum of this compound

The structure of this compound combines a primary aniline moiety with a methyl-substituted biphenyl backbone. Its fragmentation reflects the properties of these components.

Electron Ionization (EI-MS)

Under EI conditions, the following key fragments are anticipated for this compound (m/z 183):

  • Molecular Ion (M•+), m/z 183: Due to the extensive aromatic system, this peak is expected to be intense and readily identifiable.

  • [M-1]⁺, m/z 182: Loss of a hydrogen radical (H•) from the primary amine group is a common fragmentation for aromatic amines.[2]

  • [M-15]⁺, m/z 168: This fragment corresponds to the loss of a methyl radical (•CH₃) from the tolyl group.

  • [M-16]⁺, m/z 167: This prominent ion likely arises from the loss of an amino radical (•NH₂) followed by rearrangement, or from the loss of a hydrogen atom followed by the loss of a methyl group.

  • Biphenyl System Cleavage: While less common than substituent fragmentation, cleavage of the bond connecting the two phenyl rings could yield ions at m/z 91 (tolyl cation) and m/z 92 (aminophenyl cation).

Electrospray Ionization with Tandem MS (ESI-MS/MS)

In ESI, this compound will primarily form the protonated molecule [M+H]⁺ at m/z 184. When this ion is isolated and fragmented (MS/MS), the key product ion is:

  • [M+H-NH₃]⁺, m/z 167: The most characteristic fragmentation is the neutral loss of ammonia from the protonated primary amine.[3] This results in a highly stable biphenyl cation.

Comparative Analysis: Differentiating from Isomers

The true power of mass spectrometry lies in its ability to distinguish between isomers—compounds with the same molecular formula but different structures. A crucial comparison for this compound (a primary amine) is its secondary amine isomer, N-(3-Methylphenyl)aniline .

FeatureThis compound (Primary Amine)N-(3-Methylphenyl)aniline (Secondary Amine)Rationale for Difference
Molecular Ion [M+H]⁺ m/z 184m/z 184Both are isomers with the formula C₁₃H₁₃N.
Molecular Ion (M•+) m/z 183m/z 183 (Base Peak)[6]Both are isomers with the formula C₁₃H₁₃N.
Key EI Fragment 1 m/z 182 ([M-H]⁺)m/z 182 ([M-H]⁺)[6]Loss of the N-H proton is favorable in both.
Key EI Fragment 2 m/z 168 ([M-CH₃]⁺)m/z 167 ([M-CH₄]⁺ or [M-H-CH₃]⁺)[6]The secondary amine shows a prominent loss leading to m/z 167. This may involve rearrangement and loss of methane or sequential losses.
Key ESI-MS/MS Fragment m/z 167 ([M+H-NH₃]⁺)m/z 92 (Toluidine ion) or m/z 77 (Phenyl ion)The primary amine readily loses NH₃.[3] The secondary amine fragments via cleavage of the C-N bonds, which is less favorable and would produce different fragments.

Visualizing the Fragmentation Pathways

Diagrams provide a clear visual representation of the complex fragmentation processes.

G cluster_ei EI Fragmentation of this compound cluster_esi ESI-MS/MS Fragmentation mol_ion M•+ (m/z 183) frag_182 [M-H]•+ (m/z 182) mol_ion->frag_182 - H• frag_168 [M-CH3]+ (m/z 168) mol_ion->frag_168 - •CH3 parent_ion [M+H]+ (m/z 184) product_ion [M+H-NH3]+ (m/z 167) parent_ion->product_ion - NH3

References

FTIR spectroscopy of 3-(4-Methylphenyl)aniline functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FTIR Spectroscopy of 3-(4-Methylphenyl)aniline

This guide provides a detailed analysis of this compound using Fourier-Transform Infrared (FTIR) spectroscopy. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's spectral features for identification, quality control, or reaction monitoring. We will explore the theoretical underpinnings of its infrared spectrum, present a detailed experimental protocol, and compare the utility of FTIR with other common analytical techniques.

Molecular Structure and Key Vibrational Moieties

This compound, also known as 4'-Methyl-[1,1'-biphenyl]-3-amine, possesses a molecular formula of C₁₃H₁₃N. Its structure is characterized by two phenyl rings linked together, with a primary amine (-NH₂) group on one ring and a methyl (-CH₃) group on the other. This specific arrangement gives rise to a unique infrared spectrum, as each functional group exhibits characteristic vibrational modes (stretching and bending) when it absorbs infrared radiation.

The primary functional groups that are readily identifiable by FTIR are:

  • Primary Aromatic Amine (-NH₂): This group is highly diagnostic due to its distinct stretching and bending vibrations.

  • Aromatic Rings (C=C and C-H): The presence of two phenyl rings contributes multiple bands in the spectrum.

  • Methyl Group (-CH₃): The aliphatic C-H bonds of the methyl group have characteristic stretching and bending frequencies.

  • Carbon-Nitrogen Bond (C-N): The bond connecting the amine group to the aromatic ring provides a key signal.

Below is a diagram illustrating the molecule and its principal functional groups.

Caption: Molecular structure of this compound.

Predicted FTIR Spectral Analysis

The FTIR spectrum of this compound can be interpreted by assigning absorption bands to the specific vibrational modes of its functional groups. The following table summarizes the expected key absorptions based on established correlation charts for aromatic amines and substituted benzene rings.[1][2][3]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group AssignmentExpected Intensity
3500 - 3300Asymmetric & Symmetric StretchPrimary Amine (N-H)Medium (two sharp bands)
3100 - 3000StretchAromatic C-HMedium to Weak
2975 - 2850Asymmetric & Symmetric StretchMethyl (C-H)Medium to Weak
1650 - 1580Scissoring (Bend)Primary Amine (N-H)Medium to Strong
1625 - 1430StretchAromatic Ring (C=C)Strong to Medium (multiple bands)
1470 - 1430Asymmetric BendMethyl (C-H)Medium
1390 - 1370Symmetric BendMethyl (C-H)Medium
1335 - 1250StretchAromatic C-NStrong
910 - 665Wagging (Out-of-Plane Bend)Primary Amine (N-H)Strong, Broad
900 - 675Out-of-Plane BendAromatic C-HStrong
In-Depth Interpretation:
  • N-H Stretching Region (3500-3300 cm⁻¹): The most diagnostic feature of a primary amine is the presence of two distinct bands in this region.[1] These correspond to the asymmetric (higher frequency) and symmetric (lower frequency) N-H stretching modes. Their appearance is a definitive confirmation of the -NH₂ group.

  • C-H Stretching Region (3100-2850 cm⁻¹): Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings. Just below 3000 cm⁻¹, weaker bands corresponding to the asymmetric and symmetric stretching of the methyl group's C-H bonds are expected.

  • Fingerprint Region (1650-650 cm⁻¹): This region contains a wealth of structural information.

    • N-H Bending (~1620 cm⁻¹): A strong N-H scissoring (bending) vibration is expected, often overlapping with one of the aromatic C=C stretching bands.[3]

    • Aromatic C=C Stretching (~1600-1450 cm⁻¹): Multiple strong bands appear in this area due to the vibrations of the carbon-carbon double bonds within the two phenyl rings.

    • C-N Stretching (~1300 cm⁻¹): A strong band corresponding to the stretching of the C-N bond is a key feature for aromatic amines, typically appearing at a higher wavenumber than in aliphatic amines due to resonance effects.[1][3]

    • C-H Out-of-Plane Bending (~900-675 cm⁻¹): The substitution patterns on the two aromatic rings will determine the exact position and number of strong bands in this region, providing further structural confirmation.

Comparison with Alternative Analytical Techniques

While FTIR is an excellent tool for functional group identification, a comprehensive characterization of this compound often involves complementary methods.

TechniqueInformation ProvidedAdvantagesLimitations
FTIR Spectroscopy Confirms presence of functional groups (amine, aromatic, methyl).Fast, non-destructive, requires minimal sample, provides a unique "fingerprint".Does not provide detailed atomic connectivity or molecular weight information.
NMR Spectroscopy (¹H, ¹³C) Provides a detailed map of the carbon-hydrogen framework, showing connectivity and chemical environment of each atom.Unambiguous structure elucidation, quantitative analysis.Slower analysis time, requires more sample, more expensive instrumentation.
Mass Spectrometry (MS) Determines the molecular weight and provides fragmentation patterns for structural clues.Extremely sensitive, provides exact mass.Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS).
UV-Vis Spectroscopy Provides information about the electronic conjugation within the molecule.Simple, fast, good for quantitative analysis of known compounds.Provides limited structural information; spectra can be broad and non-specific.[3]

Synergistic Approach: For drug development and rigorous quality control, a multi-technique approach is standard. FTIR is often used as a rapid primary screening and identity check, while NMR and MS are employed for definitive structure confirmation and purity assessment.

Standard Operating Protocol: FTIR Analysis via ATR

Attenuated Total Reflectance (ATR) is a common, convenient sampling technique for solid powders and liquids, eliminating the need for sample preparation like KBr pellets.

Causality in Protocol Design:

The protocol is designed to ensure that the collected spectrum is solely that of the sample, free from atmospheric or instrumental artifacts. The background scan is critical as it measures the ambient environment (water vapor, CO₂) and the instrument's own signal, which is then subtracted from the sample scan. Proper cleaning prevents cross-contamination, ensuring the trustworthiness of each measurement.

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • ATR Crystal Cleaning: Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.

  • Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This captures the spectrum of the ambient atmosphere and the instrument itself. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the ATR's pressure arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for routine analysis.

  • Data Processing: After acquisition, perform any necessary data processing, such as an ATR correction if required by the software.

  • Cleaning: Thoroughly clean the sample from the ATR crystal and pressure arm tip using a solvent-wetted, lint-free wipe.

G start Start prep 1. Instrument Warm-up & Clean ATR Crystal start->prep background 2. Acquire Background Spectrum (Empty Crystal) prep->background apply_sample 3. Apply Sample Powder to Crystal background->apply_sample apply_pressure 4. Apply Consistent Pressure with Anvil apply_sample->apply_pressure scan_sample 5. Acquire Sample Spectrum (Co-add 16-32 scans) apply_pressure->scan_sample process 6. Process Data (e.g., ATR Correction) scan_sample->process clean_up 7. Clean Crystal & Anvil Thoroughly process->clean_up end_node End clean_up->end_node

Caption: Experimental workflow for ATR-FTIR analysis.

Conclusion

FTIR spectroscopy is a powerful, rapid, and indispensable technique for the functional group analysis of this compound. The characteristic double peak of the primary amine N-H stretch, combined with strong absorptions from the aromatic C-N bond and C=C ring vibrations, creates a unique spectral fingerprint. While it excels at confirming identity and monitoring chemical changes, it should be used in conjunction with other methods like NMR and MS for complete structural elucidation and purity determination in demanding applications like pharmaceutical development.

References

A Senior Application Scientist’s Guide: Buchwald-Hartwig vs. Suzuki Coupling for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

The construction of carbon-nitrogen (C-N) bonds is a foundational pillar of modern organic synthesis, particularly within the pharmaceutical and materials science sectors where the arylamine motif is a ubiquitous structural feature.[1][2] For decades, chemists relied on classical methods like the Ullmann condensation or nucleophilic aromatic substitution, which often required harsh conditions and suffered from limited substrate scope. The advent of palladium-catalyzed cross-coupling reactions revolutionized this field, with the Buchwald-Hartwig amination emerging as the preeminent strategy for C-N bond formation.[3][4]

While the Suzuki-Miyaura coupling is a powerhouse for C-C bond formation, its application to direct C-N bond synthesis is fundamentally different and less conventional.[5][6] This guide provides an in-depth, objective comparison of these two methodologies, grounded in mechanistic principles and experimental data, to empower researchers in selecting the optimal tool for their synthetic challenges.

The Gold Standard: Buchwald-Hartwig Amination

First reported independently by Professors Stephen L. Buchwald and John F. Hartwig in the mid-1990s, this reaction is explicitly designed for the palladium-catalyzed coupling of amines with aryl halides or pseudohalides (e.g., triflates).[1][3] Its development has been characterized by the evolution of sophisticated catalyst systems that deliver exceptional efficiency and scope.[3][4]

Mechanistic Underpinnings

The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species. Understanding this cycle is critical to rationalizing the choice of reagents and conditions. The key steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[1][7]

  • Amine Coordination & Deprotonation : The amine coordinates to the Pd(II) complex. A base then deprotonates the amine to form a palladium-amido complex.[1][7] The choice of base is crucial; it must be strong enough to deprotonate the amine but not so nucleophilic that it causes side reactions.

  • Reductive Elimination : The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[1][3] A common side reaction is β-hydride elimination, which can be suppressed through judicious ligand selection.[3]

Buchwald-Hartwig_Amination_Cycle pd0 Pd(0)Lₙ pd2_complex Ar-Pd(II)-X(Lₙ) pd0->pd2_complex Oxidative Addition amido_complex Ar-Pd(II)-NR¹R²(Lₙ) pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR¹R² amido_complex->product hx_base [Base-H]⁺X⁻ amido_complex->hx_base arx Ar-X arx->pd2_complex amine HNR¹R² amine->amido_complex base Base base->amido_complex

Catalytic Cycle of the Buchwald-Hartwig Amination.
Causality Behind Experimental Choices

  • The Ligand is Key : The success of the Buchwald-Hartwig amination is inextricably linked to ligand design. Early systems used general phosphine ligands like DPPF and BINAP.[3] The major breakthrough was the development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, BrettPhos) by the Buchwald group and others.[2][8]

    • Why bulky and electron-rich? The steric bulk promotes the reductive elimination step, preventing side reactions and increasing turnover. The electron-donating nature of these ligands increases the electron density on the palladium center, which facilitates the oxidative addition of even challenging substrates like aryl chlorides.[2][9] Different ligands are often optimal for different classes of amines; for example, BrettPhos is often effective for coupling primary amines.[8][10]

  • Base Selection : The choice of base is a balance between reactivity and substrate tolerance.

    • Strong Bases : Sodium tert-butoxide (NaOt-Bu) is a common choice for its high reactivity. However, its strong basicity can be incompatible with sensitive functional groups like esters.[10]

    • Weaker Bases : Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer broader functional group tolerance at the potential cost of slower reaction rates or higher temperatures.[7][11]

  • Solvents : Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard to prevent quenching of the strong bases and interference with the catalyst.[5][10]

The Unconventional Contender: Suzuki-Type C-N Coupling

The Suzuki-Miyaura reaction is renowned for its versatility in forming C-C bonds by coupling organoboron compounds with organic halides.[6][12] Its direct application for C-N bond formation by simply substituting an amine for the organoboron nucleophile is not feasible under standard conditions.[5]

Recent innovations, however, have cleverly repurposed Suzuki-type reaction manifolds to forge C-N bonds. A notable strategy involves a formal "nitrene insertion" into the Suzuki pathway. This is not a direct coupling of a pre-formed amine but a three-component reaction that constructs the diarylamine product from an aryl halide, an arylboronic acid, and a nitrogen source.[13]

Mechanistic Divergence

To appreciate the difference, consider the standard Suzuki C-C coupling cycle:

  • Oxidative Addition : Identical to the Buchwald-Hartwig cycle, a Pd(0) species adds to the aryl halide (Ar¹-X).

  • Transmetalation : The organoboron species (Ar²-B(OR)₂) is activated by a base to form a borate complex, which then transfers its organic group (Ar²) to the palladium center, displacing the halide.[14][15] This is the key step where the Suzuki and Buchwald-Hartwig pathways diverge.

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) are coupled, forming the biaryl product and regenerating the Pd(0) catalyst.[14]

Suzuki_Coupling_Cycle pd0 Pd(0)Lₙ pd2_complex1 Ar¹-Pd(II)-X(Lₙ) pd0->pd2_complex1 Oxidative Addition pd2_complex2 Ar¹-Pd(II)-Ar²(Lₙ) pd2_complex1->pd2_complex2 Transmetalation pd2_complex2->pd0 Reductive Elimination product Ar¹-Ar² pd2_complex2->product xb X-B(OR)₂ pd2_complex2->xb ar1x Ar¹-X ar1x->pd2_complex1 ar2b Ar²-B(OR)₂ ar2b->pd2_complex2 base Base base->pd2_complex2

Standard Catalytic Cycle of Suzuki C-C Coupling.

The aminative Suzuki coupling intercepts this cycle. It requires a specialized amination reagent that reacts with the boronic acid and the palladium complex to ultimately install a nitrogen linker between the two aryl groups.[13] This approach is mechanistically distinct and more complex than a simple cross-coupling.

Head-to-Head Comparison

The choice between these methods is dictated by the desired transformation. For the direct coupling of an amine with an aryl halide, the Buchwald-Hartwig amination is unequivocally the superior and appropriate choice.[5]

Table 1: Core Reaction Parameter Comparison
FeatureBuchwald-Hartwig AminationSuzuki-Miyaura Coupling
Bond Formed Carbon-Nitrogen (C-N) Primarily Carbon-Carbon (C-C)[5][12]
Nucleophile Amines (primary, secondary), amides, etc.[5]Organoboron compounds (e.g., boronic acids)[5]
Typical Catalyst Pd complexes with specialized phosphine ligands[3]Pd complexes (e.g., Pd(PPh₃)₄, Pd(OAc)₂)[5]
Typical Base Strong, non-nucleophilic bases (e.g., NaOt-Bu) or weaker inorganic bases (e.g., K₃PO₄)[5]Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[5]
Solvent Anhydrous organic solvents (e.g., toluene, dioxane)[5]Often a mixture of organic solvent and water[5]
Table 2: Performance and Scope Comparison
Performance MetricBuchwald-Hartwig AminationSuzuki-Type C-N Coupling
Generality & Reliability Extremely high; the gold standard for C(aryl)-N bond formation.[5]Low; an emerging and specialized three-component reaction, not a general method.[13]
Amine Scope Very broad: primary/secondary alkyl/aryl amines, amides, carbamates, heterocycles.[3][8]Not directly applicable. Forms diarylamines from a nitrogen source, not a pre-existing amine.[13]
Aryl Halide Scope Broad: Iodides, bromides, chlorides, triflates, tosylates.[3]Broad for the aryl halide component in the three-component system.[13]
Functional Group Tolerance Good to excellent, tunable by selecting weaker bases.[10][11]Dependent on the specific aminating reagent and conditions.[13]
Predictability High. Extensive literature and well-understood ligand/base effects.Low. Requires significant case-by-case optimization.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline for the palladium-catalyzed C-N cross-coupling of an aryl bromide with a secondary amine and should be adapted and optimized for specific substrates.

Reagents & Equipment:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol, 1-5 mol%)

  • Phosphine Ligand (e.g., XPhos, 0.02-0.10 mmol, 2-10 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5-10 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide, palladium precatalyst, phosphine ligand, and base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous toluene via syringe, followed by the liquid amine. If the amine is a solid, it can be added in step 1.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki C-C Coupling

This protocol illustrates the standard conditions for a C-C coupling and highlights the different reagent classes involved compared to the Buchwald-Hartwig amination.[14][16]

Reagents & Equipment:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%)

  • Aqueous Base (e.g., 2M K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene, 5-10 mL)

  • Reaction flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction flask, add the aryl halide, arylboronic acid, and palladium catalyst.

  • Add the organic solvent (e.g., dioxane).

  • Degas the solution by bubbling an inert gas through it for 10-15 minutes.

  • Add the aqueous base solution.

  • Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

Conclusion and Strategic Recommendations

For drug development professionals and synthetic chemists aiming to construct a C(aryl)-N bond between an aryl (pseudo)halide and a specific amine, the Buchwald-Hartwig amination is the definitive and superior methodology . Its mechanism is tailored for this transformation, and decades of development have produced a vast toolbox of ligands and conditions that provide unparalleled scope, reliability, and functional group tolerance.[3][4]

The Suzuki-Miyaura coupling, while a cornerstone of C-C bond formation, should not be considered a direct alternative for C-N coupling.[5] Novel, multi-component reactions that leverage Suzuki-type intermediates to form C-N bonds are academically interesting and represent an active area of research.[13] However, they are not general methods for coupling a given amine. They are better viewed as unique strategies for synthesizing specific structures, like diarylamines, from different building blocks (aryl halides and arylboronic acids).

Ultimately, the choice is clear: for predictable, versatile, and high-yielding synthesis of arylamines, the Buchwald-Hartwig amination is the authoritative and field-proven method.

References

A Researcher's Guide to the Biological Activities of Aniline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Aniline, a foundational aromatic amine, serves as a privileged scaffold in medicinal chemistry. Its derivatives, organic compounds where one or more hydrogen atoms on the aniline molecule are replaced by other functional groups, exhibit a remarkable breadth of biological activities.[1][2] This versatility has established them as crucial components in the development of new therapeutic agents. This guide provides a comparative analysis of the diverse biological activities of aniline derivatives, focusing on their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. We will delve into the structure-activity relationships that govern their efficacy and provide standardized protocols for their evaluation, offering a robust framework for researchers in drug discovery and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Aniline derivatives have emerged as a significant class of compounds in oncology research, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2][3] Their mechanisms of action are diverse, ranging from DNA alkylation to the inhibition of key cellular enzymes.[4]

A notable example is the development of benzothiazole aniline (BTA) derivatives and their platinum (II) complexes.[2][3] These compounds have demonstrated superior cytotoxicity compared to the clinically used drug cisplatin in liver, breast, lung, and other cancer cell lines.[2][3][5] Aniline mustard, another derivative, functions as a DNA alkylating agent, inducing cellular damage and apoptosis.[4]

Structure-Activity Relationship (SAR): The anticancer potency of aniline derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups, such as halogens (e.g., Cl) or nitro groups (NO2), can enhance cytotoxic activity.[3][6] For instance, modifying BTA with a chloro group increases its antitumor efficacy.[3]

  • Complexation with Metals: Coordination with metal ions, such as platinum(II), can significantly boost the anticancer properties of aniline ligands, as seen with BTA-Pt(II) complexes.[2][3]

  • Steric Factors: The substitution pattern on linked pharmacophores, such as replacing an ethylene bridge with a phenol ring, has been shown to improve anticancer activity.[3]

Comparative Cytotoxicity Data:

Aniline DerivativeCell LineCell TypeIC50 (µM)Reference
Aniline MustardHeLaHuman Cervical Cancer4.9 (24h)[4]
Benzothiazole Aniline (L1)HepG2Human Liver CancerData varies by study[2][3]
Benzothiazole Aniline-Pt(II) (L1Pt)HepG2Human Liver CancerData varies by study[2][3]
p-hydroxyaniline mustardWalker 256Rat Carcinosarcoma~800x more toxic than Aniline Mustard[4]
Nitrogen Mustard-linked Chalcone (5k)K562Human Myelogenous Leukemia0.61[4]

Note: IC50 values are highly dependent on experimental conditions and should be compared with caution.[4]

Proposed Mechanism of Action: Induction of Apoptosis

Many aniline derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This is often initiated through DNA damage, which activates signaling cascades involving proteins like p53 and caspases, ultimately leading to cell dismantling.

G cluster_0 Cellular Environment cluster_1 Cell Nucleus cluster_2 Cytoplasm Aniline_Derivative Anticancer Aniline Derivative (e.g., Aniline Mustard) DNA_Damage DNA Alkylation & Double-Strand Breaks Aniline_Derivative->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified apoptosis pathway induced by DNA-damaging aniline derivatives.

Antimicrobial Activity: Combating Pathogenic Microbes

Aniline derivatives are a cornerstone in the development of antimicrobial agents.[1] The classic example is sulfanilamide, the parent compound of sulfa drugs, which functions by inhibiting folic acid synthesis in bacteria, a pathway essential for their growth and replication.[1]

More recent studies have explored a wide range of substituted anilines. For example, trifluoro-anilines have demonstrated potent antibacterial and antibiofilm properties against pathogenic Vibrio species, which are common contaminants in seafood.[7][8] These compounds act by disrupting the bacterial cell membrane, leading to rapid cell death.[7][8] Other derivatives, such as those incorporating benzimidazole or benzylidene moieties, also show significant activity against both Gram-positive and Gram-negative bacteria.[9][10]

Structure-Activity Relationship (SAR):

  • Halogenation: The introduction of halogen atoms, particularly fluorine and chlorine, onto the aniline ring often enhances antimicrobial efficacy.[7][11] Dichloro and trifluoro derivatives frequently exhibit increased potency.[7][8]

  • Nitro Groups: The presence of a nitro group (–NO2), especially in combination with halogens, can significantly boost antibacterial activity.[10]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a critical role in its ability to penetrate bacterial cell membranes.[12]

Comparative Antimicrobial Data:

Aniline DerivativeTarget MicroorganismActivity MetricResultReference
SulfanilamideBacteria (general)MechanismInhibits folic acid synthesis[1]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticusMIC50 µg/mL[7][8]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticusMIC100 µg/mL[7][8]
Benzylidene-aniline (DNCL derivative)Staphylococcus griseusActivityHigh[10]

Mechanism of Action: Aniline derivatives employ several mechanisms to combat microbes, including:

  • Inhibition of essential metabolic pathways (e.g., folic acid synthesis).[1]

  • Disruption of cell wall or membrane integrity.[1][7]

  • Inhibition of crucial microbial enzymes.[1]

  • Interference with nucleic acid synthesis.[1]

Antioxidant and Anti-inflammatory Activities

Many chronic diseases are associated with oxidative stress and inflammation. Aniline derivatives have shown promise as both antioxidant and anti-inflammatory agents.

Antioxidant Activity: The antioxidant capacity of aniline derivatives is often attributed to the nitrogen atom's lone pair of electrons, which can donate a hydrogen atom to neutralize free radicals.[13] The efficacy is highly dependent on the molecular structure. While phenolic compounds are often superior scavengers of radicals like DPPH due to the lower bond dissociation energy of the O-H bond, anilines can be more effective at scavenging other reactive oxygen species like hydrogen peroxide (H2O2).[13]

  • SAR Insights: The antioxidant activity is influenced by the number and position of the amino (-NH2) groups. Ortho- and para-positions are generally more active than the meta-position.[13] Diselenide derivatives of aniline have also been shown to be excellent antioxidants, mimicking the activity of the glutathione peroxidase (GPx) enzyme.[14]

Anti-inflammatory Activity: Aniline derivatives can modulate inflammatory pathways by inhibiting the production and release of key inflammatory mediators. For example, 9-anilinoacridine derivatives have been shown to inhibit the secretion of lysosomal enzymes from neutrophils and suppress the production of tumor necrosis factor-alpha (TNF-α) in macrophages.[15][16] This suggests they can interfere with the signaling cascades that perpetuate inflammatory responses.[16]

  • SAR Insights: The anti-inflammatory potency can be tuned by modifying the heterocyclic systems attached to the aniline core. For instance, thiophene-carboxamide and pyrazolyl-thiazolinone derivatives of aniline have shown potent inhibitory activity against cyclooxygenase-2 (COX-2), an important enzyme in the inflammatory process.[15]

Experimental Protocols for Evaluation

To ensure the validity and reproducibility of findings, standardized experimental protocols are essential. Below are step-by-step methodologies for assessing the key biological activities discussed.

MTT Assay for In Vitro Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the aniline derivatives in culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Caption: A generalized workflow for the MTT cytotoxicity assay.

Agar Well Diffusion for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a compound by measuring its ability to inhibit the growth of a microorganism on a solid medium.

Principle: The test compound diffuses from a well through the agar medium. If the compound is effective against the microorganism seeded on the agar, it will inhibit its growth, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.

Methodology:

  • Prepare Agar Plates: Pour sterile molten Mueller-Hinton agar into sterile Petri dishes and allow them to solidify.

  • Inoculate Plates: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test bacterium evenly over the surface of the agar plates.

  • Create Wells: Use a sterile cork borer to create uniform wells (e.g., 6 mm diameter) in the agar.

  • Add Compounds: Pipette a fixed volume (e.g., 100 µL) of the aniline derivative solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measure Zones: Measure the diameter of the zone of inhibition (in mm) for each well.

Conclusion and Future Perspectives

The aniline scaffold is a remarkably fertile ground for the discovery of new bioactive agents. The extensive research into their anticancer, antimicrobial, antioxidant, and anti-inflammatory properties highlights their therapeutic potential. Structure-activity relationship studies have provided invaluable insights, guiding the rational design of more potent and selective derivatives. Future research should focus on multi-target derivatives, exploring synergistic effects and novel mechanisms of action. Furthermore, advanced in silico methods for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be crucial in accelerating the translation of these promising compounds from the laboratory to clinical applications.[12]

References

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(4-Methylphenyl)aniline, a pivotal intermediate, is no exception. Ensuring its purity requires robust, accurate, and reliable analytical methods. This guide provides an in-depth comparison of two instrumental titans of chemical analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity profiling of this compound.

Understanding the Analyte: this compound

Before delving into methodology, understanding the physicochemical properties of this compound (Molecular Formula: C13H13N, Molecular Weight: 183.25 g/mol ) is paramount.[1] As an aromatic amine, it possesses moderate polarity due to the amino group, while the biphenyl structure imparts significant non-polar character. Its volatility is a key consideration; while not highly volatile, it is amenable to analysis by gas chromatography, provided it has sufficient thermal stability to prevent degradation in the heated GC inlet and column. This dual character makes it a suitable candidate for evaluation by both HPLC and GC-MS, prompting a critical comparison to determine the optimal method for different analytical objectives.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical quality control for its robustness, precision, and versatility in analyzing a wide range of compounds, particularly those that are non-volatile or thermally sensitive. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical choice.

The Rationale Behind the RP-HPLC Method

The principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

  • Column Selection: A C18 column is the workhorse for RP-HPLC and is selected here for its strong hydrophobic retention of the biphenyl structure of the analyte. The choice of a modern, high-efficiency column with a smaller particle size (e.g., < 3 µm) ensures high resolution, enabling the separation of closely related impurities from the main peak.

  • Mobile Phase Composition: A gradient elution using acetonitrile and water is chosen. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds. A gradient is preferred over an isocratic elution to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe. The addition of a small amount of an acid, such as formic or trifluoroacetic acid, to the mobile phase is critical. Aromatic amines can exhibit poor peak shape due to interactions with residual silanols on the silica-based column.[2] Acidifying the mobile phase protonates the silanols, minimizing these secondary interactions, and ensures that the aniline moiety is protonated, leading to sharp, symmetrical peaks.[3]

  • Detection: this compound contains a chromophore (the biphenyl system) that absorbs UV light, making a UV-Vis or Diode Array Detector (DAD) an ideal choice. A DAD offers the significant advantage of acquiring the full UV spectrum for each peak, which can be used for peak purity assessment and to aid in the tentative identification of impurities by comparing their spectra to that of the main compound.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: A high-performance liquid chromatography system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: DAD, 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

HPLC Workflow Diagram

Caption: Workflow for HPLC purity analysis of this compound.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. It is particularly well-suited for volatile and thermally stable compounds.

The Rationale Behind the GC-MS Method

The choice to use GC-MS is predicated on the assumption that this compound is sufficiently volatile and does not degrade at the temperatures required for analysis.

  • Inlet and Column Selection: A split/splitless inlet is standard, with splitless mode being preferred for trace impurity analysis to maximize sensitivity. The capillary column is the heart of the separation. A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is an excellent starting point. This phase separates compounds primarily based on their boiling points and provides good general-purpose separation for a wide range of semi-volatile organic compounds, including aromatic amines and biphenyls.[4]

  • Oven Temperature Program: A temperature program is essential. It starts at a lower temperature to trap the analytes at the head of the column and then ramps up the temperature to elute compounds in order of increasing boiling point. This ensures sharp peaks and allows for the separation of impurities with different volatilities.

  • Mass Spectrometer Detector: The mass spectrometer is a universal and highly specific detector. Electron Ionization (EI) is the most common ionization technique for GC-MS.[5] In EI, high-energy electrons (typically 70 eV) bombard the analyte molecules, causing them to ionize and fragment in a reproducible manner.[6][7][8] The resulting mass spectrum is a "fingerprint" of the molecule, which can be compared against spectral libraries (like NIST or Wiley) for confident identification of the main peak and any separated impurities. This is a significant advantage over HPLC-UV, which provides limited structural information.

Detailed Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph equipped with a split/splitless inlet, an autosampler, and coupled to a mass spectrometer (e.g., a single quadrupole).

  • Chromatographic Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Program: Initial temperature 150 °C, hold for 1 minute, ramp at 10 °C/min to 300 °C, hold for 5 minutes.

    • Transfer Line Temperature: 290 °C.

  • Mass Spectrometer Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Sample Preparation:

    • Standard/Sample Solution: Accurately weigh approximately 10 mg of the standard or sample and dissolve in 10 mL of a volatile, high-purity solvent like dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. Further dilute as necessary to avoid detector saturation.

GC-MS Workflow Diagram

Caption: Workflow for GC-MS purity analysis of this compound.

Head-to-Head Comparison

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, such as whether it is for routine quality control, impurity identification, or trace analysis. The validation of any analytical procedure should follow established guidelines, such as those from the International Council for Harmonisation (ICH), specifically guideline Q2(R1).[9][10][11][12]

Quantitative Performance Comparison
ParameterHPLC-UVGC-MSRationale & Insights
Precision (RSD%) < 1%< 5%HPLC systems are generally known for their superior injection precision and flow stability, leading to lower relative standard deviations (RSDs) for routine quantitative analysis.
Linearity (R²) > 0.999> 0.995Both techniques can achieve excellent linearity, but HPLC often demonstrates a slightly better fit due to its higher precision.
LOD/LOQ Low (ng range)Very Low (pg range)GC-MS, especially in Selected Ion Monitoring (SIM) mode, offers exceptional sensitivity, making it ideal for detecting trace-level impurities.
Typical Run Time 20-30 min20-30 minRun times can be optimized for both techniques and are generally comparable for this type of analyte.
Quantitation Method Area Percent (Relative) or External Standard (Absolute)Area Percent (Relative) or External Standard (Absolute)For purity, area percent is common. For absolute quantitation of impurities, certified reference standards are required for both methods.
Qualitative and Practical Comparison
FeatureHPLC-UVGC-MSWinner & Justification
Impurity Identification Limited (based on UV spectra and retention time)Excellent GC-MS. The mass spectrum provides a structural fingerprint that allows for confident identification of unknown impurities through library searching, a capability HPLC-UV lacks.
Robustness for QC Excellent GoodHPLC. HPLC methods are typically more robust and easier to transfer between labs for routine quality control (QC) applications. GC systems can be more prone to issues like inlet contamination.
Analyte Suitability Wide range (non-volatile, thermally labile)Limited (volatile, thermally stable)HPLC. HPLC is more versatile and can analyze a much broader range of compounds without the requirement of volatility and thermal stability. It is the safer first choice if the thermal stability of impurities is unknown.
Solvent/Gas Usage High liquid solvent consumptionHigh inert gas consumptionTie. Both have significant consumable costs. HPLC's solvent disposal costs can be high, while GC's requirement for high-purity helium can be expensive.
Complexity ModerateHighHPLC. GC-MS is generally considered a more complex technique, requiring more expertise for method development, maintenance, and data interpretation.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are powerful and viable techniques for the purity analysis of this compound. The optimal choice is dictated by the analytical goal.

  • For Routine Quality Control and Purity Assay: HPLC-UV is the recommended method. Its superior precision, robustness, and ease of use make it ideal for release testing in a manufacturing environment where the primary goal is to accurately quantify the main component and known impurities against a specification.

  • For Impurity Profiling and Identification: GC-MS is the superior choice. Its ability to provide structural information via mass spectrometry is invaluable for identifying unknown impurities that may arise from new synthetic routes or degradation. It serves as an essential tool during process development and for investigational purposes.

In a comprehensive drug development setting, these techniques are not mutually exclusive but are, in fact, complementary. HPLC would be employed for the validated, routine release method, while GC-MS would be used as an orthogonal method to fully characterize the impurity profile and provide definitive identification of any peaks observed in the HPLC chromatogram. This dual approach ensures the highest level of quality and safety for the final pharmaceutical product.

References

A Senior Application Scientist's Guide to X-ray Crystallography Data for Substituted Biphenyl Amines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise three-dimensional structure of a molecule is not merely academic—it is the blueprint for function, efficacy, and safety. Substituted biphenyl amines are a cornerstone scaffold in medicinal chemistry, valued for their structural rigidity and tunable electronic properties. Understanding their exact spatial arrangement is paramount, as subtle conformational changes can drastically alter binding affinity and biological activity. Single-crystal X-ray diffraction (SCXRD) remains the definitive technique for elucidating these atomic-level details, providing unambiguous proof of molecular structure.[1][2]

This guide offers a practical, in-depth comparison of X-ray crystallography data for this vital class of compounds. We will move beyond a simple recitation of data, delving into the causality behind experimental choices and providing a framework for obtaining and interpreting high-quality crystallographic data.

The Decisive Role of Crystal Structure: Atropisomerism and Conformational Control

The central challenge and opportunity in designing biphenyl-based molecules lie in controlling the torsional or dihedral angle between the two phenyl rings. Due to steric hindrance from substituents, especially at the ortho positions, rotation around the central C-C bond is often restricted.[3] This can lead to a phenomenon known as atropisomerism, where rotational isomers (atropisomers) are stable and separable at room temperature.[4] These atropisomers are distinct chemical entities with different shapes and, potentially, different pharmacological profiles. X-ray crystallography provides the ultimate confirmation of which atropisomer is present in the solid state.[3][4]

The stability of these atropisomers is dictated by the energy barrier to rotation. A barrier of 16 to 19 kcal/mole is generally required to prevent spontaneous racemization at room temperature.[5] The size and nature of the ortho substituents are the primary determinants of this barrier; larger groups create a higher barrier, locking the molecule into a specific conformation.[6]

Experimental Workflow: From Powder to Publication-Ready Structure

Obtaining a high-quality crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles. Each step is designed to validate the next, ensuring the final structure is a true and accurate representation of the molecule.

Diagram: End-to-End Crystallography Workflow

Crystallography_Workflow Figure 1: A Self-Validating Workflow for Crystal Structure Determination cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification Purity Purity Confirmation (>99%) (NMR, HPLC, MS) Synthesis->Purity Screening Crystallization Screening (Vapor Diffusion, Evaporation) Purity->Screening Homogeneous Material is Critical Optimization Condition Optimization (Solvent, Temp., Conc.) Screening->Optimization Harvest Crystal Selection & Mounting Optimization->Harvest Mount Mount Crystal on Diffractometer Harvest->Mount Handle with Care Data X-ray Diffraction Data Collection Mount->Data Solve Structure Solution (e.g., Direct Methods) Data->Solve Process Raw Diffraction Data Refine Structure Refinement Solve->Refine Validate Validation & Deposition (e.g., CCDC) Refine->Validate Final Final

Figure 1: A Self-Validating Workflow for Crystal Structure Determination
Detailed Protocol: Single Crystal Growth and Data Collection

This protocol outlines a robust methodology for obtaining diffraction-quality crystals of a novel substituted biphenyl amine.

1. Material Synthesis and Purification (The Foundation)

  • Action: Synthesize the target substituted biphenyl amine using established methods (e.g., Suzuki or Ullmann coupling). Purify the crude product meticulously, typically via column chromatography followed by recrystallization.

  • Causality: Crystallization requires a highly pure, homogeneous sample. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. The goal is >99% purity, which must be confirmed by NMR, HPLC, and Mass Spectrometry. This step is self-validating; without a pure compound, successful crystallization is highly improbable.

2. Crystallization Screening (The Search)

  • Action: Employ common small-molecule crystallization techniques. Slow evaporation is often a successful starting point. Dissolve 5-10 mg of the purified compound in a minimal amount of a good solvent (e.g., acetone, ethyl acetate, dichloromethane). Add a miscible "anti-solvent" (e.g., hexane, methanol) dropwise until the solution becomes faintly turbid. Seal the vial and allow the solvent to evaporate slowly over several days.

  • Causality: The principle is to bring the solution to a state of slight supersaturation slowly.[1] Rapid precipitation leads to amorphous powder or microcrystals, while slow, controlled solvent removal allows molecules to organize into a well-ordered lattice. Trying a variety of solvent/anti-solvent systems is crucial as molecular packing is highly sensitive to solvent interactions.

3. Crystal Selection and Mounting (The Crucial Step)

  • Action: Using a microscope, select a single, well-formed crystal (typically 0.1-0.4 mm in size) with sharp edges and no visible cracks or defects.[7] Carefully pick up the crystal using a cryo-loop and mount it on the goniometer head of the diffractometer.

  • Causality: The quality of the crystal directly dictates the quality of the diffraction data.[8] A single crystal is, by definition, a single diffraction grating. Polycrystalline or disordered samples will produce complex or smeared diffraction patterns that are difficult or impossible to solve.

4. X-ray Diffraction and Data Processing (The Measurement)

  • Action: Place the mounted crystal in a cold stream (typically 100 K) to minimize thermal motion. Collect diffraction data using a modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or pixel detector).[9] The data collection strategy involves rotating the crystal and collecting hundreds of diffraction images.

  • Causality: The cold stream reduces atomic vibrations, resulting in sharper diffraction spots and higher resolution data. The collected diffraction intensities contain the information required to calculate the electron density map of the unit cell.

5. Structure Solution, Refinement, and Validation (The Analysis)

  • Action: Use specialized software (e.g., SHELX, Olex2) to solve the "phase problem" using direct methods, which is standard for small molecules.[9] This generates an initial electron density map. Build a molecular model into this map and refine the atomic positions, bond lengths, and angles against the experimental data.

  • Causality: The refinement process is an iterative cycle of least-squares fitting that minimizes the difference between the observed diffraction data and the data calculated from the model. The final model is validated using metrics like the R-factor (agreement factor) and by checking for chemical sense. A low R-factor (typically <5%) indicates a good fit between the model and the experimental data.[10]

Comparative Analysis of Substituted Biphenyl Amines

The substitution pattern on the biphenyl amine scaffold has a profound impact on its solid-state conformation. The following table compares key crystallographic parameters for several representative compounds, illustrating the influence of substituent placement.

Compound/SubstituentsDihedral Angle (°)Space GroupKey Intermolecular InteractionsReference
1: Phenyl N-[2-(acetylamino)biphenyl-4-yl]carbamate68.3P2₁/nN-H···O Hydrogen Bonding[CSD Ref: WIXFOJ]
2: N-{2-[(E)-(4-methylbenzylidene)amino]phenyl}-acetamide7.8 / 29.9P-1N-H···N, N-H···O, C-H···π[CSD Ref: XITFUE]
3: N-(2-aminophenyl)acetamide~65.6P2₁/cN-H···O, N-H···N[CSD Ref: YODZEZ]
4: 2,2',6,6'-Tetramethylbiphenyl86.3Pccnvan der Waals forces[CSD Ref: TMEBPH]

Note: Data is sourced from literature and the Cambridge Structural Database (CSD) via search results. The dihedral angle can vary if multiple unique molecules are in the asymmetric unit.

Discussion of Structural Data
  • Ortho-Substitution Dominates Conformation: The most dramatic effect on the dihedral angle comes from ortho-substituents. In the case of 2,2',6,6'-tetramethylbiphenyl (Compound 4 ), the steric clash of the four ortho methyl groups forces the rings into a nearly perpendicular arrangement (86.3°).[5] This high degree of twisting creates a significant barrier to rotation, leading to stable atropisomers.

  • Intramolecular Interactions Can Favor Planarity: In Compound 2 , which has two independent molecules in its asymmetric unit, the dihedral angles are significantly smaller (7.8° and 29.9°). The near-planar conformation is stabilized by intramolecular hydrogen bonds and C-H···π interactions, which can partially overcome the steric repulsion of the ortho-substituents.[11]

  • Hydrogen Bonding and Crystal Packing: In Compound 1 and Compound 3 , intermolecular N-H···O hydrogen bonds play a crucial role in the crystal packing, organizing the molecules into chains or layers.[12] These strong, directional interactions can influence which conformation is ultimately favored in the solid state. The observed dihedral angle of ~68° in Compound 1 represents a balance between the steric demands of the ortho-acetylamino group and the packing forces driven by hydrogen bonding.

Diagram: The Impact of Ortho-Substituents

References

A Researcher's Guide to Reaction Monitoring: LC-MS Analysis of 3-(4-Methylphenyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring product purity, optimizing yield, and understanding reaction kinetics.[1][2][3] The synthesis of 3-(4-Methylphenyl)aniline, a key intermediate in various industrial applications, often involves methodologies like the Buchwald-Hartwig amination.[4][5][6] This guide provides an in-depth comparison of analytical techniques for monitoring this reaction, with a primary focus on a robust Liquid Chromatography-Mass Spectrometry (LC-MS) protocol. We will delve into the causality behind experimental choices, ensuring a self-validating system for trustworthy results.

The Critical Role of Reaction Monitoring

Real-time or near-real-time analysis of a chemical reaction provides invaluable insights into its progress.[1][3] It allows chemists to determine the consumption of starting materials, the formation of products, and the appearance of any byproducts or intermediates.[1][7] This information is crucial for optimizing reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize impurities.[1][3] For the synthesis of this compound, monitoring is essential to prevent the formation of undesired isomers or over-arylated products.

Comparative Overview of Analytical Techniques

Several techniques are available for monitoring organic reactions, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the reaction, including the nature of the reactants and products, the complexity of the reaction mixture, and the desired level of quantitative accuracy.

Technique Principle Advantages Disadvantages Best Suited For
Thin-Layer Chromatography (TLC) Differential migration of components on a stationary phase.[8][9]Fast, simple, and inexpensive for qualitative analysis.[8][9]Limited resolution, not quantitative, can be difficult to interpret for complex mixtures.Quick checks for the presence of starting material and product.[8][9][10]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.[11][12][13]High resolution and sensitivity for volatile and thermally stable compounds.[11][12]Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.[14]Analysis of reactions with volatile starting materials and products.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation of compounds in the liquid phase followed by mass analysis.[15]High sensitivity, selectivity, and applicability to a wide range of non-volatile and thermally labile compounds.[14][16]Higher cost and complexity compared to TLC and GC-MS.Quantitative monitoring of complex reactions like the synthesis of this compound.[17][18]
In-situ Spectroscopy (FTIR, Raman, NMR) Real-time measurement of spectroscopic changes in the reaction mixture.[1][2][19]Provides continuous data without sampling, offering deep mechanistic insights.[2][19][20]Can be challenging to implement, potential for matrix interference, may require specialized equipment.[2][19]Detailed kinetic and mechanistic studies.

In-Depth LC-MS Protocol for this compound Reaction Monitoring

This protocol is designed to provide accurate and reproducible quantitative data on the progress of the this compound synthesis.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to quench the reaction at a specific time point and prepare a sample that is compatible with the LC-MS system.

Experimental Protocol:

  • Aliquoting and Quenching: At designated time intervals, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Immediately quench the reaction by diluting the aliquot in a larger volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile or methanol. This dilution halts the reaction and prevents further changes to the composition of the mixture.

  • Dilution: The quenched sample will likely be too concentrated for direct injection into the LC-MS. A further dilution (e.g., 1:100 or 1:1000) with the mobile phase is necessary to avoid detector saturation and column overloading.

  • Filtration: To protect the LC system from particulate matter, filter the diluted sample through a 0.22 µm syringe filter before transferring it to an autosampler vial.

Causality: Quenching is a critical step to ensure that the analyzed sample accurately reflects the reaction's state at the time of sampling. Proper dilution is essential for maintaining the linearity of the detector response, which is crucial for accurate quantification.[15] Filtration prevents clogging of the sensitive fluidic pathways of the UPLC/HPLC and the mass spectrometer's ion source.

Liquid Chromatography: Separating the Components

The chromatographic separation is key to resolving the starting materials, product, and any potential byproducts.

Experimental Protocol:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point for the separation of aromatic amines.[21]

  • Mobile Phase: A gradient elution is typically employed to achieve good separation in a reasonable time.

    • Solvent A: Water with 0.1% formic acid. The acid helps to protonate the aniline compounds, leading to better peak shape and ionization efficiency.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.

  • Injection Volume: 1-5 µL

Causality: The C18 stationary phase provides hydrophobic interactions, which are effective for retaining and separating the aromatic compounds in the reaction mixture. The gradient elution allows for the separation of compounds with a range of polarities, from the more polar starting materials to the less polar product. Formic acid is a common mobile phase additive that improves chromatographic performance and enhances ionization in the mass spectrometer.

Mass Spectrometry: Detection and Quantification

The mass spectrometer provides the selectivity and sensitivity needed for accurate quantification.

Experimental Protocol:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for aromatic amines as they readily accept a proton.[14][16]

  • Mass Analyzer: A triple quadrupole (TQ) mass spectrometer is ideal for quantitative analysis due to its high sensitivity and selectivity in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[12][22][23]

  • SRM/MRM Transitions:

    • This compound (Product): Precursor ion (m/z) corresponding to [M+H]+ -> Product ion(s). The exact m/z will be 184.1 for the protonated molecule.[24]

    • Starting Material 1 (e.g., 3-bromoaniline): Precursor ion (m/z) -> Product ion(s).

    • Starting Material 2 (e.g., 4-methylphenylboronic acid): Precursor ion (m/z) -> Product ion(s).

  • Source Parameters:

    • Capillary Voltage: ~3.0 kV

    • Source Temperature: ~150 °C

    • Desolvation Temperature: ~400 °C

    • Gas Flows (Nebulizer, Drying Gas): Optimize based on instrument manufacturer's recommendations.

Causality: ESI is a soft ionization technique that is well-suited for analyzing thermally labile molecules without causing fragmentation in the source. The use of SRM/MRM provides high selectivity by monitoring a specific precursor-to-product ion transition for each analyte, minimizing interference from other components in the complex reaction matrix.[22][23] This allows for accurate quantification even at low concentrations.

Data Analysis and Interpretation

The final step is to process the acquired data to monitor the reaction progress.

Methodology:

  • Peak Integration: Integrate the area under the curve for the SRM/MRM chromatograms of the starting materials and the product at each time point.

  • Calibration Curve: Prepare a series of calibration standards of the product and starting materials at known concentrations. Analyze these standards using the same LC-MS method to generate a calibration curve by plotting peak area against concentration.

  • Quantification: Use the calibration curve to determine the concentration of the product and remaining starting materials in each reaction aliquot.

  • Reaction Profile: Plot the concentration of reactants and product as a function of time to generate a reaction profile. This profile provides a visual representation of the reaction kinetics.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

LCMS_Workflow cluster_reaction Chemical Reaction cluster_sampling Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation Reaction This compound Synthesis Aliquoting Aliquoting & Quenching Reaction->Aliquoting Time Points Dilution Serial Dilution Aliquoting->Dilution Filtration Syringe Filtration Dilution->Filtration LC Liquid Chromatography (Separation) Filtration->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Data Peak Integration & Quantification MS->Data Profile Reaction Profile Generation Data->Profile

Caption: Workflow for LC-MS based reaction monitoring.

Self-Validating System for Trustworthy Results

To ensure the integrity of the data, a self-validating system should be in place. This involves:

  • Internal Standards: The use of an internal standard, a compound added at a known concentration to all samples, can correct for variations in sample preparation and instrument response.

  • Quality Control Samples: Periodically injecting a quality control (QC) sample of known concentration helps to monitor the performance and reproducibility of the LC-MS system over time.

  • Method Blanks: Analyzing a blank sample (mobile phase) helps to identify any potential sources of contamination.

Conclusion

While techniques like TLC offer a quick qualitative glimpse into a reaction's progress, LC-MS stands out as the superior method for detailed, quantitative monitoring of complex organic syntheses like that of this compound.[8][9][16] Its high sensitivity, selectivity, and applicability to a broad range of compounds make it an indispensable tool for modern chemical research and development.[14][15] By understanding the principles behind each step of the protocol and implementing a self-validating approach, researchers can generate high-quality, reliable data to accelerate their discovery and development efforts.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-(4-Methylphenyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like 3-(4-Methylphenyl)aniline (CAS No. 400751-16-8) is foundational to discovery.[1][2] However, innovation and safety are inextricably linked. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible scientific practice. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, grounded in the established principles of chemical safety and environmental protection. Our approach is built on expertise and a deep understanding of laboratory workflows, ensuring that these procedures are both scientifically sound and practically implementable.

Part 1: The Precautionary Principle - A Hazard Assessment

While a specific, comprehensive safety data sheet for this compound may be sparse, its chemical structure, featuring an aniline moiety, requires us to handle it with the caution afforded to the entire aromatic amine class. The aniline functional group is associated with significant health and environmental hazards.[3][4] Therefore, the cornerstone of our disposal plan is the precautionary principle : in the absence of complete data, we will adopt the hazard profile of analogous, well-studied aniline compounds.

Anilines are generally recognized for their potential toxicity upon ingestion, inhalation, or skin contact, and may cause damage to organs through prolonged or repeated exposure.[5][6] Furthermore, they are often classified as toxic or very toxic to aquatic life with long-lasting effects.[5]

Table 1: Assumed Hazard Profile based on the Aniline Chemical Class

Hazard Class GHS Category Associated Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[5][7]
Specific Target Organ Toxicity (Repeated) Category 2 H373: May cause damage to organs through prolonged or repeated exposure.[5]
Germ Cell Mutagenicity Category 2 H341: Suspected of causing genetic defects.
Carcinogenicity Category 2 H351: Suspected of causing cancer.[7]

| Hazardous to the Aquatic Environment | Chronic 1 or 2 | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects.[5] |

This table synthesizes data from various aniline compounds. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier and consult your institution's Environmental Health & Safety (EHS) department.

Part 2: Operational Protocol - From Bench to Final Disposal

This section outlines the procedural steps for handling and disposing of this compound waste. The causality behind each step is explained to foster a deeper understanding of the safety rationale.

Personal Protective Equipment (PPE) - Your First Line of Defense

Direct exposure is the primary risk vector. The selection of appropriate PPE is non-negotiable. The goal is to create a complete barrier between you and the chemical.

  • Hand Protection: Wear nitrile or other chemically-resistant gloves. Always inspect gloves for tears or punctures before use. Double-gloving is recommended when handling neat material. The causality is clear: anilines are readily absorbed through the skin.[6][8]

  • Eye Protection: Use ANSI Z87.1-compliant safety glasses with side shields at a minimum. When handling larger quantities or there is a risk of splashing, a face shield should be worn in addition to safety glasses.[5]

  • Body Protection: A buttoned lab coat is mandatory. For tasks with a higher risk of splashes, a chemically resistant apron is advised.[5]

  • Respiratory Protection: All handling of solid or liquid this compound should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[9]

Waste Segregation and Characterization - The Foundation of Compliance

Proper disposal begins with correct identification. Under the Resource Conservation and Recovery Act (RCRA), chemical waste is categorized to ensure it is managed safely.

  • Designation: All waste containing this compound must be designated as Hazardous Waste . Do not dispose of it down the drain or in regular trash. Releasing aniline compounds into the environment can cause significant, long-term ecological damage.[5]

  • Waste Streams: Segregate waste into distinct, clearly labeled containers:

    • Solid Waste: Contaminated PPE (gloves, wipes), used absorbent materials from spills, and residual solid chemical.

    • Liquid Waste (Non-Aqueous): Solutions of the compound in organic solvents.

    • Liquid Waste (Aqueous): Contaminated aqueous solutions. Note: Avoid creating aqueous waste streams where possible, as they can be more complex to manage.

    • Sharps: Contaminated needles or glassware.

  • EPA Waste Codes: While this specific chemical is not a listed waste, it would be classified as a characteristic hazardous waste due to its toxicity. Wastes from aniline production are listed under codes like K083, K103, and K104.[10][11][12][13][14] For laboratory-generated waste, your EHS office will determine the appropriate code, which is often based on the toxicity characteristic (D00-series). It is imperative to consult your institutional EHS department for the precise waste codes applicable in your facility.

Step-by-Step Disposal Workflow

This workflow ensures a compliant and safe disposal process from the moment waste is generated.

  • Containerization:

    • Select a waste container that is chemically compatible (e.g., borosilicate glass for liquids, high-density polyethylene for solids) and has a secure, vapor-tight lid.

    • The container must be in good condition, free of cracks or leaks.

    • Never mix this waste with other incompatible waste streams. Aniline compounds can react vigorously with strong oxidizing agents.[8]

  • Labeling:

    • Proper labeling is a critical safety and regulatory requirement. Affix a completed Hazardous Waste tag to the container as soon as the first drop of waste is added.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and its CAS number "400751-16-8".

      • List all other components and their approximate percentages (e.g., Methanol 90%, this compound 10%).

      • The appropriate hazard pictograms (e.g., Skull and Crossbones, Health Hazard, Environmental Hazard).

      • The Accumulation Start Date.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Utilize secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.

  • Final Disposal:

    • Once the waste container is full, or if you are ceasing work with this chemical, contact your institution's EHS department to schedule a waste pickup.

    • Do not attempt to transport the waste yourself. Trained EHS professionals will transport it to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).

    • The standard and most effective disposal method for this type of organic waste is high-temperature incineration by a licensed contractor, which ensures complete destruction of the hazardous compound.[5][15]

Part 3: Emergency Procedures - Spill Management

Accidents can happen. A prepared response is key to mitigating the risk.

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area to prevent unauthorized entry. If possible, and without risk to yourself, close the fume hood sash.

  • Report: Notify your supervisor and your institution's EHS department immediately. Provide details on the chemical, location, and approximate quantity spilled.

  • Decontaminate (only if trained):

    • Don the appropriate PPE, including a respirator if required.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels on a neat spill.

    • Working from the outside in, carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent into a designated hazardous waste container and label it accordingly.[9]

    • Wash the spill area with soap and water, and collect the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation This compound B Characterize as TOXIC HAZARDOUS WASTE A->B C Segregate Waste Streams B->C D Solid Waste (Contaminated PPE, Absorbents) C->D Solids E Liquid Waste (Aqueous / Non-Aqueous) C->E Liquids F Select Compatible Waste Container D->F E->F G Affix Hazardous Waste Label (Complete All Fields) F->G H Store in Secondary Containment in Satellite Accumulation Area G->H I Contact EHS for Pickup H->I J Transport to Licensed Disposal Facility (High-Temperature Incineration) I->J

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the potential hazards based on its chemical class, adhering to strict PPE and handling protocols, and following a systematic disposal workflow, researchers can mitigate risks to themselves and the environment. Always remember that your institution's Environmental Health & Safety department is your primary resource for guidance and compliance.

References

Navigating the Safe Handling of 3-(4-Methylphenyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these is 3-(4-Methylphenyl)aniline (also known as 3-Amino-4'-methylbiphenyl), a compound belonging to the aromatic amine class. While specific toxicological data for this exact molecule is not extensively documented, its structural similarity to known hazardous compounds, such as aniline and 4-aminobiphenyl, necessitates a stringent and informed approach to safety.[1][2][3] This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our commitment is to empower you, our scientific partners, with the knowledge to maintain the highest safety standards in your laboratory.

Hazard Assessment: Understanding the Invisible Risks

This compound is an aniline derivative. The aniline chemical family is associated with significant health risks.[1] Aniline and its homologs are known to be toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] A primary concern with aniline exposure is the development of methemoglobinemia, a condition where the blood's ability to carry oxygen is dangerously reduced, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and in severe cases, death.[7][8] Furthermore, many aniline derivatives and related compounds like 4-aminobiphenyl are suspected or known carcinogens and may cause genetic defects.[1][9][10][11]

Given these potential hazards, it is imperative to treat this compound with the highest degree of caution, assuming it possesses similar toxicological properties to its chemical relatives until proven otherwise.

Table 1: GHS Hazard Classifications for Structurally Related Anilines

Hazard StatementHazard ClassSignal WordRepresentative Compounds
Toxic if swallowed, in contact with skin or if inhaledAcute Toxicity (Oral, Dermal, Inhalation), Cat 3DangerAniline, N-Methylaniline, m-Cresidine[4][5][6]
Suspected of causing genetic defectsGerm Cell Mutagenicity, Cat 2DangerAniline[9]
Suspected of causing cancerCarcinogenicity, Cat 2DangerAniline[9]
May cause an allergic skin reactionSkin Sensitization, Cat 1WarningAniline
Causes serious eye damage/irritationSerious Eye Damage/Irritation, Cat 1/2DangerAniline, N-Methylaniline[5]
Causes damage to organs through prolonged or repeated exposureSpecific Target Organ Toxicity (Repeated), Cat 1/2DangerAniline, N-Methylaniline[5][6][9]
Very toxic to aquatic life with long lasting effectsHazardous to the Aquatic Environment, Cat 1WarningAniline, N-Methylaniline[5][6][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The principle of causality here is simple: prevent all routes of exposure—inhalation, dermal contact, and ingestion.

Step-by-Step PPE Protocol:
  • Engineering Controls First : Always handle this compound within a certified chemical fume hood to control vapor inhalation.[12][13] The fume hood acts as the primary barrier.

  • Respiratory Protection : For any procedures that could generate dusts or aerosols, or if engineering controls are not sufficient, a NIOSH-approved respirator with cartridges suitable for organic vapors is required.[14][15]

  • Hand Protection : Wear compatible, chemical-resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility charts for breakthrough times. Always use a proper glove removal technique to avoid skin contact.[6][14][15] Double-gloving is recommended for added protection.

  • Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory.[14][16] In addition, a face shield should be worn to protect against splashes.[6][15]

  • Body Protection : A fully buttoned laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised.[14] Protective footwear is also essential.[14]

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Operation cluster_doffing Doffing & Disposal Assess_Risk Assess Procedural Risk (e.g., weighing, transfer, reaction) Select_PPE Select Appropriate PPE (Based on Risk Assessment) Assess_Risk->Select_PPE Determines requirements Lab_Coat 1. Don Lab Coat Select_PPE->Lab_Coat Initiates donning Gloves1 2. Don Inner Gloves Lab_Coat->Gloves1 Goggles 3. Don Safety Goggles Gloves1->Goggles Face_Shield 4. Don Face Shield Goggles->Face_Shield Gloves2 5. Don Outer Gloves Face_Shield->Gloves2 Work_In_Hood Perform all work in a Certified Chemical Fume Hood Gloves2->Work_In_Hood Remove_Gloves2 1. Remove Outer Gloves Work_In_Hood->Remove_Gloves2 Operation Complete Remove_Shield 2. Remove Face Shield Remove_Gloves2->Remove_Shield Remove_Coat 3. Remove Lab Coat Remove_Shield->Remove_Coat Remove_Goggles 4. Remove Goggles Remove_Coat->Remove_Goggles Remove_Gloves1 5. Remove Inner Gloves Remove_Goggles->Remove_Gloves1 Wash_Hands 6. Wash Hands Thoroughly Remove_Gloves1->Wash_Hands Dispose_Waste Dispose of all used PPE as Hazardous Chemical Waste Wash_Hands->Dispose_Waste

Operational Plan: From Bench to Waste

Safe handling extends beyond personal protection to include proper storage, use, and immediate response measures.

Storage and Handling:
  • Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[12] Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[9] The storage area should be secure and accessible only to authorized personnel.

  • Handling : Do not eat, drink, or smoke in the laboratory.[9][17] Avoid creating dust or aerosols.[18] Wash hands and face thoroughly after handling the material.[12][14] Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[9]

Emergency Procedures: First Aid

Immediate and correct first aid is critical in the event of an exposure.

  • Inhalation : Move the individual to fresh air immediately.[9][18] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9][18]

  • Skin Contact : Immediately flush the skin with copious amounts of water for at least 15-30 minutes.[9][18][19] Remove all contaminated clothing while flushing. Seek immediate medical attention.[9][18][19]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[9][19] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[9][19]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[9] If the person is conscious, have them drink sips of water.[9] Seek immediate medical attention.[9]

Spill and Disposal Plan: Containing and Managing Waste

A pre-planned response to spills and a compliant waste disposal stream are the final pillars of safe handling.

Spill Cleanup Protocol:

For any spill, the immediate priority is to ensure personnel safety and prevent the spread of contamination.

  • Evacuate : Alert personnel in the immediate area and evacuate non-essential individuals.[20][21]

  • Ventilate : Ensure the area is well-ventilated, typically by ensuring the fume hood is operational.[14]

  • Control : Remove all sources of ignition.[22]

  • Absorb : For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[22][23] Start from the outside of the spill and work inwards to prevent spreading.[20][21]

  • Collect : Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[20][22]

  • Decontaminate : Clean the spill area with a mild detergent and water solution, then wipe dry.[20] All cleaning materials must also be disposed of as hazardous waste.[20][24]

Spill_Response_Plan cluster_minor Minor Spill Response (Trained Personnel) cluster_major Major Spill Response Spill Chemical Spill Occurs Assess {Assess Spill Size & Hazard |  Minor or  Major?} Spill->Assess Alert Alert Area Personnel Assess:f0->Alert Minor Evacuate Evacuate Immediate Area Assess:f1->Evacuate Major PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Alert->PPE Contain Contain & Absorb Spill (Inert Material) PPE->Contain Collect Collect Waste into Sealed Container Contain->Collect Decon Decontaminate Area Collect->Decon Dispose Dispose as Hazardous Waste Decon->Dispose Notify Notify EHS & Emergency Services Evacuate->Notify Isolate Isolate the Area (Close doors, restrict access) Notify->Isolate Await Await Professional Response Team Isolate->Await

Waste Disposal:

All waste contaminated with this compound, including unused product, absorbent materials from spills, and used PPE, must be treated as hazardous waste.

  • Segregation : Do not mix this waste with other waste streams.[5]

  • Containerization : Collect waste in a designated, clearly labeled, and sealed container. The label should explicitly state "Hazardous Waste" and list the chemical contents.

  • Disposal : The disposal of this material must be handled by a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12][19][25] Do not allow the product to enter the sewage system or open water.[9][23]

By integrating these procedural steps and understanding the rationale behind them, you can confidently and safely incorporate this compound into your research workflows, protecting yourself, your colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Methylphenyl)aniline
Reactant of Route 2
Reactant of Route 2
3-(4-Methylphenyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.